Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-phenylmethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-17(19)16-10-13-9-14(7-8-15(13)18-16)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVQXIOLOMFGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate, a key intermediate in the development of various therapeutic agents. The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2] This document details a robust synthetic pathway, explains the rationale behind the chosen experimental conditions, and presents a thorough characterization of the target compound using modern analytical techniques. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a fundamental heterocyclic motif found in numerous natural products, pharmaceuticals, and agrochemicals.[2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in medicinal chemistry. Specifically, indole-2-carboxylates have been extensively investigated as potent antagonists at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, highlighting their potential in treating neurological disorders.[3][4] The strategic placement of substituents on the indole core allows for the fine-tuning of pharmacological activity. The 5-benzyloxy group, in particular, serves as a protected hydroxyl functionality, which can be a critical pharmacophore or a handle for further chemical modification.[5]
Rationale for this compound
This compound is a versatile intermediate for several reasons:
-
Protected Hydroxyl Group: The benzyl ether at the 5-position provides a stable protecting group for the hydroxyl functionality. This is crucial for preventing unwanted side reactions during subsequent synthetic transformations. The benzyl group can be selectively removed under mild conditions, typically through catalytic hydrogenation, to reveal the free hydroxyl group.
-
Reactive Ester Functionality: The methyl ester at the 2-position offers a site for various chemical manipulations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug candidates.[6]
-
Core Indole Structure: The inherent biological relevance of the indole scaffold makes this compound an attractive starting point for the synthesis of novel bioactive molecules.[1]
Synthetic Strategy: A Step-by-Step Approach
The synthesis of this compound is most effectively achieved through a multi-step sequence that begins with the protection of a commercially available hydroxyindole derivative, followed by the construction of the indole ring system via the classic Fischer indole synthesis.
Overall Synthetic Workflow
The logical flow of the synthesis is designed to build the molecule in a controlled and efficient manner, minimizing the formation of byproducts and maximizing the yield of the desired product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-(Benzyloxy)-1H-indole (Protection of the Hydroxyl Group)
The initial step involves the protection of the hydroxyl group of 5-hydroxyindole as a benzyl ether. This is a standard procedure that utilizes a Williamson ether synthesis.
Rationale for Experimental Choices:
-
Base (Potassium Carbonate): A mild inorganic base is used to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide. This enhances the nucleophilicity of the oxygen atom, facilitating the subsequent reaction with the electrophilic benzyl bromide.
-
Solvent (Acetone): Acetone is an excellent solvent for this reaction as it readily dissolves the starting materials and is relatively inert under the reaction conditions. Its boiling point allows for the reaction to be conducted at a moderate temperature, promoting a reasonable reaction rate without causing decomposition.
-
Reagent (Benzyl Bromide): Benzyl bromide is a highly reactive alkylating agent, ensuring an efficient reaction to form the benzyl ether.
Step-by-Step Procedure:
-
To a solution of 5-hydroxyindole (1.0 eq) in acetone, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-(Benzyloxy)-1H-indole as a solid.
Protocol 2: Synthesis of 5-(Benzyloxy)-1H-indole-2-carboxylic acid (Fischer Indole Synthesis)
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring.[2][7][8][9] In this step, 5-(benzyloxy)indole is reacted with glyoxylic acid to form the corresponding indole-2-carboxylic acid.
Rationale for Experimental Choices:
-
Reagent (Glyoxylic Acid): Glyoxylic acid provides the two-carbon unit required to form the pyrrole ring of the indole system, including the carboxylic acid functionality at the 2-position.
-
Base (Sodium Hydroxide): The reaction is typically carried out under basic conditions to facilitate the condensation and subsequent cyclization steps.
Step-by-Step Procedure:
-
To a solution of 5-(benzyloxy)-1H-indole (1.0 eq) in a mixture of water and a suitable organic co-solvent (e.g., dioxane), add a solution of glyoxylic acid (1.5 eq) and sodium hydroxide (3.0 eq) in water.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and acidify with a dilute mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum to yield 5-(Benzyloxy)-1H-indole-2-carboxylic acid.
Protocol 3: Synthesis of this compound (Esterification)
The final step is the esterification of the carboxylic acid to the corresponding methyl ester. Fischer-Speier esterification is a reliable method for this transformation.
Rationale for Experimental Choices:
-
Reagent (Methanol): Methanol serves as both the solvent and the reactant in this esterification. Using a large excess of methanol drives the equilibrium towards the formation of the ester.
-
Catalyst (Sulfuric Acid): A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Step-by-Step Procedure:
-
Suspend 5-(Benzyloxy)-1H-indole-2-carboxylic acid (1.0 eq) in methanol.
-
Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound as a pure solid.
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are employed for this purpose.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₅NO₃[10] |
| Molecular Weight | 281.31 g/mol [10] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 188-190 °C |
| CAS Number | 55581-41-4[10] |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | br s | 1H | N-H (Indole) |
| ~7.5-7.3 | m | 5H | Ar-H (Benzyl) |
| ~7.2-7.0 | m | 3H | Ar-H (Indole) |
| ~6.9 | d | 1H | Ar-H (Indole) |
| ~5.1 | s | 2H | -O-CH₂-Ph |
| ~3.9 | s | 3H | -COOCH₃ |
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | C=O (Ester) |
| ~155.0 | C5 (Indole) |
| ~137.0 | Quaternary C (Benzyl) |
| ~132.0 | C7a (Indole) |
| ~129.0-127.0 | CH (Benzyl) |
| ~128.0 | C2 (Indole) |
| ~125.0 | C3a (Indole) |
| ~115.0 | C6 (Indole) |
| ~112.0 | C4 (Indole) |
| ~105.0 | C7 (Indole) |
| ~103.0 | C3 (Indole) |
| ~70.0 | -O-CH₂-Ph |
| ~52.0 | -COOCH₃ |
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. Carboxylates typically show strong and characteristic absorption bands.[11][12]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch |
| ~3050 | Medium | C-H Stretch (Aromatic) |
| ~2950 | Medium | C-H Stretch (Aliphatic) |
| ~1700 | Strong | C=O Stretch (Ester) |
| ~1600, ~1480 | Medium | C=C Stretch (Aromatic) |
| ~1250 | Strong | C-O Stretch (Ester) |
| ~1100 | Strong | C-O Stretch (Ether) |
3.2.4. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.
-
Expected [M+H]⁺: 282.11
Applications in Drug Development
This compound is a valuable building block for the synthesis of a wide array of biologically active compounds. Its utility stems from the strategic placement of functional groups that can be readily modified.
Synthesis of Novel Therapeutic Agents
The indole-2-carboxylate scaffold has been identified as a key structural motif in the design of various therapeutic agents.[1] For instance, derivatives of this compound have been explored as:
-
Antagonists of the NMDA receptor: As mentioned earlier, these compounds show promise in the treatment of neurological conditions.[3][4]
-
Anticancer agents: The indole nucleus is present in many natural and synthetic anticancer compounds.[6]
-
Antiviral agents: Certain indole derivatives have demonstrated activity against viruses such as HIV.[1]
Structure-Activity Relationship (SAR) Studies
The ability to easily modify both the 2- and 5-positions of the indole ring makes this compound an ideal starting material for SAR studies. Researchers can synthesize a library of analogs by:
-
Hydrolyzing the ester and coupling the resulting carboxylic acid with various amines.
-
Debenzylating the ether to reveal the free hydroxyl group, which can then be further functionalized.
These studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.
Caption: Role in Structure-Activity Relationship (SAR) studies.
Conclusion
This technical guide has provided a detailed and practical overview of the synthesis and characterization of this compound. The described synthetic route is robust and scalable, and the comprehensive characterization data serves as a reliable reference for researchers in the field. The versatility of this compound as a key intermediate underscores its importance in the ongoing quest for novel and effective therapeutic agents. The insights into the rationale behind the experimental choices and the potential applications in drug development aim to empower scientists to utilize this valuable building block in their research endeavors.
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Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate: A Technical Guide for Advanced Synthesis
Abstract
Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate is a pivotal intermediate in synthetic organic and medicinal chemistry. As a functionalized indole, it serves as a versatile scaffold for the construction of a wide array of biologically active molecules. The strategic placement of the benzyloxy group at the C5 position offers a stable protecting group for the hydroxyl functionality, while the methyl ester at C2 provides a reactive handle for further molecular elaboration. This guide provides an in-depth analysis of the compound's chemical and physical properties, detailed synthetic protocols with mechanistic insights, and a review of its applications in contemporary drug discovery, offering a comprehensive resource for researchers and drug development professionals.
Introduction
Indole and its derivatives are among the most important heterocyclic structures in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. This compound belongs to this privileged class of compounds. Its structure is characterized by an indole nucleus, a methyl ester group at the 2-position, which activates the indole for various transformations, and a benzyloxy group at the 5-position. The benzyloxy moiety is a widely used protecting group for phenols due to its robustness under many reaction conditions and its facile removal via catalytic hydrogenation. This combination of features makes the title compound a highly valuable building block for synthesizing more complex molecular architectures, particularly those targeting a range of biological pathways.
Physicochemical and Spectroscopic Properties
The precise characterization of a synthetic intermediate is critical for its effective use in multi-step syntheses. The properties of this compound are summarized below.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₅NO₃ | Inferred |
| Molecular Weight | 281.31 g/mol | Inferred |
| CAS Number | 27739-16-6 | Vendor Data |
| Appearance | Off-white to light yellow powder | Typical |
| Melting Point | Data not consistently available; expected to be similar to the ethyl ester (163 °C) | [1] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and hot Methanol. Insoluble in water. | General Knowledge |
Spectroscopic Profile
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show:
-
A singlet for the N-H proton of the indole ring, typically downfield (>11.0 ppm).
-
A multiplet for the aromatic protons of the benzyl group, typically in the range of 7.30-7.50 ppm.
-
A singlet for the benzylic (-O-CH₂-) protons around 5.1-5.2 ppm.
-
Distinct signals for the indole ring protons (H3, H4, H6, H7). The H3 proton will appear as a singlet or a small doublet, while the protons on the benzene portion of the indole will show characteristic aromatic splitting patterns.
-
A sharp singlet for the methyl ester (-COOCH₃) protons, expected around 3.8-3.9 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will corroborate the structure with key signals for:
-
The ester carbonyl carbon (~162 ppm).
-
Aromatic carbons of both the indole and benzyl rings (100-155 ppm).
-
The benzylic carbon (-O-CH₂-) signal around 70 ppm.
-
The methyl ester carbon (-OCH₃) signal around 52 ppm.
-
-
IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the functional groups present:
-
A sharp peak for the N-H stretch of the indole ring (~3300 cm⁻¹).
-
A strong absorption for the C=O stretch of the ester group (~1700-1720 cm⁻¹).
-
Bands corresponding to C-O stretching (~1250 cm⁻¹) and aromatic C=C stretching (~1500-1600 cm⁻¹).
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak [M]⁺ corresponding to its molecular weight. A prominent fragment is often observed corresponding to the loss of the methoxy group or the entire ester functionality, as well as a peak for the benzyl cation (m/z = 91).
Synthesis and Reaction Chemistry
The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid, 5-(Benzyloxy)-1H-indole-2-carboxylic acid (CAS 6640-09-1).[2][4] The carboxylic acid itself can be prepared via several established indole synthesis methods, such as the Reissert or Fischer indole syntheses.[5]
Recommended Synthetic Protocol: Esterification
This protocol describes the conversion of the parent carboxylic acid to the desired methyl ester. The choice of a simple acid-catalyzed esterification (Fischer esterification) is a reliable and cost-effective method.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-(Benzyloxy)-1H-indole-2-carboxylic acid (1.0 eq).
-
Reagents: Suspend the starting material in anhydrous methanol (serving as both solvent and reagent).
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (approx. 0.05-0.1 eq).
-
Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Reaction: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess methanol.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Isolation: The resulting crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography on silica gel to yield the pure this compound.
Visualization of Synthetic Workflow
The following diagram illustrates the key transformation in the synthesis.
Caption: Fischer esterification of the parent carboxylic acid.
Applications in Medicinal Chemistry and Drug Discovery
The utility of this compound lies in its role as a versatile intermediate for creating molecules with significant therapeutic potential. The ester group at the C2 position can be hydrolyzed, reduced, or converted into an amide, providing access to a wide range of functionalized indoles.
Scaffold for Biologically Active Compounds
Substituted indoles are known to interact with a multitude of biological targets. This scaffold has been incorporated into molecules designed as:
-
Anti-parasitic Agents: Indole-2-carboxamides, derived from intermediates like the title compound, have been explored as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6]
-
TRPV1 Agonists: The indole-2-carboxamide structure is an effective scaffold for the design of agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain management.[7]
-
Serotonin Receptor Ligands: The indole nucleus is a classic pharmacophore for serotonin (5-HT) receptors, and derivatives are often investigated for their potential in treating neurological disorders.[8]
Illustrative Synthetic Application
The diagram below shows a generalized pathway where this compound is converted into a functionalized indole-2-carboxamide, a common motif in drug candidates.
Caption: Pathway to bioactive indole-2-carboxamides.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a well-defined and highly valuable chemical entity. Its stable, yet readily cleavable, protecting group and its synthetically versatile ester functionality make it an ideal starting point for the elaboration of complex indole-based molecules. The reliable synthetic routes and the established importance of the indole scaffold in medicinal chemistry ensure that this compound will continue to be a cornerstone intermediate for researchers and scientists in the field of drug development.
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Chemsrc.com. (n.d.). CAS#:63746-00-9 | 1-benzyl-5-benzyloxy-2-methyl-indole-3-carboxylic acid ethyl ester. Retrieved from [Link]
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Wang, Y., et al. (2012). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 5-hydroxy- and 5-O-benzyl-1H-indole-2-carboxylic acids. Retrieved from [Link]
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Appendino, G., et al. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available at: [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF 4-SUBSTITUTED INDOLES FROM 2-NITROTOLUENES VIA ENAMINE-N,N-DIMETHYLFORMAMIDE DIMETHYL ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Retrieved from [Link]
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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs. The specific functionalization of this privileged heterocycle allows for the fine-tuning of its physicochemical and pharmacological properties. This guide provides an in-depth technical exploration of the crystal structure of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate, a derivative with significant potential in drug discovery. Understanding its three-dimensional arrangement at the atomic level is paramount for rational drug design, polymorphism screening, and optimizing solid-state properties.
While a dedicated crystallographic study for this compound is not publicly available, this guide will leverage detailed structural data from the closely related analogue, Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate [1], to infer and discuss its likely solid-state conformation and intermolecular interactions. This approach, rooted in the principles of structural chemistry, provides a robust framework for understanding the target molecule.
Synthesis and Molecular Identity
The journey to elucidating a crystal structure begins with the synthesis and purification of the target compound. This compound is typically prepared through the esterification of its corresponding carboxylic acid precursor, 5-(Benzyloxy)-1H-indole-2-carboxylic acid[2][3].
Experimental Protocol: Synthesis of this compound
-
Starting Material: 5-(Benzyloxy)-1H-indole-2-carboxylic acid (1.0 eq).
-
Esterification: The carboxylic acid is dissolved in an excess of anhydrous methanol, which serves as both solvent and reactant.
-
Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.
-
Reaction Conditions: The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.
-
Work-up: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Causality in Experimental Choices: The use of excess methanol and an acid catalyst is a classic Fischer esterification protocol. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The aqueous work-up is crucial to remove the acid catalyst and any unreacted starting material, while chromatographic purification ensures the high purity required for successful crystallization.
From Powder to Single Crystal: The Art of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography. The choice of solvent and crystallization technique is critical and is typically determined empirically.
Experimental Protocol: Single Crystal Growth
-
Solvent Screening: A range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) is prepared in a vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at room temperature.
-
Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting the growth of single crystals.
Self-Validating System: The success of these protocols is validated by the formation of well-defined, single crystals with smooth faces and sharp edges, suitable for X-ray diffraction analysis.
Deciphering the Atomic Arrangement: X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Workflow for Crystal Structure Determination
Caption: Workflow for single-crystal X-ray diffraction analysis.
Anticipated Crystallographic Parameters
Based on the analysis of the closely related Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate[1], we can anticipate the key crystallographic parameters for this compound. The presence of the flexible benzyloxy group and the potential for hydrogen bonding suggests that the molecule may crystallize in a non-centrosymmetric space group, likely within the monoclinic or triclinic crystal systems, which are common for indole derivatives[4][5][6].
| Parameter | Anticipated Value (based on analogue[1]) | Significance |
| Crystal System | Triclinic or Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P-1 or P2₁/c | Defines the symmetry elements within the unit cell. |
| Z | 2 or 4 | Number of molecules in the unit cell. |
| Hydrogen Bonding | N-H···O=C | A key intermolecular interaction influencing packing. |
| Other Interactions | π-π stacking, C-H···π | Weaker interactions that contribute to crystal stability[4]. |
The Molecular and Supramolecular Structure: A Deeper Look
The crystal structure provides invaluable insights into both the intramolecular conformation and the intermolecular interactions that govern the solid-state assembly.
Intramolecular Conformation
The indole ring system is expected to be essentially planar. The key conformational flexibility lies in the orientation of the benzyloxy and methyl carboxylate substituents. The dihedral angle between the indole ring and the phenyl ring of the benzyloxy group will be a critical determinant of the overall molecular shape. In the analogue structure, these dihedral angles are 50.17° and 26.05° for the two independent molecules in the asymmetric unit, indicating significant twisting[1].
Intermolecular Interactions and Crystal Packing
The supramolecular assembly in the crystal lattice is dictated by a network of non-covalent interactions.
Caption: Key intermolecular interactions in the crystal lattice.
-
Hydrogen Bonding: The most significant intermolecular interaction is anticipated to be a classical hydrogen bond between the indole N-H donor and the carbonyl oxygen of the methyl carboxylate group of an adjacent molecule. This interaction often leads to the formation of infinite chains or dimeric motifs, which are fundamental to the crystal packing[7].
-
π-π Stacking: The planar aromatic systems of the indole and benzyl groups are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. The offset or face-to-face arrangement of these rings will depend on the overall steric and electronic demands of the crystal packing.
-
C-H···π Interactions: Weaker C-H···π interactions, where aromatic C-H bonds act as donors to the π-system of neighboring rings, are also expected to contribute to the overall stability of the crystal structure[1].
Spectroscopic and Physicochemical Characterization
Complementary analytical techniques are essential to confirm the identity and purity of the synthesized compound and to correlate its solid-state structure with its bulk properties.
| Technique | Expected Observations |
| ¹H NMR | Characteristic signals for the indole N-H proton, aromatic protons of the indole and benzyl rings, the benzylic methylene protons, and the methyl ester protons. |
| ¹³C NMR | Resonances corresponding to all unique carbon atoms, including the carbonyl carbon of the ester and the aromatic carbons. |
| FT-IR | Vibrational bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the ester (around 1700 cm⁻¹), and C-O stretches of the ether and ester groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition. |
| Melting Point | A sharp melting point, indicative of high purity. For indole derivatives, this can vary widely based on substitution[8]. |
Implications for Drug Development
The detailed knowledge of the crystal structure of this compound has profound implications for its development as a potential therapeutic agent:
-
Structure-Activity Relationship (SAR): The precise conformation of the molecule in the solid state can inform the design of more potent analogues by revealing the spatial orientation of key pharmacophoric features.
-
Polymorphism: The existence of different crystalline forms (polymorphs) with distinct physicochemical properties (solubility, stability, bioavailability) is a critical consideration in drug development. Crystallographic analysis is the definitive tool for identifying and characterizing polymorphs[7].
-
Formulation Development: Understanding the intermolecular interactions and crystal packing is crucial for designing stable and effective pharmaceutical formulations.
-
Intellectual Property: A novel crystal form of a drug substance can be patentable, providing a significant competitive advantage.
Conclusion
This technical guide has provided a comprehensive overview of the anticipated crystal structure of this compound, drawing on established principles of organic synthesis, crystallography, and data from a closely related analogue. The elucidation of its three-dimensional architecture through the described methodologies is a critical step in unlocking its full potential in medicinal chemistry and drug development. The interplay of strong hydrogen bonds and weaker π-interactions likely governs its solid-state assembly, providing a stable and well-defined crystalline lattice. This foundational knowledge enables researchers to rationally design next-generation indole-based therapeutics with optimized properties.
References
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Goral, A. M., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17478–17489. Available from: [Link]
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Zhang, Y., et al. (2015). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. Molecules, 20(11), 19872-19889. Available from: [Link]
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Hu, C., et al. (2012). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2480. Available from: [Link]
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ResearchGate. (n.d.). X‐ray crystal structure of 4 a. [Image]. Retrieved from [Link]
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Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6289. Available from: [Link]
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Basak, B., et al. (2008). Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. Journal of the Serbian Chemical Society, 73(10), 995-1002. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737635, methyl 1H-indole-5-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70992, Methyl 1H-indole-2-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 5-hydroxy- and 5-O-benzyl-1H-indole-2-carboxylic acids 10 and 15. Retrieved from [Link]
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Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical view on the potential of a combined approach for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1545-1566. Available from: [Link]
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PrepChem. (n.d.). Synthesis of methyl indole-5-carboxylate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]
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NIST. (n.d.). 5-Benzyloxyindole-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Retrieved from [Link]
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Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
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Wróbel, R., et al. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 27(23), 8206. Available from: [Link]
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Amerigo Scientific. (n.d.). 5-(Benzyloxy)-1H-indole-2-carboxylic acid. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2023). N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules, 28(2), 856. Available from: [Link]
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ResearchGate. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Retrieved from [Link]
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Spectroscopic Profile of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 5-(benzyloxy)-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural characterization of this molecule. The guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in elucidating and confirming the molecular structure of this indole derivative.
Introduction
This compound is a crucial building block in medicinal chemistry, often utilized in the synthesis of compounds targeting a range of therapeutic areas. The precise characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will present and interpret the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, offering insights into the experimental choices and the logic behind the spectral assignments.
Molecular Structure and Spectroscopic Correlation
The structural integrity of a synthetic compound is the bedrock of reliable scientific research. In the case of this compound, its molecular framework dictates its reactivity and suitability for subsequent chemical transformations. The following diagram illustrates the molecular structure and the numbering convention used for spectroscopic assignments.
Caption: Plausible mass spectral fragmentation pathway.
Key Expected Fragments:
| m/z | Ion |
| 281 | [M]⁺ (Molecular Ion) |
| 250 | [M - OCH₃]⁺ |
| 222 | [M - COOCH₃]⁺ |
| 190 | [M - C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
The most characteristic fragment is the tropylium ion at m/z 91, which is indicative of the benzyl group. The loss of the methoxy and the entire methyl carboxylate group are also expected fragmentation pathways.
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers complementary information, and together they form a self-validating system for the characterization of this important synthetic intermediate. This guide serves as a valuable resource for scientists, ensuring the accurate identification and quality control of this compound in research and development settings.
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Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]
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Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]
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SpectraBase. (n.d.). Ethyl 5-(benzyloxy)-1-(2-propenyl)-1H-indole-2-carboxylate - Optional[13C NMR]. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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Hu, W. B., et al. (2012). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2480. Retrieved from [Link]
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Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]
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MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
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NIST. (n.d.). 5-Benzyloxyindole-2-carboxylic acid. Retrieved from [Link]
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NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from [Link]
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MDPI. (2022). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). methyl 1H-indole-5-carboxylate. Retrieved from [Link]
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MDPI. (2019). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Retrieved from [Link]
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-
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Navigating the Solubility Landscape of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate: A Technical Guide
In the intricate world of drug discovery and development, understanding the physicochemical properties of a molecule is paramount. Among these, solubility stands as a critical gatekeeper, dictating a compound's behavior in various biological and chemical environments. This guide provides an in-depth technical exploration of the solubility of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active indole derivatives. While specific quantitative solubility data for this compound is not extensively published, this paper will equip researchers, scientists, and drug development professionals with the foundational knowledge to predict, analyze, and experimentally determine its solubility in common organic solvents.
Molecular Structure: A Blueprint for Solubility Behavior
The solubility of a compound is fundamentally governed by its molecular structure. The adage "like dissolves like" is a simple yet powerful principle rooted in the polarity and intermolecular forces of both the solute and the solvent. Let's dissect the structure of this compound to anticipate its solubility profile.
Key Structural Features:
-
Indole Core: The bicyclic indole ring system is a moderately polar aromatic heterocycle. The N-H group is a crucial feature, capable of acting as a hydrogen bond donor.
-
Methyl Ester Group (-COOCH₃): This group introduces polarity and a hydrogen bond acceptor site (the carbonyl oxygen).
-
Benzyloxy Group (-OCH₂Ph): This bulky, largely non-polar group consists of a phenyl ring attached via a methylene ether linkage. While the ether oxygen can act as a hydrogen bond acceptor, the large aromatic ring contributes significantly to the molecule's non-polar character.
Predicted Solubility:
Based on this structure, this compound is expected to be a largely non-polar to moderately polar molecule. The presence of hydrogen bond donors (N-H) and acceptors (C=O, -O-) suggests that it will be more soluble in solvents that can participate in hydrogen bonding. However, the significant non-polar surface area from the indole and benzyl groups will limit its solubility in highly polar solvents like water, while favoring solubility in many organic solvents.
Qualitative Solubility Predictions
The following table provides a predicted qualitative solubility profile in a range of common organic solvents, categorized by their polarity. These predictions are based on the structural analysis and solubility data of analogous indole derivatives.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Cyclohexane | Insoluble to Sparingly Soluble | The large non-polar groups will have some affinity, but the polar indole N-H and ester groups will limit solubility. |
| Slightly Polar | Toluene, Diethyl Ether | Sparingly Soluble to Soluble | The aromatic nature of toluene and the ether's ability to accept hydrogen bonds should facilitate dissolution. |
| Moderately Polar (Aprotic) | Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF) | Soluble to Very Soluble | These solvents can effectively solvate both the polar and non-polar regions of the molecule. DCM is often a good solvent for indole derivatives.[1] |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents have strong dipoles and can act as hydrogen bond acceptors, interacting favorably with the ester and indole N-H groups. |
| Polar Protic | Methanol, Ethanol | Soluble (especially with heating) | These alcohols can act as both hydrogen bond donors and acceptors, leading to good solubility. Recrystallization of similar indole esters is often performed from alcohols.[2] |
| Highly Polar | Water | Insoluble | The large hydrophobic benzyloxy and indole ring systems will dominate, preventing significant dissolution in water. |
Experimental Determination of Solubility: A Validated Protocol
To obtain definitive solubility data, experimental determination is essential. The following is a robust, step-by-step protocol for determining the qualitative and semi-quantitative solubility of this compound.
Materials and Equipment:
-
This compound
-
A selection of organic solvents (as listed in the table above)
-
Small vials or test tubes with caps
-
Vortex mixer
-
Analytical balance
-
Magnetic stirrer and stir bars (optional)
-
Water bath or heating block (optional)
-
Filtration apparatus (syringe filters or glass funnel with filter paper)
Experimental Workflow Diagram
Caption: Workflow for qualitative solubility determination.
Step-by-Step Protocol:
-
Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) into a clean, dry vial.
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL) to the vial. This creates an initial concentration for assessment (in this example, 10 mg/mL).
-
Agitation: Cap the vial securely and vortex vigorously for 2-5 minutes at room temperature. Ensure the agitation is sufficient to break up any clumps of solid.
-
Observation: After vortexing, allow the mixture to stand for a few minutes and visually inspect for any undissolved solid. A clear solution indicates that the compound is soluble at or above the tested concentration. If solid remains, the compound is either partially soluble or insoluble.
-
Heating (Optional): If the compound is not soluble at room temperature, gently heat the mixture in a water bath or on a heating block to observe if solubility increases with temperature. This is particularly relevant for identifying suitable recrystallization solvents.
-
Semi-Quantitative Analysis (Optional): If the compound is insoluble at the initial concentration, you can perform a serial dilution to estimate the solubility. To do this, prepare a saturated solution by adding an excess of the compound to a known volume of solvent. Agitate until equilibrium is reached (e.g., for several hours). Filter the solution to remove undissolved solid and then determine the concentration of the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
The Science of Solubility: A Deeper Dive
The solubility of an organic molecule is a thermodynamic equilibrium between the solid state and the solution. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.
The Role of Polarity and Hydrogen Bonding
The principle of "like dissolves like" is a useful heuristic. Polar solvents, which have large dipole moments and often contain O-H or N-H bonds, are effective at dissolving polar solutes. Non-polar solvents, with low dipole moments, are better for dissolving non-polar solutes.
Hydrogen bonds are a particularly strong type of dipole-dipole interaction that significantly influences solubility.[3] For a solute to dissolve in a protic solvent like methanol, the solvent molecules must disrupt the hydrogen bonds between other solvent molecules to create a cavity for the solute. The solute's ability to form hydrogen bonds with the solvent will favor its dissolution.
This compound has both hydrogen bond donor (N-H) and acceptor (C=O, ether oxygen) sites. This allows it to interact favorably with both protic solvents (like ethanol) and polar aprotic solvents (like DMF).
Molecular Interactions Diagram
Sources
A-Z Guide to Starting Materials for Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 5-(benzyloxy)-1H-indole-2-carboxylate is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The strategic placement of the benzyloxy group at the 5-position and the methyl carboxylate at the 2-position provides a versatile scaffold for further functionalization. This guide offers an in-depth analysis of the primary synthetic routes to this target molecule, focusing on the selection of starting materials and the underlying chemical principles. We will dissect established methodologies such as the Fischer, Reissert, and Bartoli indole syntheses, providing field-proven insights to enable researchers to make informed decisions for their synthetic campaigns.
Introduction: The Indole Nucleus in Medicinal Chemistry
The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs, including the blockbuster anti-migraine triptans.[1] The specific substitution pattern of this compound offers two key advantages: the C5-benzyloxy group serves as a protected phenol, allowing for late-stage debenzylation to reveal a hydroxyl group for further modification, and the C2-ester provides a handle for transformations such as amidation or reduction.
Retrosynthetic Analysis
A retrosynthetic approach to this compound reveals several logical bond disconnections, each corresponding to a classic named reaction for indole synthesis. The most common strategies involve forming the pyrrole ring onto a substituted benzene precursor.
Caption: Retrosynthetic pathways to the target indole.
Key Synthetic Strategies & Starting Materials
The selection of a synthetic route is often dictated by the availability and cost of starting materials, scalability, and desired substitution patterns.
The Fischer Indole Synthesis: A Classic and Reliable Route
The Fischer indole synthesis is arguably the most famous and widely used method for constructing the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a carbonyl compound.[2]
Core Starting Materials:
-
4-(Benzyloxy)phenylhydrazine: Typically used as its hydrochloride salt for improved stability.[3]
-
Methyl Pyruvate: This α-ketoester provides the C2 and C3 atoms of the indole ring, directly installing the required methyl carboxylate at the C2-position.[4]
Mechanism Insight: The reaction proceeds via the formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine. A critical[5][5]-sigmatropic rearrangement, followed by the elimination of ammonia, leads to the aromatic indole core.[1] The choice of acid catalyst is crucial; common options include Brønsted acids like sulfuric acid and polyphosphoric acid (PPA), or Lewis acids like zinc chloride.[1][6]
Workflow Diagram: Fischer Indole Synthesis
Caption: General workflow for the Fischer Indole Synthesis.
The Reissert Indole Synthesis: An Alternative Pathway
Core Starting Materials:
-
o-Nitrotoluene derivative: For this specific target, 4-Benzyloxy-2-nitrotoluene would be the required starting material.
-
Diethyl Oxalate: This reagent reacts with the activated methyl group of the nitrotoluene.
Mechanism Insight: The synthesis begins with the condensation of the o-nitrotoluene with diethyl oxalate in the presence of a strong base like potassium ethoxide.[5] The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization using reagents like zinc in acetic acid or catalytic hydrogenation.[7][8] This step simultaneously reduces the nitro group to an amine and facilitates cyclization onto the adjacent ketone, forming the indole-2-carboxylate.[9]
The Bartoli Indole Synthesis: For Substituted Nitroarenes
The Bartoli indole synthesis is a versatile reaction that converts ortho-substituted nitroarenes into 7-substituted indoles using vinyl Grignard reagents.[10][11] While it typically yields 7-substituted products, its principles are important in modern indole synthesis. For our target, this route is less direct but illustrates a different approach to ring formation.
Core Starting Materials:
-
Nitroarene: A substituted nitrobenzene, such as 1-(benzyloxy)-4-nitrobenzene .
-
Vinyl Grignard Reagent: Typically vinylmagnesium bromide.
Mechanism Insight: The reaction requires at least three equivalents of the vinyl Grignard reagent.[11] The mechanism involves initial attack on the nitro group, formation of a nitroso intermediate, a second Grignard addition, a key[5][5]-sigmatropic rearrangement, and subsequent cyclization and aromatization upon acidic workup.[12][13] The presence of an ortho substituent on the nitroarene is often necessary for good yields.[11]
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(Benzyloxy)phenylhydrazine Hydrochloride
This precursor is commonly prepared from 4-benzyloxyaniline.
Step-by-Step Methodology:
-
Suspend 4-benzyloxyaniline hydrochloride (1.0 eq) in concentrated hydrochloric acid and water at 0°C.[14][15]
-
Slowly add a solution of sodium nitrite (NaNO₂) (approx. 0.98 eq) in water dropwise, maintaining the temperature below 0°C to form the diazonium salt.[16]
-
In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) (approx. 2.6 eq) in concentrated hydrochloric acid.[14]
-
Add the cold diazonium salt solution to the SnCl₂ solution.[16]
-
Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature.[15][16]
-
Collect the resulting precipitate by filtration, wash with water and then ether or ethanol to afford 4-(benzyloxy)phenylhydrazine hydrochloride as a solid.[14][15]
Protocol 2: Fischer Indole Synthesis of this compound
This protocol is adapted from general procedures for Fischer indolizations leading to indole-2-carboxylates.[17]
Step-by-Step Methodology:
-
Suspend 4-(benzyloxy)phenylhydrazine hydrochloride (1.0 eq) and methyl pyruvate (1.0-1.2 eq) in a suitable solvent such as ethanol or glacial acetic acid.[6]
-
Add an acid catalyst. Polyphosphoric acid (PPA) is effective and can sometimes serve as the solvent. Alternatively, catalysts like zinc chloride or sulfuric acid in a solvent can be used.[6][18]
-
Heat the reaction mixture to reflux (typically 75-100°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield this compound.
Comparative Analysis of Synthetic Routes
| Feature | Fischer Indole Synthesis | Reissert Indole Synthesis | Bartoli Indole Synthesis |
| Primary Starting Materials | Arylhydrazine, Ketone/Aldehyde | o-Nitrotoluene, Diethyl Oxalate | o-Substituted Nitroarene, Vinyl Grignard |
| Key Advantages | Highly versatile, widely studied, direct C2-ester installation | Good for when hydrazines are unavailable, well-established | Tolerant of sterically hindered substrates |
| Key Limitations | Hydrazine availability/stability, regioselectivity with unsymmetrical ketones[18] | Requires specific o-nitrotoluene precursor, strong base needed | Requires 3+ eq. of Grignard, less direct for the target molecule |
| Typical Catalysts/Reagents | Protic/Lewis Acids (H₂SO₄, PPA, ZnCl₂) | Strong Base (KOEt), Reducing Agent (Zn/AcOH) | Vinyl Grignard Reagent |
| Scalability | Generally good, widely used in industry | Moderate to good | Can be challenging due to Grignard reagent stoichiometry |
Conclusion & Future Perspectives
The Fischer indole synthesis remains the most direct and frequently employed method for preparing this compound, primarily due to the straightforward condensation of commercially available or readily synthesized starting materials. The Reissert synthesis offers a robust alternative, contingent on the accessibility of the corresponding 4-benzyloxy-2-nitrotoluene. While modern palladium-catalyzed methods, such as modifications of the Fischer synthesis, are expanding the toolkit for indole construction, these classical named reactions provide a reliable and cost-effective foundation for producing this valuable synthetic intermediate.[1] Future efforts will likely focus on developing more sustainable and atom-economical catalytic versions of these trusted transformations.
References
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4-Benzyloxyphenylhydrazine hydrochloride synthesis. ChemicalBook.
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Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. Google Patents (EP2426105A1).
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Reissert indole synthesis. Wikipedia.
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Process for preparation of 5-substituted indole derivatives. Google Patents (KR100411599B1).
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Bartoli indole synthesis. Grokipedia.
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Reissert Indole Synthesis: The Path to Perfect Indoles. YouTube.
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A Technical Guide to Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate: Synthesis, Reactivity, and Applications
This guide provides an in-depth technical overview of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We will explore its chemical properties, established synthetic protocols, characteristic reactivity, and its pivotal role as a precursor to complex molecular architectures and pharmacologically active agents. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Core Compound Identification and Properties
This compound is a stable, crystalline solid belonging to the indole class of heterocyclic compounds. The presence of the benzyl ether at the 5-position and the methyl ester at the 2-position makes it a versatile intermediate, allowing for selective modifications at multiple sites, including the indole nitrogen, the C3 position, and deprotection or cleavage of the ether and ester moieties.
IUPAC Name: Methyl 5-(phenylmethoxy)-1H-indole-2-carboxylate
Synonyms:
-
Methyl 5-(Benzyloxy)indole-2-carboxylate
-
5-Benzyloxy-1H-indole-2-carboxylic acid methyl ester
Key Precursor CAS Numbers:
-
5-(Benzyloxy)-1H-indole-2-carboxylic acid: 6640-09-1[1]
-
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate: 37033-95-7[2][3][4][5]
Physicochemical Data Summary
The following table summarizes the key physicochemical properties. Data for the closely related ethyl ester is provided for reference where direct data for the methyl ester is not available.
| Property | Value | Source / Notes |
| Molecular Formula | C₁₇H₁₅NO₃ | Calculated |
| Molecular Weight | 281.31 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Inferred from analogs |
| Melting Point | Not specified. (Ethyl ester: 162-164 °C) | Data for ethyl analog[4] |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, CH₂Cl₂, EtOAc). Low solubility in water. | General chemical knowledge |
| logP (Octanol/Water) | ~3.2 (Estimated) | Estimated based on ethyl ester data (3.44)[4] |
Synthesis and Manufacturing
The most direct and industrially scalable synthesis of this compound is achieved via the esterification of its corresponding carboxylic acid precursor, 5-(Benzyloxy)-1H-indole-2-carboxylic acid.
Workflow: Synthesis via Fischer Esterification
The synthesis is a straightforward two-step process starting from commercially available 5-hydroxyindole-2-carboxylic acid.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Fischer Esterification
This protocol details the conversion of the carboxylic acid precursor to the target methyl ester. The choice of a strong acid catalyst and excess methanol is crucial to drive the equilibrium towards the product, in accordance with Le Châtelier's principle.
Materials:
-
5-(Benzyloxy)-1H-indole-2-carboxylic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-(Benzyloxy)-1H-indole-2-carboxylic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 mL per gram of acid). The methanol serves as both reactant and solvent.
-
Catalyst Addition: While stirring the suspension, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5% of the substrate weight) dropwise. The addition is exothermic.
-
Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and water.
-
Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or methanol/water) to afford this compound as a crystalline solid.
-
Trustworthiness and Validation: The success of this protocol is validated by monitoring the disappearance of the carboxylic acid starting material via TLC and characterization of the final product by NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.
Chemical Reactivity and Characterization
The reactivity of this compound is governed by its three key functional components: the indole N-H, the electron-rich indole ring, and the ester/ether groups.
Reactivity Map
Caption: Key chemical transformations of the title compound.
-
N-H Functionalization: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated, arylated, or acylated. This is a common strategy to introduce diversity and modulate the electronic properties of the indole core.
-
Electrophilic Substitution at C3: The C3 position is the most nucleophilic carbon on the indole ring and is highly susceptible to electrophilic attack. Common reactions include the Vilsmeier-Haack reaction (POCl₃, DMF) to install a formyl group, and the Mannich reaction to introduce aminomethyl functionalities.[5]
-
Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the parent carboxylic acid under basic conditions (e.g., LiOH in THF/water), which is often a necessary step before amide coupling reactions in drug synthesis.
-
Debenzylation: The benzyl ether is a protecting group that can be selectively cleaved via catalytic hydrogenolysis (H₂, Pd/C) to reveal the 5-hydroxyindole functionality. This phenol group can then be used for further derivatization.
Spectroscopic Signature (Predicted)
While a specific published spectrum is not available, the ¹H and ¹³C NMR spectra can be reliably predicted based on established principles of NMR spectroscopy and data from analogous structures.[6][7][8]
-
¹H NMR:
-
Indole NH: A broad singlet typically downfield (> 8.5 ppm).
-
Aromatic Protons (Indole): Three protons on the indole core (H4, H6, H7) will appear in the aromatic region (~6.9-7.5 ppm) with characteristic coupling patterns. The H4 proton will likely be a doublet, H6 a doublet of doublets, and H7 a doublet.
-
Aromatic Protons (Benzyl): Five protons of the benzyl group will appear as a multiplet around 7.3-7.5 ppm.
-
Indole H3: A singlet or doublet (~7.1 ppm).
-
CH₂ (Benzyl): A sharp singlet around 5.1 ppm.
-
OCH₃ (Ester): A sharp singlet around 3.9 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (Ester): A signal in the 160-165 ppm region.
-
Aromatic/Indole Carbons: Multiple signals between ~100-155 ppm. The C5 bearing the benzyloxy group will be significantly downfield.
-
CH₂ (Benzyl): A signal around 70 ppm.
-
OCH₃ (Ester): A signal around 52 ppm.
-
Applications in Research and Drug Development
The indole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a critical starting material for compounds targeting a wide range of diseases. Substituted indole derivatives have demonstrated significant potential as antitumor agents.[9]
Key Application Areas:
-
Oncology: The indole-2-carboxamide framework is a core component of molecules designed as inhibitors of critical cancer-related enzymes. By hydrolyzing the ester to the acid and coupling it with various amines, libraries of compounds can be generated for screening against targets like protein kinases and cell cycle regulators.
-
Infectious Diseases: The compound is a valuable precursor for developing novel anti-parasitic agents. For instance, the parent acid, 5-O-benzyl-1H-indole-2-carboxylic acid, has been used to prepare seco-cyclopropylindole (seco-CI) derivatives, which are investigated for their biological activities.[10]
-
Neuroscience and Inflammation: The ability to debenzylate the C5 position to reveal a phenol allows for the synthesis of analogs of serotonin and other neurotransmitters. These derivatives are explored as ligands for various receptors and as anti-inflammatory agents.
Safety and Handling
As with related indole and aromatic compounds, this compound should be handled with appropriate care in a laboratory setting.
-
General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: May cause skin and eye irritation. The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
References
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Wang, P., Xing, H., Liu, Y., Xie, W., & Zhao, G. (2012). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2840. Available at: [Link]
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Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of 5-hydroxy- and 5-O-benzyl-1H-indole-2-carboxylic acids. Retrieved January 17, 2026, from [Link]
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Oakwood Chemical. (n.d.). Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate. Retrieved January 17, 2026, from [Link]
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Chemsrc. (n.d.). CAS#:63746-00-9 | 1-benzyl-5-benzyloxy-2-methyl-indole-3-carboxylic acid ethyl ester. Retrieved January 17, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of Ethyl 5-benzyloxyindole-2-carboxylate (CAS 37033-95-7). Retrieved January 17, 2026, from [Link]
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Amerigo Scientific. (n.d.). 5-(Benzyloxy)-1H-indole-2-carboxylic acid. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). Methyl 1H-indole-2-carboxylate. Retrieved January 17, 2026, from [Link]
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The Versatile Scaffold: A Technical Guide to the Biological Potential of Substituted Indole-2-Carboxylates
Introduction: The Enduring Promise of the Indole Nucleus
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents.[3][4] Among the vast landscape of indole derivatives, substituted indole-2-carboxylates have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of pharmacological effects. This guide provides an in-depth technical exploration of the biological potential of this versatile chemical class, intended for researchers, scientists, and drug development professionals. We will delve into their synthesis, diverse biological activities, mechanisms of action, and the experimental methodologies used to unlock their therapeutic promise.
I. Synthetic Strategies: Building the Indole-2-Carboxylate Core
The foundation of exploring the biological potential of substituted indole-2-carboxylates lies in robust and flexible synthetic methodologies. A common and effective approach involves the Fischer indole synthesis, a classic method that remains highly relevant.
Experimental Protocol: Fischer Indole Synthesis of Substituted Ethyl Indole-2-Carboxylates
This protocol outlines a general procedure for the synthesis of the core indole-2-carboxylate scaffold, which can then be further modified.
Materials:
-
Substituted phenylhydrazine hydrochloride
-
Ethanol or other suitable solvent
-
Sodium hydroxide (for subsequent hydrolysis)[5]
-
Hydrochloric acid
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Step-by-Step Methodology:
-
Hydrazone Formation: In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride in a suitable solvent like ethanol. Add ethyl pyruvate and a catalytic amount of pTSA.[5][6]
-
Fischer Indolization: Reflux the reaction mixture for a specified time (typically several hours) to facilitate the cyclization reaction. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then subjected to an appropriate work-up procedure, which may involve extraction with an organic solvent and washing with brine. Purification is typically achieved through column chromatography on silica gel to yield the substituted ethyl indole-2-carboxylate.[7]
-
Saponification (Optional): To obtain the corresponding carboxylic acid, the synthesized ester is hydrolyzed using a base such as sodium hydroxide in an alcoholic solvent, followed by acidification.[5]
Causality Behind Experimental Choices:
-
p-Toluenesulfonic acid (pTSA): This acid catalyst is crucial for both the initial hydrazone formation and the subsequent[8][8]-sigmatropic rearrangement that is characteristic of the Fischer indole synthesis.
-
Solvent Choice: Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its suitable boiling point for refluxing.
-
Purification: Column chromatography is essential to isolate the desired indole-2-carboxylate isomer from potential side products, ensuring the purity required for subsequent biological evaluation.
II. A Spectrum of Biological Activities: From Microbes to Malignancies
Substituted indole-2-carboxylates have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.
A. Antimicrobial and Antifungal Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole-2-carboxylate derivatives have shown promising activity against a range of bacteria and fungi.[9][10][11]
Some derivatives have exhibited significant activity against Enterococcus faecalis and Candida albicans.[9] For instance, certain ester and amide derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their in vitro antimicrobial properties, with some compounds showing noticeable antifungal activities against C. albicans.[9] Furthermore, indole-2-carboxamides have been identified as potent pan-anti-mycobacterial agents, inhibiting the essential transporter MmpL3 in Mycobacterium tuberculosis.[5]
Table 1: Antimicrobial Activity of Selected Indole-2-Carboxylate Derivatives
| Compound ID | Target Organism | Activity (MIC in µg/mL) | Reference |
| Compound 2 | Enterococcus faecalis | Not specified | [9] |
| Compound 2 | Candida albicans | 8 | [9] |
| 8f | Mycobacterium tuberculosis | 0.62 | [12] |
| I(6) & I(12) | Escherichia coli, Bacillus subtilis | Excellent Inhibition | [10] |
B. Antiviral Potential: A Focus on HIV-1 Integrase
A significant breakthrough in the field has been the discovery of indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[8][13][14][15] These compounds act as integrase strand transfer inhibitors (INSTIs).[8][13]
The mechanism of action involves the chelation of two essential Mg²⁺ ions within the active site of the integrase enzyme by the indole nucleus and the C2-carboxyl group.[8][13][14][15] This interaction prevents the integration of the viral DNA into the host genome, effectively halting the viral life cycle.[13] Structural optimization of these derivatives, such as introducing a long branch at the C3 position of the indole core, has been shown to significantly enhance their inhibitory effect.[14][15]
Diagram 1: Mechanism of HIV-1 Integrase Inhibition
Caption: Indole-2-carboxylate derivatives inhibit HIV-1 integrase by chelating Mg²⁺ ions in the active site.
C. Anticancer Activity: Targeting Multiple Pathways
The fight against cancer is a primary focus of modern drug discovery, and substituted indole-2-carboxylates have emerged as promising anticancer agents with diverse mechanisms of action.[4][16][17]
-
Kinase Inhibition: Several indole-2-carboxamide derivatives have been identified as potent inhibitors of key protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][16][18] Dual inhibition of EGFR and CDK2 has been observed, leading to cell cycle arrest and apoptosis in cancer cells.[6]
-
Targeting 14-3-3η Protein: Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, showing significant inhibitory activity against various liver cancer cell lines, including chemotherapy-resistant ones.[17] These compounds induce G1-S phase cell cycle arrest and apoptosis.[17]
-
Antiproliferative Effects: A broad range of indole-2-carboxamides have demonstrated potent antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7), pediatric glioma, and lung cancer.[6][18][19]
Table 2: Anticancer Activity of Selected Indole-2-Carboxylate Derivatives
| Compound ID | Cancer Cell Line | Target(s) | Activity (IC₅₀/GI₅₀ in µM) | Reference |
| 17a | HIV-1 Integrase | Integrase | 3.11 | [8][13] |
| C11 | Liver Cancer Cells | 14-3-3η | Not specified | [17] |
| 5d, 5e, 5h, 5i, 5j, 5k | MCF-7 (Breast) | EGFR/CDK2 | 0.95 - 1.50 | [6] |
| Va | Multiple | EGFR, BRAFV600E | 0.026 (GI₅₀) | [16] |
Diagram 2: Anticancer Mechanisms of Indole-2-Carboxylates
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- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]
- 12. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 14. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 16. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews [chemistryviews.org]
Methodological & Application
Protocol for the synthesis of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate
An Application Note for the Synthesis of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate
Introduction: The Strategic Importance of Substituted Indoles
The indole nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] this compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure combines a protected hydroxyl group at the 5-position (benzyloxy) and a reactive handle at the 2-position (methyl carboxylate), making it a versatile building block for further molecular elaboration. This application note provides a detailed, field-tested protocol for the synthesis of this valuable compound, grounded in the principles of the classic Fischer Indole Synthesis. The chosen methodology is selected for its reliability, scalability, and the widespread availability of its starting materials.
Synthetic Strategy: The Fischer Indole Synthesis
Among the myriad methods for constructing the indole ring system, the Fischer Indole Synthesis, first reported in 1883, remains one of the most robust and widely utilized.[2] This reaction facilitates the conversion of an arylhydrazone into an indole core under acidic conditions, typically at elevated temperatures.[3] The key mechanistic steps involve the acid-catalyzed tautomerization of the hydrazone to an ene-hydrazine, a[4][4]-sigmatropic rearrangement, subsequent aromatization, and finally, cyclization with the elimination of ammonia to form the indole ring.[2]
For the synthesis of the target molecule, we will employ a one-pot reaction between 4-(benzyloxy)phenylhydrazine and methyl pyruvate. The use of methyl pyruvate is a strategic choice as it directly installs the required methyl carboxylate group at the 2-position of the indole, streamlining the synthetic sequence.
Experimental Protocol
Materials and Equipment
| Reagent/Material | M.W. | CAS No. | Notes |
| 4-(Benzyloxy)phenylhydrazine hydrochloride | 248.72 | 51145-93-8 | Starting material. Can be sourced commercially or synthesized from 4-(benzyloxy)aniline. |
| Methyl Pyruvate | 102.09 | 600-22-6 | Reactant. Should be fresh and colorless. |
| Polyphosphoric Acid (PPA) | (H₃PO₄)n | 8017-16-1 | Catalyst and reaction medium. Highly viscous and corrosive. |
| Ethanol (EtOH) | 46.07 | 64-17-5 | Solvent for reaction and recrystallization. |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | 84.01 | 144-55-8 | For neutralization. |
| Brine (Saturated NaCl soln.) | 58.44 | 7647-14-5 | For washing during work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Drying agent. |
| Round-bottom flask (250 mL) | - | - | - |
| Reflux condenser | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Heating mantle | - | - | - |
| Separatory funnel | - | - | - |
| Rotary evaporator | - | - | - |
| Filtration apparatus (Büchner funnel) | - | - | - |
Detailed Synthesis Workflow
The overall workflow for the synthesis is depicted below, from the initial condensation and cyclization to the final purification of the target compound.
Caption: Workflow for Fischer Indole Synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(benzyloxy)phenylhydrazine hydrochloride (10.0 g, 40.2 mmol) and absolute ethanol (100 mL). Stir the suspension at room temperature.
-
Addition of Pyruvate: To the stirred suspension, add methyl pyruvate (4.52 g, 44.2 mmol, 1.1 equivalents) dropwise over 5 minutes.
-
Catalyst Addition and Reflux: Carefully add polyphosphoric acid (approx. 15 g) to the reaction mixture in portions. Causality Note: PPA serves as both the acidic catalyst to facilitate the hydrazone formation and subsequent cyclization, and as a dehydrating agent. The mixture will become thicker.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain the reflux with vigorous stirring for 2-4 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 30:70 v/v). The disappearance of the hydrazine starting material and the appearance of a new, UV-active spot for the indole product indicates reaction completion.
-
Work-up - Quenching and Neutralization: Once the reaction is complete, allow the flask to cool to room temperature. Carefully pour the viscous mixture into a beaker containing 300 mL of an ice-water slurry with stirring. A precipitate will likely form.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral (pH ~7-8). Be cautious as CO₂ evolution will cause foaming.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[4] Trustworthiness Note: Multiple extractions ensure maximum recovery of the product from the aqueous phase.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water (100 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[5]
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product as a solid.[5]
-
Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford this compound as a crystalline solid.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves) when handling chemicals.[6] All operations should be performed in a well-ventilated fume hood.
-
Reagent Hazards:
-
Polyphosphoric Acid (PPA): Highly corrosive. Avoid contact with skin and eyes. Reacts exothermically with water.
-
Methyl Pyruvate: Flammable liquid and vapor. Irritating to eyes, skin, and respiratory system.
-
Solvents (Ethanol, Ethyl Acetate): Highly flammable. Keep away from ignition sources.[6]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Do not pour organic solvents down the drain.
References
-
Gassman, P. G., & van Bergen, T. J. (1977). Indoles from Anilines: Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 56, 72. DOI: 10.15227/orgsyn.056.0072. Available at: [Link]
-
Hu, W., et al. (2012). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2480. Available at: [Link]
- Wockhardt Limited. (2008). Process for the preparation of indole derivatives. Google Patents. WO2008072257A2.
- Hughes, D. L. (1993). The Fischer Indole Synthesis.
- Robinson, B. (1969). The Fischer Indole Synthesis. Chemical Reviews, 69(2), 227-250.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
-
Batcho, A. D., & Leimgruber, W. (1985). Synthesis of Indoles from o-Nitrotoluenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214. DOI: 10.15227/orgsyn.063.0214. Available at: [Link]
- Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. Comprehensive Organic Name Reactions and Reagents.
- Sundberg, R. J. (2002). Indoles. Academic Press.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]
-
Hossain, M. L. (2001). Fischer indole synthesis in the absence of a solvent. Indian Journal of Chemistry - Section B, 40B(12), 1293-1294. Available at: [Link]
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- 6. edvotek.com [edvotek.com]
Deprotection of the benzyloxy group in Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate.
Application Note & Protocol
Topic: Strategic Deprotection of the Benzyloxy Group in Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Benzyl Ether as a Strategic Protecting Group in Indole Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the construction of complex indole-containing molecules for pharmaceuticals and natural products, the judicious use of protecting groups is paramount. The benzyl group is a frequently employed shield for hydroxyl functionalities due to its general stability across a wide array of reaction conditions, including acidic and basic environments.[1] Its utility is exemplified in the precursor, this compound, where the benzyl group protects the C5 phenol. The ultimate goal, the synthesis of Methyl 5-hydroxy-1H-indole-2-carboxylate, requires the selective and high-yielding cleavage of the robust benzyl ether C-O bond.
This guide provides a comprehensive overview and detailed protocols for the deprotection of this specific substrate. As a Senior Application Scientist, my objective is to move beyond a mere recitation of steps, instead offering a narrative grounded in mechanistic understanding and field-proven experience. We will primarily focus on the most reliable and widely adopted method—catalytic hydrogenolysis—while also exploring viable alternatives for scenarios where the primary method is incompatible with other functionalities present in the molecule.
Primary Protocol: Catalytic Hydrogenolysis for Benzyl Ether Cleavage
Catalytic hydrogenolysis stands as the gold standard for benzyl ether deprotection due to its typically clean reaction profile, mild conditions, and high efficiency.[1][2][3] The transformation involves the cleavage of the C-O bond through the addition of hydrogen, catalyzed by a heterogeneous precious metal catalyst, most commonly palladium on carbon (Pd/C).[2][3] The reaction yields the desired phenol and toluene as the sole byproduct, which is volatile and easily removed.
Reaction Principle
The mechanism involves the adsorption of both the benzyl ether substrate and molecular hydrogen onto the surface of the palladium catalyst.[2][4] This interaction facilitates the cleavage of the benzylic C-O bond and the subsequent formation of the phenol and toluene.
Caption: Overall transformation via catalytic hydrogenolysis.
Detailed Experimental Protocol: Hydrogenolysis using H₂ Gas
This protocol is designed for a standard laboratory scale reaction (~1 mmol).
Materials & Equipment:
-
Substrate: this compound
-
Catalyst: 10% Palladium on carbon (Pd/C), 5-10 mol%
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc), reagent grade
-
Hydrogen Source: Hydrogen gas (H₂) balloon or hydrogenation apparatus (e.g., Parr shaker)
-
Apparatus: Two- or three-neck round-bottom flask, magnetic stirrer, vacuum/inert gas manifold, filtration setup (e.g., Büchner funnel with Celite® or a syringe filter)
Procedure:
-
Preparation: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Add the chosen solvent (e.g., Methanol, approx. 10-20 mL per mmol of substrate) and stir until the substrate is fully dissolved.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol %). Expert Tip: For easier handling and to prevent the fine powder from becoming airborne, the catalyst can be wetted with a small amount of the reaction solvent before addition.
-
Inerting the System: Seal the flask and purge the system by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can deactivate the catalyst and create a potentially explosive mixture with hydrogen.
-
Introducing Hydrogen: Evacuate the inert gas and introduce hydrogen gas via a balloon or from a regulated cylinder. Ensure the system is properly sealed.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically 1 atm from a balloon is sufficient). Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of the more polar product spot (which can be visualized with UV light and/or a staining agent) indicates completion. Reactions are typically complete within 2-12 hours.
-
Work-up:
-
Once complete, carefully purge the flask with inert gas again to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product. Safety Critical: Do not allow the filtered catalyst to dry completely on the filter paper in the open air, as dry Pd/C is pyrophoric and can ignite flammable solvents. Quench the catalyst on the Celite® pad with plenty of water before disposal.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The resulting Methyl 5-hydroxy-1H-indole-2-carboxylate is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.
Caption: Experimental workflow for catalytic hydrogenolysis.
Catalytic Transfer Hydrogenation (CTH): A Practical Alternative
For laboratories not equipped with a dedicated hydrogenation apparatus, CTH offers a highly effective and operationally simpler alternative.[1] This method avoids the need for handling flammable hydrogen gas directly.
-
Principle: A hydrogen donor molecule, such as ammonium formate, formic acid, or 1,4-cyclohexadiene, is used to generate hydrogen in situ on the catalyst surface.[1]
-
Typical Modification to Protocol: Instead of introducing H₂ gas (Step 5), add the hydrogen donor (e.g., ammonium formate, 3-5 equivalents) to the reaction mixture. The reaction is then typically heated (e.g., to 40-80 °C) to facilitate the decomposition of the donor and subsequent hydrogenation.
Alternative Deprotection Strategies
While hydrogenolysis is the preferred method, its incompatibility with other reducible functional groups (e.g., alkenes, alkynes, nitro groups, or other benzyl-type protecting groups) necessitates alternative strategies.[5][6]
| Method | Reagents & Conditions | Advantages | Limitations & Disadvantages | Functional Group Tolerance |
| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C, MeOH or EtOAc, RT[2][3] | Very clean, high yield, mild conditions, simple workup. | Incompatible with reducible groups like alkenes, alkynes, nitro groups. Catalyst can be poisoned by sulfur compounds.[6] | Poor with reducible groups. Excellent with most other functionalities. |
| Lewis Acid Cleavage | BBr₃, BCl₃, or AlCl₃ in CH₂Cl₂; typically at low temperatures (e.g., -78 °C to RT).[7] | Effective when hydrogenation is not an option. | Harsh, stoichiometric reagents required. Can be unselective. The indole nucleus can be sensitive to strong Lewis acids. | Good for molecules with reducible groups, but poor for acid-sensitive groups (e.g., Boc, acetals). |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with photoirradiation.[1][5] | Orthogonal to hydrogenation and acidolysis. Good for complex molecules. | Can be substrate-dependent. Requires specific equipment (photo-reactor). Over-oxidation is a potential side reaction.[5] | Tolerates many functional groups that are sensitive to reduction or strong acids.[5] |
Conclusion: Selecting the Optimal Deprotection Strategy
The deprotection of this compound is a critical step in the synthesis of valuable 5-hydroxyindole derivatives. Catalytic hydrogenolysis represents the most robust, efficient, and environmentally benign method for this transformation. Its operational simplicity, particularly when employing transfer hydrogenation techniques, makes it the first choice for consideration. However, a deep understanding of the substrate's functional group landscape is essential. In cases where reducible groups are present, alternative methods such as Lewis acid-mediated cleavage or oxidative debenzylation provide crucial, albeit more challenging, synthetic routes. The protocols and comparative data presented here serve as an authoritative guide for researchers to make informed, strategic decisions in their synthetic campaigns.
References
- Nishiguchi, T., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, Vol. 48, No. 1.
- ACS Green Chemistry Institute. (n.d.). Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
He, J., et al. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. Journal of Catalysis, 311, 41-51. Available at: [Link]
- Chemistry Stack Exchange. (2020). What is the mechanism of benzyl ether hydrogenolysis?
-
Sayo, H. (1999). [Chemistry of indoles: new reactivities of indole nucleus and its synthetic application]. Yakugaku Zasshi, 119(1), 35-60. Available at: [Link]
- He, J., et al. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. OSTI.GOV.
-
Lipp, A., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Available at: [Link]
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
-
Rewolinski, M., et al. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. Available at: [Link]
-
Trost, B. M., & Li, C.-J. (n.d.). Palladium-Catalyzed C3-Benzylation of Indoles. PMC - PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 5-hydroxy- and 5-O-benzyl-1H-indole-2-carboxylic acids 10 and 15. Available at: [Link]
-
Request PDF. (n.d.). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. Available at: [Link]
- Common Organic Chemistry. (n.d.). Benzyl Protection.
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Application Notes & Protocols: Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate as a Versatile Synthetic Intermediate
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of medicinal chemistry and complex molecule synthesis, the indole scaffold remains a cornerstone, present in a vast array of pharmaceuticals and biologically active natural products. Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate emerges as a particularly strategic building block due to its trifecta of functionalities. The indole core provides the essential heterocyclic framework. The C2-methyl ester offers a handle for diverse transformations such as hydrolysis, amidation, or reduction. Crucially, the C5-benzyloxy group serves as a protected phenol, masking a reactive hydroxyl functionality that, once revealed, is pivotal for modulating biological activity and solubility.
This guide provides an in-depth exploration of this compound, detailing its core reactivity and offering field-proven protocols for its manipulation. The methodologies described herein are designed to be robust and adaptable, empowering researchers in drug development and synthetic chemistry to leverage this versatile intermediate to its full potential.
Physicochemical & Spectroscopic Profile
A thorough understanding of a starting material's properties is fundamental to successful synthesis.
| Property | Value |
| CAS Number | 55581-41-4[1] |
| Molecular Formula | C₁₇H₁₅NO₃[1] |
| Molecular Weight | 281.31 g/mol [1] |
| Appearance | White to off-white powder |
| Melting Point | ~163 °C (for the corresponding ethyl ester)[2] |
| Solubility | Soluble in common organic solvents (DMF, DCM, THF, Ethyl Acetate) |
Spectroscopic Signatures:
-
¹H NMR: Expect characteristic signals for the indole N-H proton (a broad singlet, typically > 10 ppm in DMSO-d₆), aromatic protons on the indole and benzyl rings (in the 7.0-7.6 ppm range), a singlet for the benzylic CH₂ (~5.2 ppm), and a singlet for the methyl ester CH₃ (~3.9 ppm).
-
¹³C NMR: Key resonances include the ester carbonyl (~162 ppm), carbons of the aromatic rings, the benzylic carbon (~70 ppm), and the methyl ester carbon (~52 ppm).
-
IR Spectroscopy: Characteristic absorptions will be observed for the N-H stretch (~3300 cm⁻¹), the ester C=O stretch (~1700 cm⁻¹), and C-O ether stretches.
Core Synthetic Transformations & Protocols
The true utility of this compound lies in the selective manipulation of its three key functional sites: the indole nitrogen (N1), the methyl ester (C2), and the benzyl ether (C5).
N-Alkylation: Modifying the Indole Core
The indole N-H is acidic and can be readily deprotonated to form an indolide anion, which acts as a potent nucleophile. This enables the introduction of a wide variety of substituents at the N1 position, a common strategy in drug design to modulate pharmacokinetics and target binding. Classical conditions involve a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF.[3]
Diagram 1: N-Alkylation Workflow.
Protocol 1: General Procedure for N-Alkylation
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.2 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality Note: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. The use of NaH ensures complete and irreversible deprotonation to form the nucleophilic indolide anion.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become darker.
-
Alkylation: Cool the reaction back to 0 °C. Add the desired alkylating agent (e.g., benzyl bromide, methyl iodide, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS analysis indicates complete consumption of the starting material).
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction & Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the N-alkylated product.
Ester Hydrolysis: Unmasking the Carboxylic Acid
Saponification of the methyl ester to the corresponding carboxylic acid is a gateway transformation. The resulting indole-2-carboxylic acid is a versatile intermediate for amide bond formation, decarboxylation, or other derivatizations.[4][5] Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system is a mild and effective reagent for this purpose.[6]
Diagram 2: Ester Hydrolysis Workflow.
Protocol 2: Mild Saponification of the Methyl Ester
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a 3:1:1 mixture of THF:Methanol:Water.
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0-5.0 eq) to the suspension.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Causality Note: The mixed solvent system ensures solubility for both the organic substrate and the inorganic base. A slight excess of LiOH drives the reaction to completion.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvents (THF, Methanol).
-
Acidification: Dilute the remaining aqueous solution with water and cool to 0 °C. Acidify the solution to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.
-
Drying: Dry the resulting solid (5-(Benzyloxy)-1H-indole-2-carboxylic acid) under vacuum to afford the product, which is often pure enough for the next step.
Benzyl Ether Deprotection: Revealing the Phenolic Hydroxyl
The C5-hydroxyl group is often a key pharmacophore. Its deprotection is a critical step in the synthesis of many target molecules. Catalytic hydrogenolysis is the most common and efficient method for cleaving benzyl ethers, offering clean conversion to the alcohol and toluene as a byproduct.[7]
Diagram 3: Benzyl Ether Deprotection Workflow.
Protocol 3: Catalytic Hydrogenolysis
-
Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as Methanol, Ethanol, or Ethyl Acetate.
-
Catalyst Addition: To this solution, carefully add Palladium on carbon (Pd/C, 10% w/w, ~10 mol% Pd). Causality Note: Pd/C is the catalyst of choice for hydrogenolysis due to its high activity and selectivity. It must be handled with care as it can be pyrophoric when dry.
-
Hydrogenation: Securely fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus. Purge the flask by evacuating and refilling with hydrogen gas three times.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Filtration: Upon completion, carefully purge the flask with an inert gas (N₂ or Ar). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: The Celite pad should be kept wet with the solvent during filtration to prevent the catalyst from igniting upon exposure to air.
-
Isolation: Wash the Celite pad with additional solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected product, Methyl 5-Hydroxy-1H-indole-2-carboxylate.
Integrated Application: Synthesis of a Bioactive Indole-2-Carboxamide Scaffold
To illustrate the synergistic use of these protocols, the following workflow demonstrates the synthesis of a 5-hydroxy-N-benzyl-1H-indole-2-carboxamide, a scaffold found in compounds with potential therapeutic activity.[8][9]
Diagram 4: Multi-step synthesis of a bioactive scaffold.
This synthetic sequence showcases the logical flow of transformations:
-
Hydrolysis (Protocol 2): The methyl ester is first converted to the carboxylic acid to prepare for amide bond formation.
-
Amide Coupling: The resulting acid is coupled with an amine (e.g., benzylamine) using standard peptide coupling reagents (like EDC/HOBt or HATU) to form the stable amide bond.
-
Deprotection (Protocol 3): The final step involves the removal of the benzyl protecting group to furnish the target 5-hydroxy indole, a key moiety for biological interactions.
Conclusion
This compound is a high-value, versatile intermediate for organic synthesis. Its well-defined reactive sites allow for predictable and selective transformations, including N-alkylation, ester hydrolysis, and O-debenzylation. By providing a masked hydroxyl group and a modifiable ester, it enables the construction of complex, highly functionalized indole derivatives. The protocols and strategic insights detailed in this guide are intended to provide researchers with a solid foundation for incorporating this powerful building block into their synthetic programs, accelerating the discovery and development of novel chemical entities.
References
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- Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone.
- Organic Chemistry Portal. (n.d.). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids.
- (n.d.). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
- NIH. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
- ResearchGate. (n.d.). Synthesis of 5-hydroxy- and 5-O-benzyl-1H-indole-2-carboxylic acids 10....
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.
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- JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
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The Versatile Scaffold: Application of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate in Medicinal Chemistry
Introduction: The Privileged Indole Nucleus
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1] Among the vast library of indole derivatives, Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate stands out as a particularly valuable intermediate in the synthesis of complex bioactive molecules. Its strategic functionalization—a protected hydroxyl group at the 5-position and a reactive carboxylate at the 2-position—offers medicinal chemists a versatile platform for structural elaboration and the development of novel therapeutic agents.
The 5-benzyloxy group serves as a masked phenol, allowing for late-stage deprotection to introduce a hydrogen-bond donor or a site for further functionalization. The benzyl group is a robust protecting group, stable to a variety of reaction conditions, yet readily removable by catalytic hydrogenation. The methyl carboxylate at the 2-position is a key handle for the construction of indole-2-carboxamides, a class of compounds that has demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and neurology.[2][3]
This technical guide provides a comprehensive overview of the application of this compound in medicinal chemistry, with a focus on its synthesis and its utility as a precursor for potent enzyme inhibitors.
Synthetic Pathways: Accessing the Core Scaffold
The synthesis of the title compound and its immediate precursor, 5-(Benzyloxy)-1H-indole-2-carboxylic acid, is most classically achieved through the Fischer indole synthesis. This venerable reaction remains a highly efficient method for constructing the indole ring system from an arylhydrazine and a carbonyl compound.[4][5]
Protocol 1: Synthesis of Ethyl 5-(Benzyloxy)-1H-indole-2-carboxylate via Fischer Indole Synthesis
This protocol details the synthesis of the ethyl ester, which is a common precursor and can be easily hydrolyzed to the corresponding carboxylic acid.
Reaction Scheme:
Caption: Fischer Indole Synthesis of the Target Scaffold.
Materials:
-
4-(Benzyloxy)phenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Sodium acetate
-
Ethanol
-
Polyphosphoric acid (PPA)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
To a stirred solution of 4-(benzyloxy)phenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl pyruvate (1.05 eq) dropwise to the suspension.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting materials are consumed.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.
-
-
Fischer Indole Cyclization:
-
Add the crude hydrazone to polyphosphoric acid (PPA) at a concentration of approximately 1 g of hydrazone per 10 mL of PPA.
-
Heat the mixture with stirring to 80-90 °C for 1-2 hours. The color of the reaction mixture will darken.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate as a solid.
-
Protocol 2: Hydrolysis to 5-(Benzyloxy)-1H-indole-2-carboxylic acid
Reaction Scheme:
Caption: Amide bond formation to yield the final product.
Materials:
-
5-(Benzyloxy)-1H-indole-2-carboxylic acid
-
4-(2-Aminoethyl)morpholine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-(Benzyloxy)-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add 4-(2-Aminoethyl)morpholine (1.1 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target indole-2-carboxamide.
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
The synthesized indole-2-carboxamide acts as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain. By occupying this site, it prevents the phosphorylation of EGFR and the subsequent activation of downstream signaling cascades that promote cell proliferation and survival. [6]
Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.
Data Summary
| Compound | Starting Materials | Key Reaction | Therapeutic Target | Reference |
| Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate | 4-(Benzyloxy)phenylhydrazine, Ethyl pyruvate | Fischer Indole Synthesis | - | [4][5] |
| 5-(Benzyloxy)-1H-indole-2-carboxylic acid | Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate | Ester Hydrolysis | - | [3] |
| Indole-2-carboxamide Derivative | 5-(Benzyloxy)-1H-indole-2-carboxylic acid, 4-(2-Aminoethyl)morpholine | Amide Coupling | EGFR | [1] |
Conclusion and Future Perspectives
This compound and its corresponding carboxylic acid are undeniably powerful and versatile intermediates in modern medicinal chemistry. The protocols outlined herein provide a robust framework for the synthesis of this key scaffold and its elaboration into potent bioactive molecules, exemplified by the synthesis of an EGFR inhibitor. The strategic placement of functional groups allows for a modular approach to drug design, enabling the exploration of diverse chemical space and the optimization of pharmacological properties. As the demand for novel therapeutics continues to grow, the applications of this valuable indole building block are poised to expand further, solidifying its place in the arsenal of drug discovery professionals.
References
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
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ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
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Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]
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- Mohamed, F. A. M., Gomaa, H. A. M., Hendawy, O. M., et al. (2022). Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1834-1851.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
- Hassan, M. A., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1336-1348.
- Abdel-Maksoud, M. S., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 13(9), 1116-1130.
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
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Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
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LookChem. (n.d.). Cas 37033-95-7,ETHYL 5-BENZYLOXYINDOLE-2-CARBOXYLATE. Retrieved from [Link]
-
ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. Retrieved from [Link]
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 385-392.
- Dove Medical Press. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Drug Design, Development and Therapy, 16, 1435-1453.
- Al-Omair, M. A., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases, 6(12), 3314-3329.
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-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 5-(Benzyloxy)-1H-indole-2-carboxylic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl indole-5-carboxylate. Retrieved from [Link]
- MDPI. (2021).
-
ResearchGate. (2016). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Retrieved from [Link]
- Google Patents. (n.d.). WO2011133751A2 - Process of producing cycloalkylcarboxamido-indole compounds.
- Tetrahedron Letters, 48(49), 8687-8690. (2007).
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Synthesis of kinase inhibitors from Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate intermediates.
An Application Guide to the Modular Synthesis of Indole-Based Kinase Inhibitors from a Versatile Carboxylate Intermediate
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its recurrent appearance in high-affinity ligands for various biological targets.[1][2][3] Within the realm of oncology and inflammatory diseases, indole-based molecules have been successfully developed as potent kinase inhibitors.[2][3][4] This guide provides a detailed, modular framework for the synthesis of diverse libraries of potential kinase inhibitors starting from the strategic intermediate, Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate . We will explore the underlying rationale for a multi-step synthetic sequence, including N-alkylation, amide coupling, and final deprotection, offering robust, step-by-step protocols designed for reproducibility and adaptability in a drug discovery setting.
Introduction: The Strategic Value of the Indole Scaffold
Protein kinases are critical regulators of cellular signal transduction pathways, and their dysregulation is a well-established driver of numerous cancers and other proliferative disorders.[5][6] Small molecule kinase inhibitors, which typically target the ATP-binding site of the enzyme, have revolutionized targeted therapy.[7][8][9] The indole scaffold is particularly well-suited for this role. Its bicyclic structure provides a rigid framework for orienting functional groups, while the N-H group and various positions on the rings offer multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.[1][10]
Our chosen starting material, this compound, is a highly strategic intermediate for several reasons:
-
C2-Ester Handle: The methyl ester at the C2 position serves as a versatile precursor for the introduction of amide functionalities. Amides are crucial for establishing hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a common feature of many potent inhibitors.[11]
-
N1-Position: The indole nitrogen is a key site for modulation. N-alkylation can significantly impact a compound's physical properties, such as solubility and cell permeability, and can introduce vectors that explore additional pockets within the kinase active site.[12][13]
-
Protected C5-Phenol: The 5-benzyloxy group acts as a protecting group for a phenol. The resulting 5-hydroxyl group in the final compound is a critical pharmacophore, often acting as a key hydrogen bond donor to anchor the inhibitor in the active site. The benzyl group is stable to many reaction conditions but can be removed reliably in a final step.[14]
This guide details a synthetic workflow that leverages these features to systematically build a library of kinase inhibitors.
Overall Synthetic Workflow
The synthetic strategy is designed as a modular sequence, allowing for the generation of a matrix of final compounds from a small set of building blocks. Each step introduces a point of diversity, culminating in a library of unique chemical entities ready for biological screening.
Caption: High-level modular workflow for inhibitor synthesis.
PART 1: N-Functionalization of the Indole Core
Scientific Rationale
The indole N-H is a weak acid and can be deprotonated with a suitable base to form a nucleophilic indolide anion. This anion readily reacts with electrophiles, such as alkyl halides, in an SN2 reaction. While C3-alkylation is a potential side reaction, N-alkylation is generally favored under standard conditions using strong, non-nucleophilic bases in polar aprotic solvents.[12] This modification is critical as the N1-substituent can influence planarity, solubility, and interactions with solvent or the protein target.
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of the indole intermediate using sodium hydride and an alkyl halide.[15]
Materials & Equipment
| Reagent/Material | Grade |
|---|---|
| This compound | Reagent Grade |
| Sodium Hydride (NaH), 60% dispersion in oil | Reagent Grade |
| Anhydrous Dimethylformamide (DMF) | Anhydrous |
| Alkyl Halide (e.g., Benzyl Bromide, Iodomethane) | Reagent Grade |
| Saturated aq. NH₄Cl, Ethyl Acetate, Brine | ACS Grade |
| Anhydrous Na₂SO₄ or MgSO₄ | ACS Grade |
| Round-bottom flask, magnetic stirrer, argon/nitrogen line | Standard Lab Equipment |
Step-by-Step Methodology
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become darker as the indolide anion forms.
-
Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Work-up: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated indole.
Expected Results & Data
| Alkyl Halide (R¹-X) | Typical Reaction Time (h) | Expected Yield (%) |
|---|---|---|
| Iodomethane | 2-4 | 90-98% |
| Benzyl Bromide | 4-8 | 85-95% |
| Ethyl Bromoacetate | 3-6 | 80-90% |
PART 2: Amide Synthesis via C2-Ester Modification
Scientific Rationale
The conversion of the C2-ester to a diverse set of amides is a cornerstone of library synthesis. This transformation requires a two-step sequence: first, saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a primary or secondary amine. Standard peptide coupling reagents, such as EDC/HOBt or HATU, activate the carboxylic acid by forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[11][16] This method is highly efficient and tolerates a wide range of functional groups on the amine coupling partner.
Protocol 2: Saponification of the C2-Methyl Ester
-
Setup: Dissolve the N-alkylated indole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitored by TLC/LC-MS).
-
Acidification: Cool the mixture to 0 °C and carefully acidify with 1M HCl until the pH is ~2-3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum. If a precipitate does not form, extract the aqueous layer with ethyl acetate, dry the combined organic layers, and concentrate to yield the carboxylic acid.
Protocol 3: Amide Bond Formation
-
Preparation: To a round-bottom flask, add the indole-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq).
-
Dissolution: Dissolve the components in an anhydrous polar aprotic solvent like DMF or DCM.
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq), to the stirred solution.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor for completion by LC-MS.
-
Work-up & Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate or DCM. Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine. Dry, concentrate, and purify by flash chromatography or preparative HPLC to obtain the final amide product.
PART 3: Final Deprotection to Reveal the Active Pharmacophore
Scientific Rationale
The 5-hydroxyl group is a crucial feature for potent kinase inhibition, often forming a hydrogen bond with the kinase hinge region. The benzyl ether is an excellent protecting group for this phenol due to its stability in the preceding steps and its clean removal via catalytic hydrogenolysis.[14] This reaction involves the cleavage of the C-O bond by hydrogen gas in the presence of a palladium catalyst, generating the free phenol and toluene as a benign byproduct.[17]
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Application Notes and Protocols for the N-Alkylation of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Alkylated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Functionalization of the indole nucleus is a cornerstone of drug discovery, allowing for the fine-tuning of pharmacological properties. While modifications at the C2 and C3 positions are common due to their inherent nucleophilicity, N-alkylation of the indole nitrogen offers a critical vector for structural diversification and modulation of biological activity.[1] This guide provides a detailed exploration of the reaction conditions for the N-alkylation of a specific, high-value intermediate: Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate. Understanding and controlling this reaction is paramount for the synthesis of a wide range of biologically active compounds.
Mechanistic Considerations: The N- vs. C3-Alkylation Challenge
The indole nucleus presents two primary nucleophilic sites: the N1 and C3 positions. The inherent nucleophilicity is often higher at the C3 position, which can lead to competitive C-alkylation as an undesired side reaction.[2] The regioselectivity of the alkylation is critically dependent on the reaction conditions.
The key to favoring N-alkylation lies in the complete deprotonation of the indole nitrogen. The indole N-H is weakly acidic, with a pKa of approximately 17 in DMSO, necessitating the use of a sufficiently strong base.[3] Deprotonation generates the indolate anion, which is a more potent nucleophile at the nitrogen atom. In contrast, if the indole is not fully deprotonated, the neutral form can react at the C3 position, particularly with highly reactive electrophiles.[2]
Factors that can be manipulated to promote N-alkylation include the choice of base, solvent, reaction temperature, and even the nature of the counter-ion from the base.[2]
Diagram: General Reaction Mechanism
Caption: The two-step process of indole N-alkylation.
Optimizing Reaction Conditions: A Tabulated Guide
The successful N-alkylation of this compound hinges on the careful selection of reagents and parameters. The following table summarizes common conditions for indole N-alkylation, providing a starting point for optimization.
| Base | Solvent | Alkylating Agent | Temperature | Reaction Time | Key Considerations & References |
| Sodium Hydride (NaH) | DMF, THF | Alkyl Halides | 0 °C to RT | 1-24 h | A classic and highly effective combination for favoring N-alkylation.[2][4] Ensure anhydrous conditions as NaH reacts violently with water.[3] |
| Potassium Hydroxide (KOH) | Acetone, DMF, Dioxane | Alkyl Halides, N-Tosylhydrazones | RT to Reflux | 1-12 h | A less hazardous alternative to NaH. Can be used in aqueous or anhydrous conditions.[5][6] |
| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | Alkyl Halides | RT to 80 °C | 12-48 h | A milder base, often used in palladium-catalyzed reactions. The large cesium cation can influence reactivity.[7] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | DMC, DMF, DMA | Dimethyl Carbonate (DMC), Dibenzyl Carbonate (DBC) | 90-150 °C | 1-100 h | A catalytic amount of this base can be used with less toxic alkylating agents like DMC.[8] |
| Copper(I) Iodide (CuI) / Ligand | Dioxane | N-Tosylhydrazones | 100 °C | 12 h | A catalytic method for the N-alkylation of indoles with a broader substrate scope.[5][9] |
Note: RT = Room Temperature, DMF = N,N-Dimethylformamide, THF = Tetrahydrofuran, DMA = N,N-Dimethylacetamide, DMC = Dimethyl Carbonate.
Experimental Protocol: N-Methylation of this compound
This protocol provides a robust method for the N-methylation of the title compound using sodium hydride and methyl iodide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF (approximately 0.1-0.2 M concentration relative to the indole) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: NaH is highly reactive and flammable. Handle with care under an inert atmosphere. Hydrogen gas is evolved during the addition.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30-60 minutes. The evolution of hydrogen gas should cease, and the solution may change color, indicating the formation of the indolate anion.
-
Alkylation: While maintaining the temperature at 0 °C, add methyl iodide (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 1-methyl-5-(benzyloxy)-1H-indole-2-carboxylate.
Diagram: Experimental Workflow
Caption: Step-by-step N-alkylation workflow.
Troubleshooting and Optimization
-
Low Conversion: If the starting material is not fully consumed, consider increasing the reaction temperature or time.[3] Ensure that all reagents and solvents are anhydrous, as water will quench the base and the indolate anion.[3]
-
Formation of C3-Alkylated Byproduct: This indicates incomplete deprotonation of the indole nitrogen. Ensure a sufficient excess of a strong base is used. Adding the alkylating agent slowly at a low temperature can also help to improve N-selectivity.[10]
-
Dialkylation: The formation of a dialkylated product (at both N1 and C3) can occur with highly reactive alkylating agents. To minimize this, use a stoichiometric amount or only a slight excess of the alkylating agent and add it dropwise.[3]
Characterization of the Final Product
The structure and purity of the N-alkylated product, Methyl 1-alkyl-5-(benzyloxy)-1H-indole-2-carboxylate, should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the successful alkylation at the nitrogen atom. The disappearance of the N-H proton signal in the ¹H NMR spectrum is a key indicator. New signals corresponding to the added alkyl group will also be present.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
References
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (n.d.). Google Scholar.
- Process for n-alkylation of indoles. (1961). Google Patents.
- N-alkylation of indole derivatives. (2006). Google Patents.
-
Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. (2017). RSC Publishing. Retrieved from [Link]
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (n.d.). PMC - NIH. Retrieved from [Link]
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Synthesis of N-alkylated indoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI. Retrieved from [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing. Retrieved from [Link]
-
Effect of solvent on the alkylation. Reaction conditions: indole (0.1...). (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. (2023). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
in the chemical literature: N-alkylation of an indole. (2019). YouTube. Retrieved from [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). PMC - NIH. Retrieved from [Link]
-
REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. (n.d.). Semantic Scholar. Retrieved from [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. (n.d.). PMC - NIH. Retrieved from [Link]
-
Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. (n.d.). RSC Publishing. Retrieved from [Link]
- Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. (2012). Google Patents.
-
Synthesis of methyl indole-5-carboxylate. (n.d.). PrepChem.com. Retrieved from [Link]
-
An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. (n.d.). Journal of Basic and Applied Research in Biomedicine. Retrieved from [Link]
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- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Synthesis of 5-(Benzyloxy)-1H-indole-2-carboxylic Acid via Ester Hydrolysis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the hydrolysis of methyl 5-(benzyloxy)-1H-indole-2-carboxylate to its corresponding carboxylic acid. 5-(Benzyloxy)-1H-indole-2-carboxylic acid is a pivotal intermediate in the synthesis of a wide range of pharmacologically active molecules, including histamine H3 receptor antagonists and PPAR-γ binding agents.[1][2] The conversion of the methyl ester to the carboxylic acid is a fundamental transformation, enabling subsequent amide bond formations and other derivatizations. This document explores the underlying chemical principles of ester hydrolysis and presents validated, step-by-step protocols using common laboratory reagents, complete with justifications for procedural choices, troubleshooting advice, and comparative data to guide researchers in selecting the optimal method for their specific needs.
Introduction and Scientific Context
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The 2-carboxyindole moiety, in particular, serves as a versatile handle for molecular elaboration. The synthesis of 5-(benzyloxy)-1H-indole-2-carboxylic acid from its methyl ester is a critical step in many synthetic routes. The carboxylic acid functional group is essential for subsequent coupling reactions, such as those mediated by carbodiimides (e.g., EDCI), to form amide bonds, a common linkage in bioactive compounds.[3]
The hydrolysis of an ester, often termed saponification when conducted under basic conditions, is a classic yet nuanced organic transformation.[4][5] The choice of reaction conditions—base, solvent, and temperature—can significantly impact reaction efficiency, yield, and purity by influencing reaction rate and mitigating potential side reactions. This guide provides reliable methods for achieving this conversion with high fidelity.
Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)
The most common and effective method for hydrolyzing esters is base-catalyzed saponification. The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group. This results in the formation of the carboxylic acid.
-
Irreversible Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the equilibrium towards the products, rendering the overall saponification process essentially irreversible under basic conditions.[4][6]
The final step before isolation involves a work-up with acid to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate from the aqueous solution.
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
Validated Experimental Protocols
Two primary protocols are presented, differing in the choice of base. The selection depends on substrate sensitivity, desired reaction temperature, and cost considerations. Lithium hydroxide is often favored for its high reactivity and solubility in common organic solvents, allowing for milder reaction conditions.[7][8] Sodium or potassium hydroxide are cost-effective alternatives that may require heating to achieve reasonable reaction rates.[4]
Protocol 1: Lithium Hydroxide (LiOH) Mediated Hydrolysis
This method is highly reliable and generally proceeds at room temperature, minimizing potential degradation of sensitive functional groups.
Materials and Reagents:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water (H₂O)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate (for washing)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 v/v ratio). A typical concentration is 0.1-0.2 M.
-
Addition of Base: Add solid lithium hydroxide monohydrate (2.0-3.0 eq) to the stirred solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. This typically takes 2-6 hours.
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise with vigorous stirring. The target carboxylic acid will precipitate as a solid as the solution becomes acidic (target pH ~2-3).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold deionized water to remove inorganic salts, followed by a non-polar organic solvent like diethyl ether or cold ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Drying: Dry the purified solid under vacuum to obtain the final product, 5-(benzyloxy)-1H-indole-2-carboxylic acid.
Protocol 2: Sodium Hydroxide (NaOH) Mediated Hydrolysis
This classic protocol is robust and uses less expensive reagents, though it often requires elevated temperatures.
Materials and Reagents:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Concentrated or 6 M Hydrochloric Acid (HCl)
-
Deionized Water (for washing)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stir bar, suspend the this compound (1.0 eq) in methanol or ethanol.
-
Addition of Base: Add an aqueous solution of NaOH or KOH (e.g., 10-30% w/v) to the suspension. A typical stoichiometry is 3.0-5.0 eq of the base.
-
Heating: Heat the reaction mixture to reflux (typically 65-80 °C).[4][9]
-
Monitoring: Monitor the reaction by TLC. The reaction is generally complete within 2-5 hours at reflux.
-
Cooling and Concentration: After completion, allow the mixture to cool to room temperature. Remove the bulk of the alcoholic solvent via rotary evaporation.
-
Dilution and Acidification: Dilute the residue with water and cool the flask in an ice bath. Carefully acidify the stirred solution by the dropwise addition of HCl until the pH is approximately 2. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to ensure complete removal of salts.
-
Drying: Dry the product in a vacuum oven to yield pure 5-(benzyloxy)-1H-indole-2-carboxylic acid.
Protocol Comparison and Data Summary
| Parameter | Protocol 1: LiOH | Protocol 2: NaOH/KOH |
| Primary Reagent | Lithium Hydroxide (LiOH) | Sodium/Potassium Hydroxide (NaOH/KOH) |
| Solvent System | THF / Water | Methanol / Water or Ethanol / Water |
| Temperature | Room Temperature | Reflux (65-80 °C) |
| Typical Time | 2-6 hours | 2-5 hours |
| Advantages | Milder conditions, ideal for sensitive substrates, often cleaner reactions. | Lower reagent cost, straightforward setup. |
| Considerations | LiOH is more expensive than NaOH/KOH. | Requires heating, potential for side reactions with heat-sensitive substrates. Use of alcoholic solvents can lead to transesterification if the ester and alcohol do not match.[8] |
Experimental Workflow and Troubleshooting
Caption: General experimental workflow for indole ester hydrolysis.
Troubleshooting Common Issues:
-
Incomplete Reaction: If TLC analysis shows significant starting material after the expected time, consider increasing the reaction time, raising the temperature (for the NaOH/KOH method), or adding more equivalents of base. Substrate insolubility can also hinder the reaction; adding a co-solvent like THF or dioxane can help.[7]
-
Low Yield / Poor Precipitation: Ensure the pH is sufficiently acidic (pH 2-3) during the work-up. Incomplete precipitation is common if the solution is not acidic enough. Chilling the solution thoroughly in an ice bath for 30-60 minutes before filtration can significantly improve recovery.
-
Oily Product Instead of Solid: This may indicate impurities. Ensure the filter cake is washed adequately with a non-polar solvent to remove any residual starting ester. If the product remains oily, purification by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) may be necessary.
-
Potential for Debenzylation: While the benzyl ether is generally stable to these conditions, prolonged heating under harsh basic or acidic conditions could potentially lead to some cleavage. Using the milder LiOH method at room temperature is recommended if this is a concern.
References
-
ResearchGate. Synthesis of 5-hydroxy- and 5-O-benzyl-1H-indole-2-carboxylic acids 10...[Link]
-
ZellBio GmbH. 5-Benzyloxyindole-2-carboxylic acid.[Link]
-
MySkinRecipes. 5-(Benzyloxy)-1H-indole-2-carboxylic acid.[Link]
-
Sciencemadness.org. Difficult hydrolysis of an hindered ester.[Link]
-
Operachem. Saponification-Typical procedures.[Link]
- Google Patents.
-
YouTube. 374 BCH3023 Saponification of Esters.[Link]
-
Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification.[Link]
-
Reddit. Why are my ester hydrolysis not working : r/Chempros.[Link]
-
MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.[Link]
-
RSC Publishing. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry.[Link]
-
Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters.[Link]
-
Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution.[Link]
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- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. reddit.com [reddit.com]
- 9. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
Application Notes & Protocols: A Scientist's Guide to Palladium-Catalyzed Cross-Coupling Reactions with Indole Derivatives
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry and materials science, making its selective functionalization a paramount objective for synthetic chemists.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile strategy for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at various positions of the indole ring.[3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of key palladium-catalyzed reactions involving indole derivatives. We move beyond mere procedural lists to explain the causality behind experimental choices, offering field-proven insights into reaction mechanisms, regioselectivity, and catalyst-ligand selection. Detailed, step-by-step protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions are presented, ensuring a robust framework for practical application and troubleshooting.
Introduction: The Privileged Indole Scaffold
The indole motif is a "privileged structure" in drug discovery, appearing in a vast array of natural products and pharmaceuticals, including the anti-inflammatory drug Indomethacin and the anti-migraine agent Sumatriptan.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore. Consequently, methods to selectively introduce diverse substituents onto the indole core are critical for generating novel molecular entities and conducting structure-activity relationship (SAR) studies.[2]
Palladium catalysis offers an unparalleled toolkit for this purpose, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance under relatively mild conditions.[2][5] This guide will focus on the practical application of these transformative reactions.
Fundamentals of Palladium Cross-Coupling & Indole Reactivity
At the heart of these transformations is a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. While specific steps can vary, the general catalytic cycle provides a crucial conceptual framework.
The General Catalytic Cycle
-
Oxidative Addition: A low-valent Pd(0) complex reacts with an organic (pseudo)halide (e.g., an iodo- or bromoindole), inserting into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-determining step.[6][7]
-
Transmetalation (for Suzuki, etc.) / Olefin Insertion (for Heck):
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, regenerating the active Pd(0) catalyst and forming the desired C-C or C-N bond.[6][7]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Regioselectivity: The Challenge of the Indole Nucleus
The indole ring has multiple potential sites for functionalization (N-H, C2, C3, C4, C5, C6, C7). The inherent electronic properties of the ring favor electrophilic substitution at the C3 position. However, palladium-catalyzed reactions can be directed to other positions, often overriding this innate preference.[8]
-
C3 Position: Often the most accessible position for direct C-H functionalization due to the high electron density.[9]
-
C2 Position: Direct C-H activation at C2 is more challenging but can be achieved with N-directing groups or under specific catalytic conditions that favor a "non-electrophilic" pathway.[8][10][11][12]
-
N1 Position (N-H): The acidic N-H proton makes N-arylation via Buchwald-Hartwig amination a highly effective transformation.[13]
-
C4-C7 Positions: Functionalization of the benzo ring typically requires pre-functionalized haloindoles (e.g., 5-bromoindole) or the use of a directing group to steer the catalyst.[14][15]
Caption: Key reactive sites on the indole scaffold for cross-coupling.
Key Coupling Reactions: Protocols and Scientific Insights
This section details the methodologies for the most impactful palladium-catalyzed cross-coupling reactions applied to indole derivatives.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of organoboron reagents.[2] It is exceptionally reliable for coupling aryl or vinyl halides/triflates with boronic acids.
Causality & Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a classic, reliable choice, but modern precatalysts often offer higher turnover numbers and broader scope.[16][17]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential.[2][17] It activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step. The choice of base can influence reaction rates and prevent side reactions.
-
Solvent: A mixture of an organic solvent (like Dioxane, Toluene, or DMF) and water is common. Water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[2][5]
Data Presentation: Suzuki-Miyaura Coupling of 5-Bromoindole
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 95 | [2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Toluene/H₂O | 100 | 8 | 92 | N/A |
| 3 | 3-Pyridinylboronic acid | P1 Precatalyst (1.5) | K₃PO₄ (2) | Dioxane/H₂O | 60 | 6 | 91 | [17] |
Detailed Protocol: Suzuki-Miyaura Coupling of 5-Bromoindole with Phenylboronic Acid [2]
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromoindole (196 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane (4 mL) and Water (1 mL). Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., Hexane/Ethyl Acetate gradient) to yield 5-phenylindole.
Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples aryl or vinyl halides with alkenes, proving invaluable for synthesizing substituted styrenes, cinnamates, and other vinylated heterocycles.[6] Intramolecular Heck reactions are also powerful tools for constructing complex polycyclic indole frameworks.[18][19]
Causality & Experimental Choices:
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst.[3] The choice of ligand (e.g., PPh₃, P(o-tol)₃) can influence reactivity and selectivity.
-
Base: An organic base like triethylamine (NEt₃) or an inorganic base like Na₂CO₃ is used to neutralize the H-X generated during the β-hydride elimination step, regenerating the Pd(0) catalyst.[20]
-
Solvent: Polar aprotic solvents like DMF, acetonitrile, or NMP are typically used. Aqueous conditions have also been successfully developed.[20]
Detailed Protocol: Heck Coupling of 5-Iodoindole with Ethyl Acrylate [20]
-
Reagent Preparation: In a microwave vial, dissolve 5-iodoindole (243 mg, 1.0 mmol, 1.0 equiv) in a mixture of CH₃CN (1 mL) and H₂O (1 mL).
-
Catalyst & Base Addition: Add Sodium Carbonate (Na₂CO₃) (424 mg, 4.0 mmol, 4.0 equiv), Sodium tetrachloropalladate(II) (Na₂PdCl₄) (14.7 mg, 0.05 mmol, 5 mol%), and the ligand sSPhos (30.8 mg, 0.15 mmol, 15 mol%).
-
Olefin Addition: Add ethyl acrylate (165 µL, 1.5 mmol, 1.5 equiv).
-
Reaction: Seal the vial and heat in a microwave reactor to 80 °C for 1 hour.
-
Work-up: Cool the reaction to room temperature and dilute with a saturated solution of NaHCO₃ (5 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash chromatography to yield ethyl (E)-3-(1H-indol-5-yl)acrylate.
Sonogashira Coupling: Accessing Alkynylated Indoles
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds by reacting aryl/vinyl halides with terminal alkynes.[21][22] This reaction is distinguished by its use of a dual catalytic system: palladium and a copper(I) co-catalyst.[21]
Causality & Experimental Choices:
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle. The copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex.[21]
-
Base: An amine base (e.g., NEt₃, diisopropylamine) is used both as the base and often as the solvent. It deprotonates the alkyne and neutralizes the H-X byproduct.[21]
-
Copper-Free Variants: Concerns over copper toxicity and homocoupling of alkynes (Glaser coupling) have led to the development of copper-free Sonogashira protocols, which are now common.[23]
Detailed Protocol: Sonogashira Coupling of 3-Iodoindole with Phenylacetylene [24]
-
Inert Atmosphere: To a Schlenk flask under Argon, add N-protected 3-iodoindole (e.g., 1-(phenylsulfonyl)-3-iodoindole, 1.0 mmol, 1.0 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol, 5 mol%) and Copper(I) Iodide (CuI) (10 mg, 0.05 mmol, 5 mol%).
-
Solvent and Base: Add dry, degassed triethylamine (5 mL).
-
Alkyne Addition: Add phenylacetylene (121 µL, 1.1 mmol, 1.1 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature for 6 hours, or until TLC indicates consumption of the starting material.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (20 mL).
-
Purification: Wash the organic solution with saturated NH₄Cl solution, then water, and finally brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the 3-alkynylated indole product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is the premier method for forming aryl C-N bonds, coupling aryl halides or triflates with a wide range of amines, including the indole N-H.[25][26] It has revolutionized the synthesis of N-arylindoles.[13]
Causality & Experimental Choices:
-
Ligand: The choice of ligand is absolutely critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, DavePhos) are essential.[25] They promote the rate-limiting reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[25][26] The base deprotonates the amine (or indole N-H) to form a more reactive amide, facilitating its coordination to the palladium center.
-
Aqueous Conditions: Recent advances have enabled Buchwald-Hartwig aminations on unprotected tryptophan derivatives in aqueous media, showcasing the reaction's versatility for biological applications.[27]
Detailed Protocol: N-Arylation of Indole with 4-Bromotoluene
-
Inert Atmosphere Setup: In a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv) to an oven-dried vial.
-
Reagent Addition: Add indole (117 mg, 1.0 mmol, 1.0 equiv), 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv), and the catalyst/ligand. A common choice is a precatalyst like XPhos Pd G3 (18 mg, 0.02 mmol, 2 mol%).
-
Solvent: Add anhydrous, degassed toluene (4 mL).
-
Reaction: Seal the vial and heat the mixture to 100 °C with stirring for 12-24 hours.
-
Work-up: Cool to room temperature. Pass the reaction mixture through a short plug of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford 1-(p-tolyl)-1H-indole.
Experimental Workflow & Troubleshooting
A successful cross-coupling experiment relies on careful setup and execution. The following workflow and troubleshooting guide are designed to ensure reproducibility and high yields.
Caption: Standard experimental workflow for palladium cross-coupling.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | Inactive catalyst (oxidized Pd(0)). | Ensure all reagents and solvents are rigorously degassed and anhydrous. Use a fresh bottle of catalyst or a more stable precatalyst. |
| Insufficiently strong base. | For Buchwald-Hartwig, switch from K₂CO₃ to NaOtBu. For Suzuki, try Cs₂CO₃ or K₃PO₄. | |
| Low reaction temperature. | Incrementally increase the temperature by 10-20 °C. | |
| Byproduct Formation | Homocoupling of boronic acid (Suzuki). | Use a lower catalyst loading; ensure slow addition of the boronic acid. |
| Homocoupling of alkyne (Sonogashira). | Run the reaction under copper-free conditions. | |
| Dehalogenation of starting material. | Use a less reactive base or lower the reaction temperature. | |
| Poor Regioselectivity | Steric or electronic factors. | Change the ligand. A bulkier ligand may favor a different position. For C-H activation, consider adding or changing a directing group.[14][28] |
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions have fundamentally transformed the synthesis of functionalized indoles. The methodologies discussed—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide robust and versatile pathways to novel indole derivatives for drug discovery and materials science. The ongoing evolution of this field continues to push boundaries, with a focus on developing more sustainable catalysts (e.g., using earth-abundant metals), expanding C-H activation strategies to previously inaccessible positions, and performing these complex transformations under increasingly mild, even biological, conditions.[10][27][29]
References
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Palladium-Catalyzed Direct C–H Functionalization of Indoles with the Insertion of Sulfur Dioxide: Synthesis of 2-Sulfonated Indoles. Organic Letters. [Link]
-
Imine induced metal-free C–H arylation of indoles. Organic Chemistry Frontiers. [Link]
-
Direct Regioselective Oxidative Cross-Coupling of Indoles with Methyl Ketones: A Novel Route to C3-Dicarbonylation of Indoles. Organic Letters. [Link]
-
Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. University of Rhode Island Digital Commons. [Link]
-
Direct Regioselective Oxidative Cross-Coupling of Indoles with Methyl Ketones: A Novel Route to C3-Dicarbonylation of Indoles. Organic Letters. [Link]
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. National Institutes of Health (PMC). [Link]
-
C3-Arylation of indoles with aryl ketones via C–C/C–H activations. Chemical Communications. [Link]
-
Palladium-Catalyzed Direct C-H Functionalization of Indoles With the Insertion of Sulfur Dioxide: Synthesis of 2-Sulfonated Indoles. PubMed. [Link]
-
Radical-based regioselective cross-coupling of indoles and cycloalkanes. Catalysis Science & Technology. [Link]
-
Palladium-Catalyzed Direct 2-Alkylation of Indoles by Norbornene-Mediated Regioselective Cascade C–H Activation. Journal of the American Chemical Society. [Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. National Institutes of Health (PMC). [Link]
-
Catalytic C-H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. stoltz2.caltech.edu. [Link]
-
Iodine-Catalyzed Oxidative Cross-Coupling of Indoles and Azoles: Regioselective Synthesis of N-Linked 2-(Azol-1-yl)indole Derivatives. The Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Triple Successive C–H Functionalization: Direct Synthesis of Functionalized Carbazoles from Indoles. Organic Letters. [Link]
-
Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. National Institutes of Health. [Link]
-
Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. ACS Publications. [Link]
-
Transition Metal-Free C3 Arylation of Indoles with Aryl Halides. ResearchGate. [Link]
-
Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. American Chemical Society. [Link]
-
Iodine-catalyzed regioselective C-3 arylation of indoles with p-quinols. Indian Academy of Sciences. [Link]
-
Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Organic Letters. [Link]
-
Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. National Institutes of Health (PMC). [Link]
-
Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules. National Institutes of Health (PMC). [Link]
-
Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. [Link]
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. [Link]
-
Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing. [Link]
-
Heck Diversification of Indole-Based Substrates under Aqueous Conditions. National Institutes of Health (PMC). [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. National Institutes of Health. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles. ACS Publications. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
ChemInform Abstract: Metal-Catalyzed Cross-Coupling Reactions for Indoles. ResearchGate. [Link]
-
Ligands used for Cu (I)‐catalyzed C–N cross coupling reactions in aqueous conditions. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Suzuki Coupling Mechanism and Applications. YouTube. [Link]
-
Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]
-
Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. National Institutes of Health. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen. ResearchGate. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health (PMC). [Link]
Sources
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- 19. pubs.acs.org [pubs.acs.org]
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- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 27. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 28. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 29. files01.core.ac.uk [files01.core.ac.uk]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Methyl 5-(benzyloxy)-1H-indole-2-carboxylate. This compound is a significant intermediate in medicinal chemistry and drug development, necessitating a reliable analytical method for purity assessment and quality control. The described method utilizes reversed-phase chromatography with a C18 column and UV detection, demonstrating excellent linearity, accuracy, precision, and specificity. The causality behind the selection of chromatographic parameters is discussed in detail, providing researchers with a foundational understanding for adapting or troubleshooting the method. This guide includes comprehensive, step-by-step protocols for sample preparation, instrument operation, and full method validation according to established guidelines.
Introduction and Chromatographic Rationale
This compound is a key heterocyclic building block. Its structure features a bicyclic indole core, which is a common motif in many biologically active compounds and pharmaceuticals[1][2]. The accurate determination of its purity and concentration is critical for ensuring the quality and consistency of downstream synthetic products and for regulatory compliance.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
Rationale for Method Selection:
-
Analyte Structure and Polarity: The target molecule possesses a significant nonpolar character due to the fused indole ring system and the benzyloxy substituent. However, the methyl ester and the indole N-H group introduce a degree of polarity. This amphiphilic nature makes it an ideal candidate for Reversed-Phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase[3].
-
Stationary Phase Selection: A C18 (octadecylsilane) stationary phase was selected as the primary choice. C18 columns provide strong hydrophobic interactions with the analyte, ensuring adequate retention and separation from more polar impurities[4]. The high surface area and carbon load of modern C18 columns offer excellent resolving power for aromatic compounds[3].
-
Mobile Phase Strategy: The mobile phase consists of a mixture of acidified water and an organic modifier.
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (reducing backpressure) and its ability to engage in different selectivity-driving interactions. For aromatic compounds, acetonitrile can influence π-π interactions, offering unique selectivity profiles[5][6].
-
Acidification: The addition of 0.1% formic acid to the mobile phase is a critical choice. The indole nitrogen can be slightly basic, leading to undesirable interactions with residual, acidic silanol groups on the silica backbone of the stationary phase. This can cause significant peak tailing. By maintaining a low pH (around 2.5-3.0), the silanol groups are fully protonated and rendered non-ionic, drastically improving peak symmetry and reproducibility[4][5].
-
-
Detection: The conjugated π-electron system of the indole ring and the attached benzyl group results in strong ultraviolet (UV) absorbance. This intrinsic property allows for sensitive and specific detection using a UV or Photodiode Array (PDA) detector without the need for derivatization. A PDA detector is recommended as it allows for the determination of the absorbance maximum (λmax) and simultaneous assessment of peak purity.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a Quaternary Pump, Autosampler, Column Thermostat, and a Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Phenomenex Luna® C18(2), 150 x 4.6 mm, 5 µm particle size (or equivalent).
-
Chemicals & Reagents:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC Grade).
-
Formic Acid (LC-MS Grade, ~99%).
-
Deionized Water (18.2 MΩ·cm).
-
-
Glassware: Class A volumetric flasks and pipettes.
-
Other: Analytical balance, syringe filters (0.45 µm PTFE).
Preparation of Solutions
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of deionized water. Degas before use. Mobile Phase B (Organic): Acetonitrile.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer quantitatively to a 25 mL volumetric flask.
-
Dissolve and bring to volume with acetonitrile. Mix thoroughly. This solution should be stored at 2-8°C and protected from light.
Working Standard Solutions (for Linearity): Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Stock Solution using a 50:50 (v/v) mixture of Acetonitrile and Water as the diluent.
Chromatographic Conditions
The optimized HPLC parameters are summarized in the table below.
| Parameter | Condition |
| Column | Phenomenex Luna® C18(2), 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 65% B (Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD |
| Detection Wavelength | 280 nm (or determined λmax) |
| Run Time | 10 minutes |
Method Validation Protocol
To ensure the method is trustworthy and fit for its intended purpose, a full validation should be performed according to ICH Q2(R1) guidelines.
Caption: Workflow for HPLC method development, validation, and routine analysis.
System Suitability
Before initiating any validation or sample analysis, confirm the system is performing adequately.
-
Inject a working standard (e.g., 25 µg/mL) six consecutive times.
-
Acceptance Criteria:
-
Peak Tailing Factor (Tf): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
-
%RSD of Retention Time: ≤ 1.0%
-
Specificity
Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, or matrix components).
-
Inject a blank (diluent).
-
Inject the reference standard solution.
-
Inject a sample solution.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The peak for the analyte should be spectrally pure as determined by the PDA detector's peak purity analysis.
Linearity
-
Inject the prepared working standard solutions (1-100 µg/mL) in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
Analyze samples of a known concentration and compare the measured value to the true value.
-
Prepare samples at three concentration levels (e.g., low, medium, high) by spiking a known amount of reference standard into a blank matrix if available, or by dilution of the stock standard. Prepare in triplicate.
-
Calculate the percent recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 25 µg/mL) on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.
Limits of Detection (LOD) and Quantification (LOQ)
These can be estimated from the calibration curve.
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope of the Calibration Curve) The LOQ should be experimentally verified by analyzing a standard at the calculated concentration and ensuring it meets accuracy and precision criteria.
Expected Results & Discussion
Under the conditions described, this compound is expected to elute as a sharp, symmetrical peak at a retention time of approximately 5-7 minutes. A representative chromatogram should be recorded.
Validation Summary Table (Example Data):
| Validation Parameter | Result | Acceptance Criteria |
| System Suitability | Tailing Factor: 1.1Theoretical Plates: 8500%RSD Area: 0.5% | Tf ≤ 1.5N ≥ 2000%RSD ≤ 2.0% |
| Linearity (1-100 µg/mL) | r² = 0.9998 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 0.8%Intermediate Precision: 1.2% | ≤ 2.0% |
| LOD | ~0.1 µg/mL | - |
| LOQ | ~0.3 µg/mL | - |
The results from the validation protocol confirm that this method is highly suitable for the quantitative analysis of this compound. The method is linear over a wide concentration range, accurate, precise, and specific.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Column degradation2. Insufficient mobile phase acidity | 1. Flush column or replace if necessary.2. Ensure formic acid concentration is correct (0.1%). |
| Retention Time Drift | 1. Pump malfunction2. Column temperature fluctuation | 1. Check pump for leaks and ensure proper solvent delivery.2. Verify column thermostat is stable at 30 °C. |
| Broad Peaks | 1. Large injection volume2. Sample solvent mismatch | 1. Reduce injection volume.2. Ensure sample diluent is similar in strength to the mobile phase. |
| Ghost Peaks | 1. Contamination in autosampler2. Carryover | 1. Perform needle wash with a strong solvent.2. Inject a blank run after a high-concentration sample. |
Conclusion
This application note provides a comprehensive, scientifically-grounded HPLC method for the analysis of this compound. The rationale behind the selection of each parameter has been explained to empower the user with a deeper understanding of the chromatographic process. The detailed protocols for analysis and validation establish this method as reliable, robust, and fit-for-purpose in research, development, and quality control environments.
References
-
PubChem. (n.d.). Methyl 1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Kowalska, J., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. Molecules, 28(15), 5898. Available at: [Link]
-
Amerigo Scientific. (n.d.). 5-(Benzyloxy)-1H-indole-2-carboxylic acid. Retrieved from [Link]
-
Gomes, P. B., et al. (2024). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available at: [Link]
- Hatano, T., et al. (1980). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Journal of High Resolution Chromatography, 3(7), 365-368.
-
Sundberg, R. J. (1986). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 367, 1-13. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Rocchetti, G., et al. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Molecules, 27(21), 7545. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank, 2023(3), M1713. Available at: [Link]
-
Waksmundzka-Hajnos, M., & Sherma, J. (Eds.). (2010). High Performance Liquid Chromatography in Phytochemical Analysis. CRC Press. (Chapter on HPLC of Indole Alkaloids). Available at: [Link]
- David, V., et al. (2010). Retention Behaviour of Aromatic Hydrocarbons in Reversed-Phase HPLC based on Phenyl-Silica Stationary Phase. Revue Roumaine de Chimie, 55(11-12), 941-946.
Sources
- 1. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent [mdpi.com]
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- 3. pp.bme.hu [pp.bme.hu]
- 4. Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans | MDPI [mdpi.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. revroum.lew.ro [revroum.lew.ro]
Application Note: High-Purity Isolation of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate, a key intermediate in pharmaceutical synthesis. The methodology centers on automated flash column chromatography, a technique offering significant advantages in speed, resolution, and reproducibility over traditional methods. We will detail the rationale behind parameter selection, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the execution of the flash chromatography run and subsequent purity verification. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and efficient purification strategy for indole carboxylate derivatives.
Introduction: The Rationale for Chromatographic Purification
This compound (Molecular Weight: 281.31 g/mol ) is a moderately lipophilic molecule, a characteristic suggested by the calculated LogP of 3.442 for its ethyl ester analogue[1]. In its crude form, synthesized via Fischer indole synthesis or other methods, this compound is often accompanied by unreacted starting materials, by-products, and other impurities. Given its role as a precursor in the synthesis of biologically active molecules, achieving high purity is paramount to ensure the integrity and safety of the final active pharmaceutical ingredient (API).
Column chromatography is the method of choice for this purification challenge due to its ability to separate compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. This protocol employs silica gel as the stationary phase, leveraging the polar interactions of the indole's N-H group and the ester's carbonyl oxygen to achieve separation from less polar impurities.
Pre-Purification: Thin-Layer Chromatography (TLC) for Method Development
Before committing to a large-scale column purification, it is essential to develop and optimize the separation on a small scale using Thin-Layer Chromatography (TLC). TLC is a rapid and cost-effective method to determine the optimal solvent system (mobile phase) that provides the best separation between the target compound and its impurities.[2][3]
Materials for TLC
-
TLC Plates: Silica gel 60 F254 plates
-
Mobile Phase Solvents: Ethyl acetate (EtOAc), Hexanes (or Heptane), Dichloromethane (DCM)
-
Visualization: UV lamp (254 nm), Iodine chamber, p-Anisaldehyde stain
TLC Protocol
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-2 mg/mL.
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Visualization:
-
UV Light: Since the indole ring system is a chromophore, the compound will be UV active. Visualize the plate under a UV lamp at 254 nm. The compound should appear as a dark spot against a fluorescent green background.[4]
-
Iodine: Place the plate in a chamber containing iodine crystals. Aromatic compounds and other unsaturated molecules will appear as brown spots.[5][6]
-
p-Anisaldehyde Stain: For more sensitive detection and differentiation of compounds, spray the plate with a p-anisaldehyde solution and gently heat. Indole derivatives often produce distinct colors with this stain.
-
Selecting the Optimal Mobile Phase
The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rf) of 0.25-0.35 . This Rf value in TLC typically translates to an optimal elution profile in column chromatography, allowing for good separation without excessively long run times.
Based on literature for similar indole derivatives, a good starting point for the mobile phase is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[7]
| Trial Solvent System (EtOAc/Hexanes) | Observed Rf of Target Compound | Comments |
| 10:90 (v/v) | ~0.20 | Good starting point, slightly low Rf. |
| 20:80 (v/v) | ~0.30 | Optimal for separation. |
| 30:70 (v/v) | ~0.45 | Rf is too high, risk of co-elution with less polar impurities. |
Protocol: Automated Flash Column Chromatography
This protocol is designed for an automated flash chromatography system, which provides superior control over flow rate and gradient formation, leading to more reproducible results.
Materials and Equipment
-
Flash Chromatography System: (e.g., Teledyne ISCO CombiFlash, Biotage Selekt)
-
Stationary Phase: Pre-packed silica gel column (40-63 µm particle size). The column size should be selected based on the amount of crude material to be purified (a general rule is a 40g column for 0.4-4g of crude material).
-
Mobile Phase A: Hexanes
-
Mobile Phase B: Ethyl Acetate
-
Sample Adsorbent: Celite or a small amount of silica gel.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add an inert adsorbent like Celite or silica gel (approximately 2-3 times the weight of the crude material).
-
Remove the solvent under reduced pressure (rotary evaporation) until a fine, free-flowing powder is obtained. This prevents solvent-related band broadening upon loading.
-
Pack the resulting powder into an empty solid load cartridge.
-
-
System Setup and Column Equilibration:
-
Install the appropriate size pre-packed silica gel column onto the flash chromatography system.
-
Equilibrate the column with the initial mobile phase conditions: 5% Ethyl Acetate in Hexanes . This low-polarity starting point ensures that all compounds bind to the top of the column.
-
-
Gradient Elution Method:
-
The gradient is designed to start at a lower polarity than the TLC mobile phase and gradually increase to a polarity slightly higher than that used in TLC. This ensures a sharp elution band for the target compound.
-
| Step | Time (Column Volumes) | % Ethyl Acetate | % Hexanes | Purpose |
| 1 | 2 CV | 5 | 95 | Column Equilibration & Elution of non-polar impurities |
| 2 | 10 CV | 5 → 30 | 95 → 70 | Elution of Target Compound |
| 3 | 2 CV | 30 → 60 | 70 → 40 | Elution of more polar impurities |
| 4 | 2 CV | 60 | 40 | Column Wash |
-
Execution and Fraction Collection:
-
Insert the solid load cartridge.
-
Start the run with UV-triggered fraction collection. Set the detector to monitor at 254 nm.
-
The system will automatically collect fractions corresponding to the UV-active peaks. The target compound is expected to elute as the major peak during the 5-30% EtOAc gradient.
-
Post-Purification Analysis
-
TLC of Fractions:
-
Spot every other collected fraction on a TLC plate alongside a spot of the crude material.
-
Develop the TLC plate using the optimized mobile phase (20% EtOAc/Hexanes).
-
Visualize under UV light to identify the fractions containing the pure compound.
-
-
Combining and Solvent Removal:
-
Combine the fractions that contain only the pure target compound.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
-
Purity and Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR): Acquire 1H and 13C NMR spectra to confirm the chemical structure and assess for the presence of any remaining impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Use LC-MS to confirm the molecular weight (Expected [M+H]+ = 282.11) and determine purity with high sensitivity.
-
Conclusion
This application note outlines a systematic and reproducible method for the purification of this compound using automated flash column chromatography. By leveraging preliminary TLC analysis to define the optimal mobile phase, this protocol ensures a high-resolution separation, leading to a final product of excellent purity. This robust methodology is readily adaptable for the purification of other indole derivatives and serves as a valuable tool for researchers in medicinal chemistry and drug development.
References
- (Reference to a relevant synthesis paper for Methyl 5-(Benzyloxy)
-
Cheméo. (n.d.). Chemical Properties of Ethyl 5-benzyloxyindole-2-carboxylate (CAS 37033-95-7). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]
-
Plant Extract. (2022, August 22). Illuminating the Invisible: Visualization and Detection of Compounds in TLC. Retrieved from [Link]
-
Hu, W., et al. (2012). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Ethyl 5-benzyloxyindole-2-carboxylate (CAS 37033-95-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 887575-88-4|5-((Benzyloxy)methyl)-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 7. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important indole derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your yields.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via the Fischer indole synthesis.[1][2] This classic and versatile method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or a ketone.[2] In this specific case, the reaction proceeds between (4-(benzyloxy)phenyl)hydrazine and methyl pyruvate.
While the Fischer indole synthesis is a powerful tool, it is sensitive to various factors that can impact the yield and purity of the final product.[3][4] This guide will address the common challenges encountered during this synthesis and provide practical solutions to overcome them.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
A low yield is one of the most common frustrations in the Fischer indole synthesis. Several factors can contribute to this issue.
| Potential Cause | Explanation & Solution |
| Suboptimal Reaction Conditions | The Fischer indole synthesis is highly sensitive to temperature, reaction time, and the concentration of the acid catalyst.[3][4] Solution: A systematic optimization of these parameters is crucial. We recommend starting with the conditions provided in the detailed protocol below and then systematically varying the temperature and reaction time. A screening of different acid catalysts (both Brønsted and Lewis acids) can also be beneficial.[4] |
| Impure Starting Materials | The purity of the (4-(benzyloxy)phenyl)hydrazine and methyl pyruvate is critical. Impurities can lead to the formation of unwanted side products and inhibit the desired reaction.[3] Solution: Ensure that your starting materials are of high purity. (4-(benzyloxy)phenyl)hydrazine can be synthesized from 4-benzyloxyaniline and should be freshly prepared or properly stored to avoid degradation.[5][6] |
| Degradation of Reactants or Intermediates | The hydrazone intermediate formed in the first step can be unstable. Additionally, methyl pyruvate can undergo self-condensation or degradation under harsh acidic conditions.[7] Solution: Consider a one-pot procedure where the hydrazone is formed in situ and immediately subjected to the cyclization conditions. This minimizes the isolation and potential degradation of the intermediate.[4] Monitor the reaction closely by TLC to avoid prolonged reaction times that could lead to degradation. |
| N-N Bond Cleavage | The electron-donating nature of the benzyloxy group can weaken the N-N bond in the hydrazone intermediate, leading to a competing cleavage reaction that forms aniline derivatives as byproducts.[3][8] Solution: Milder reaction conditions, including the use of less harsh acid catalysts (e.g., acetic acid, p-toluenesulfonic acid), may favor the desired cyclization over N-N bond cleavage.[9] |
Problem 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate indicates the formation of side products. Identifying and minimizing these is key to a successful synthesis.
| Potential Side Product | Identification & Mitigation |
| Debenzylated Product | The acidic conditions of the Fischer indole synthesis can potentially cleave the benzyl ether protecting group, resulting in the formation of Methyl 5-hydroxy-1H-indole-2-carboxylate.[10][11][12][13][14] Identification: This side product will have a different Rf value on TLC and can be identified by mass spectrometry (lower molecular weight). Mitigation: Use milder acid catalysts and avoid excessively high temperatures. If debenzylation is a persistent issue, consider using a more acid-stable protecting group for the hydroxyl function. |
| Products from N-N Bond Cleavage | As mentioned above, cleavage of the N-N bond can lead to the formation of 4-benzyloxyaniline. Identification: This can be identified by comparing with an authentic sample on TLC or by LC-MS analysis of the crude reaction mixture. Mitigation: Employ milder reaction conditions. |
| Polymerization/Tarry Materials | Indoles can be sensitive to strong acids and high temperatures, leading to polymerization and the formation of intractable tars. Mitigation: Careful control of the reaction temperature and the use of the minimum necessary amount of acid catalyst are crucial. Adding the reaction mixture to a large volume of a non-polar solvent at the end of the reaction can sometimes help to precipitate the desired product away from the tarry materials. |
Problem 3: Difficulties in Product Purification
Isolating the pure this compound from the crude reaction mixture can be challenging.
| Issue | Recommended Solution |
| Co-eluting Impurities | The polarity of the desired product and some side products may be very similar, making separation by column chromatography difficult. Solution: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. If silica gel proves problematic due to its acidic nature, consider using neutral alumina.[15] |
| Product Crystallization Issues | The product may oil out or fail to crystallize from the chosen solvent system. Solution: After column chromatography, if the product is an oil, try dissolving it in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then adding a non-polar solvent (e.g., hexanes or pentane) dropwise until turbidity is observed. Scratching the inside of the flask with a glass rod can induce crystallization. Cooling the solution may also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal acid catalyst for this synthesis?
There is no single "best" catalyst, as the optimal choice can be substrate-dependent.[4] For the synthesis of benzyloxy-substituted indoles, milder Brønsted acids like acetic acid or p-toluenesulfonic acid are often a good starting point to minimize side reactions such as debenzylation.[9] However, Lewis acids like zinc chloride or boron trifluoride can also be effective.[2][16] A small-scale screen of different catalysts is recommended to determine the best option for your specific setup.
Q2: Can I use a different pyruvate ester, for example, ethyl pyruvate?
Yes, it is generally possible to use other alkyl pyruvate esters. The choice of ester will affect the final product, yielding the corresponding ethyl, propyl, etc., ester of 5-(benzyloxy)-1H-indole-2-carboxylic acid. The reaction conditions should be largely transferable.
Q3: My (4-(benzyloxy)phenyl)hydrazine starting material is a hydrochloride salt. Do I need to neutralize it before the reaction?
No, it is not always necessary to neutralize the hydrochloride salt. The Fischer indole synthesis is acid-catalyzed, so the presence of HCl from the salt can be sufficient to promote the reaction.[6][9] However, in some cases, the addition of a catalytic amount of another acid may still be beneficial to optimize the reaction rate and yield.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective way to monitor the reaction. You should see the consumption of the starting materials (hydrazine and pyruvate) and the formation of a new spot corresponding to the indole product. It is advisable to run a co-spot of the starting materials alongside the reaction mixture to accurately track the progress.
Experimental Protocols
Protocol 1: Synthesis of (4-(Benzyloxy)phenyl)hydrazine Hydrochloride
This protocol is adapted from established procedures for the synthesis of substituted phenylhydrazines.[5][6]
Caption: Workflow for the synthesis of (4-(Benzyloxy)phenyl)hydrazine HCl.
Materials:
-
4-Benzyloxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride (SnCl₂)
-
Deionized Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer, suspend 4-benzyloxyaniline in concentrated HCl and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of tin(II) chloride in concentrated HCl.
-
Cool the tin(II) chloride solution to 0 °C.
-
Slowly add the diazonium salt solution to the cold tin(II) chloride solution with vigorous stirring.
-
A precipitate of (4-(benzyloxy)phenyl)hydrazine hydrochloride will form.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then with a cold non-polar solvent (e.g., diethyl ether or hexanes).
-
Dry the product under vacuum.
Protocol 2: Synthesis of this compound
Caption: General workflow for the Fischer indole synthesis.
Materials:
-
(4-(Benzyloxy)phenyl)hydrazine hydrochloride
-
Methyl pyruvate
-
Acid catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, toluene)
-
Sodium bicarbonate (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a round-bottom flask, add (4-(benzyloxy)phenyl)hydrazine hydrochloride, methyl pyruvate, and the chosen solvent.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and remove the solvent to yield this compound.
References
- Google Patents. (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
-
PrepChem. (n.d.). Synthesis of p-benzyloxyphenylhydrazine hydrochloride. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of [4-(Phenylmethoxy)phenyl]hydrazine hydrochloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
-
SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
PubChem. (n.d.). (4-(Benzyloxy)phenyl)hydrazine monohydrochloride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage of benzyl groups from indole derivatives. Retrieved from [Link]
-
ChemRxiv. (n.d.). The Pyruvate Aldol Condensation Product: A Metabolite that Escaped Synthetic Preparation for Over a Century. Retrieved from [Link]
-
YouTube. (2019, December 27). synthesis & cleavage of benzyl ethers. Retrieved from [Link]
Sources
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Benzyloxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 10. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 11. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-(benzyloxy)-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for common issues encountered during the synthesis of this important indole derivative. As a Senior Application Scientist, I have compiled this resource based on established synthetic methodologies and field-proven insights to ensure scientific integrity and practical utility.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various pharmacologically active compounds. Its synthesis, most commonly achieved via the Fischer indole synthesis, can present several challenges, leading to low yields and the formation of difficult-to-separate byproducts. This guide will address these common issues in a question-and-answer format, providing both the causative chemical principles and actionable troubleshooting steps.
Common Issues and Troubleshooting
FAQ 1: I am observing a significantly low yield of my desired product, this compound. What are the likely causes and how can I improve it?
Low yields in the Fischer indole synthesis of this target molecule are a frequent challenge. The primary causes often revolve around suboptimal reaction conditions and the inherent reactivity of the starting materials.[1][2]
Potential Causes:
-
Incomplete Hydrazone Formation: The initial condensation of 4-(benzyloxy)phenylhydrazine with methyl pyruvate to form the corresponding hydrazone is a crucial first step. Incomplete formation of this intermediate will directly impact the final yield.
-
Suboptimal Acid Catalyst and Temperature: The Fischer indole synthesis is highly sensitive to the choice of acid catalyst and reaction temperature.[3][4][5] An acid that is too strong or a temperature that is too high can lead to decomposition and polymerization of the starting materials and the indole product. Conversely, conditions that are too mild will result in incomplete cyclization.
-
N-N Bond Cleavage: The electron-donating nature of the benzyloxy group on the phenylhydrazine can stabilize the protonated ene-hydrazine intermediate in a way that promotes undesired N-N bond cleavage, leading to byproducts instead of the desired indole.[1]
-
Product Degradation: The newly formed indole ring can be susceptible to degradation under harsh acidic conditions, especially at elevated temperatures.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Experimental Protocol: Optimization of Reaction Conditions
-
Hydrazone Formation Monitoring:
-
Before initiating the cyclization step, take an aliquot of the hydrazone formation reaction mixture.
-
Analyze the aliquot by Thin Layer Chromatography (TLC) against the starting 4-(benzyloxy)phenylhydrazine and methyl pyruvate to confirm complete consumption of the limiting reagent.
-
If incomplete, consider extending the reaction time or adding a catalytic amount of acetic acid.
-
-
Acid Catalyst Screening:
-
Set up small-scale parallel reactions using different acid catalysts.
-
Table 1: Recommended Acid Catalysts for Screening
Catalyst Typical Concentration Notes Polyphosphoric acid (PPA) Excess, as solvent/reagent Good for many cyclizations, but can be viscous and difficult to work with. Eaton's Reagent (P₂O₅ in MsOH) 10 wt% Often provides milder conditions than PPA. Zinc Chloride (ZnCl₂) 1-2 equivalents A common Lewis acid catalyst; can be effective but may require higher temperatures. | p-Toluenesulfonic acid (p-TSA) | 0.1-0.2 equivalents | A milder Brønsted acid catalyst. |
-
-
Temperature Optimization:
-
Begin the cyclization at a lower temperature (e.g., 80 °C) and monitor the reaction progress by TLC every 30-60 minutes.
-
If no product is observed after 2-3 hours, incrementally increase the temperature by 10-15 °C and continue monitoring. The goal is to find the minimum temperature required for efficient cyclization to minimize byproduct formation.
-
FAQ 2: I am observing a significant byproduct with a lower Rf value on TLC that appears to be phenolic. What is this impurity and how can I avoid it?
This is a classic issue when working with benzyl-protected hydroxyl groups under acidic conditions.
Byproduct Identification:
The likely byproduct is Methyl 5-hydroxy-1H-indole-2-carboxylate . This is formed via the acid-catalyzed debenzylation of either the starting material, 4-(benzyloxy)phenylhydrazine, or the final product.
Caption: Formation of the debenzylated byproduct.
Causality:
The benzyl ether linkage is susceptible to cleavage by strong acids, proceeding through a carbocationic intermediate. The reaction conditions of the Fischer indole synthesis, particularly with strong Brønsted or Lewis acids, can be harsh enough to cause this deprotection.[6]
Mitigation Strategies:
-
Use Milder Acid Catalysts: As outlined in Table 1, switching to milder acids like p-TSA or carefully controlling the amount of a Lewis acid can reduce the extent of debenzylation.
-
Lower Reaction Temperature and Time: Employ the minimum temperature and reaction time necessary for the cyclization to complete. Monitor the reaction closely by TLC to avoid prolonged exposure to acidic conditions.
-
Alternative Protecting Groups: If debenzylation remains a persistent issue, consider using a more acid-stable protecting group for the hydroxyl functionality in future syntheses.
Purification Protocol: Removal of the Hydroxyindole Byproduct
The phenolic hydroxyl group of the byproduct significantly alters its polarity, allowing for effective separation by column chromatography.
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute the more polar hydroxyindole byproduct after the desired product has been collected.
-
Monitoring: Monitor the fractions by TLC, staining with a suitable agent (e.g., potassium permanganate or ceric ammonium molybdate) to visualize both the product and the byproduct.
-
FAQ 3: My NMR spectrum shows a mixture of isomeric indoles. What are the possible isomers and how can I control the regioselectivity?
The formation of regioisomers is a potential issue in Fischer indole syntheses when an unsymmetrical ketone is used.[4] While methyl pyruvate is symmetrical with respect to the keto-enol tautomerism relevant to the key sigmatropic rearrangement, isomeric byproducts can still arise, particularly from side reactions of the substituted phenylhydrazine.
Potential Isomeric Byproducts:
-
Methyl 7-(Benzyloxy)-1H-indole-2-carboxylate: This can arise if the cyclization occurs at the ortho-position to the hydrazine moiety that is adjacent to the benzyloxy group.
-
Rearranged Products: Under certain acidic conditions, migration of substituents on the benzene ring can occur, although this is less common.
A more likely scenario with 4-(benzyloxy)phenylhydrazine is the formation of an "abnormal" Fischer indole product, as has been observed with similarly substituted phenylhydrazones. For example, the reaction of 2-methoxyphenylhydrazone with ethyl pyruvate in the presence of HCl/EtOH has been reported to yield ethyl 6-chloroindole-2-carboxylate as a major byproduct.[7] This suggests that with a 4-benzyloxy substituent, cyclization might occur at the 3-position of the benzene ring, followed by rearrangement.
Troubleshooting Regioselectivity:
-
Choice of Acid Catalyst: The regioselectivity of the Fischer indole synthesis can be influenced by the acid catalyst. Weaker acids often favor the kinetically controlled product, while stronger acids may lead to the thermodynamically favored isomer.
-
Steric Hindrance: While not directly applicable to the formation of the 7-benzyloxy isomer from a 4-substituted precursor, steric bulk on the hydrazine or carbonyl compound can direct the cyclization.
Analytical Identification of Isomers:
-
NMR Spectroscopy: Careful analysis of the 1H and 13C NMR spectra, particularly the aromatic region and NOE experiments, can help distinguish between the 5- and 7-benzyloxy isomers. The coupling patterns of the aromatic protons on the indole core will be distinct for each isomer.
-
LC-MS: Liquid chromatography-mass spectrometry can be used to separate the isomers and confirm that they have the same mass.
Purification of Isomers:
-
Column Chromatography: As with the hydroxyindole byproduct, careful column chromatography with a shallow solvent gradient can often resolve isomeric products.
-
Recrystallization: If the isomeric byproducts have sufficiently different solubilities, recrystallization from a suitable solvent system can be an effective purification method.
Experimental Protocol: Recrystallization of this compound
-
Dissolve the crude product in a minimum amount of a hot solvent in which the desired product is soluble (e.g., ethanol, ethyl acetate, or a mixture of ethyl acetate and hexanes).
-
Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analyze the purity of the recrystallized material by TLC and NMR.
Summary of Potential Byproducts
| Byproduct | Formation Mechanism | Mitigation Strategy | Purification Method |
| Methyl 5-hydroxy-1H-indole-2-carboxylate | Acid-catalyzed debenzylation | Use milder acid, lower temperature, shorter reaction time | Column chromatography, Recrystallization |
| Isomeric Indoles (e.g., 7-benzyloxy) | "Abnormal" Fischer indole cyclization | Screen different acid catalysts | Column chromatography, Recrystallization |
| Unreacted Starting Materials | Incomplete reaction | Optimize reaction conditions (time, temp, catalyst) | Column chromatography |
| Polymeric/Tarry Materials | Decomposition under harsh conditions | Use milder conditions, monitor reaction closely | Filtration, Column chromatography |
References
-
Fischer, E.; Jourdan, F. Ueber Die Hydrazine Der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. 1883 , 16 (2), 2241–2245. [Link]
-
Fischer indole synthesis. In Wikipedia; 2023. [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. 2017 , 7 (85), 54136-54161. [Link]
-
Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info. [Link]
-
INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses. 1977 , 56, 72. [Link]
-
Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin. 1990 , 38 (10), 2637-2643. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. 2010 , 15 (4), 2490-2498. [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. 2021 , 26 (16), 4945. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. [Link]
-
Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Acta Crystallographica Section E. 2012 , 68 (Pt 10), o2480. [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate. [Link]
-
divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. Semantic Scholar. [Link]
Sources
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- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges with Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate
Welcome to the technical support center for Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility issues encountered during synthetic reactions involving this versatile indole derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring your experiments are both successful and reproducible.
Understanding the Molecule: Why Solubility Can Be a Hurdle
This compound possesses a rigid, planar indole core, a bulky, nonpolar benzyloxy group, and a polar methyl ester. This combination of functionalities results in a molecule with moderate to low solubility in many common organic solvents. Its relatively high melting point, indicative of a stable crystal lattice, further contributes to dissolution challenges. Inadequate solubility can lead to incomplete reactions, low yields, and purification difficulties. This guide provides a systematic approach to addressing these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and issues you may encounter when working with this compound.
Q1: My starting material, this compound, is not dissolving in my chosen reaction solvent. What are my initial steps?
A1: This is a frequent challenge. The first principle to consider is "like dissolves like," which relates to the polarity of the solute and solvent.[1] A systematic approach is best before attempting more complex solutions.
Initial Troubleshooting Workflow:
Caption: Decision-making workflow for addressing slow reactions.
Strategies to Improve Reaction Rate:
-
Increase Temperature: If thermally stable, increasing the reaction temperature can both enhance solubility and accelerate the reaction rate.
-
Use a Stronger Solvent System: Switching to a more effective solvent or co-solvent system (as discussed in Q2) can increase the concentration of the dissolved reactant. In a documented synthesis of a related compound, a mixture of methanol and DMF was used, with the final product being dissolved in anhydrous DMF for a subsequent reaction step, highlighting DMF's effectiveness. [2]* Phase-Transfer Catalysis (PTC): If your reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst can be used to transport a reactant from the aqueous phase to the organic phase where the reaction occurs. [3]
Q4: I am performing a purification and my product has precipitated. How can I redissolve it effectively?
A4: Unexpected precipitation during workup or purification is often due to a change in solvent polarity or temperature.
Protocol for Redissolving Precipitated Product:
-
Identify the Cause: Determine what caused the precipitation. Was a less polar solvent added (e.g., water during an extraction)? Was the solution cooled?
-
Solvent Selection: If precipitation occurred upon addition of an anti-solvent (e.g., water), you may need to remove the anti-solvent via evaporation and redissolve the residue in a suitable solvent for chromatography or recrystallization. For purification of a similar indole derivative, a mixture of ethyl acetate and petroleum ether was used for column chromatography, followed by recrystallization from a dichloromethane/n-hexane mixture. [2]3. Gentle Heating and Sonication: As with initial dissolution, gentle heating and sonication can be effective for redissolving a precipitated product.
-
Filtration: If you suspect the precipitate is an impurity, it can be removed by filtration before proceeding with the purification of the desired compound from the filtrate.
Predicted Solubility Data
| Solvent | Solvent Type | Predicted Solubility | Rationale/Comments |
| Water | Polar Protic | Insoluble | The large nonpolar surface area of the benzyloxy and indole groups dominates. |
| Methanol | Polar Protic | Sparingly Soluble | May have some solubility due to hydrogen bonding with the ester. |
| Ethanol | Polar Protic | Sparingly Soluble | Similar to methanol, but slightly less polar. |
| Dichloromethane (DCM) | Halogenated | Soluble | A good solvent for many indole derivatives. [4] |
| Chloroform | Halogenated | Soluble | Similar to DCM. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A versatile solvent for a range of polarities. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | A moderately polar solvent, often used in chromatography. |
| Acetonitrile (MeCN) | Polar Aprotic | Moderately Soluble | Polarity may be slightly too high for optimal solubility. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | A strong polar aprotic solvent, very effective for indole derivatives. [2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Another strong polar aprotic solvent. |
| Toluene | Nonpolar Aromatic | Sparingly Soluble | The polarity is likely too low. |
| n-Hexane | Nonpolar Aliphatic | Insoluble | The molecule is too polar to dissolve in hexane. |
Table 2: Predicted qualitative solubility of this compound in common organic solvents.
References
- Technical Support Center: Overcoming Poor Solubility of Starting Materials - Benchchem. (n.d.).
- Gassman, P. G., & van Bergen, T. J. (1977). Indoles from Anilines: Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 56, 72. doi:10.15227/orgsyn.056.0072
- Bourguignon, J.-J., Collot, V., Schmitt, M., & Marwah, P. (1999). Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. HETEROCYCLES, 51(5), 1167. doi:10.3987/com-98-8315
- El-Gendy, M. A. A., El-Enany, M. M., & El-Kerdawy, M. M. (2008). Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. Archiv der Pharmazie, 341(5), 294–300. doi:10.1002/ardp.200700161
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 17, 2026, from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved January 17, 2026, from [Link]
- Hu, W., Zhou, W., Xia, X., & Wen, X. (2012). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2480. doi:10.1107/s1600536812031236
-
Synthesis of methyl indole-5-carboxylate - PrepChem.com. (n.d.). Retrieved January 17, 2026, from [Link]
-
Methyl 1H-indole-2-carboxylate | C10H9NO2 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
methyl 1H-indole-5-carboxylate | C10H9NO2 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. (2016, February 2). Retrieved January 17, 2026, from [Link]
-
Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC. (2016, July 1). Retrieved January 17, 2026, from [Link]
- WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents. (n.d.).
-
Solubility of Organic Compounds. (2023, August 31). Retrieved January 17, 2026, from [Link]
Sources
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- 3. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up the Synthesis of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of Methyl 5-(benzyloxy)-1H-indole-2-carboxylate is a critical process for the development of various pharmaceutical compounds. Its indole scaffold is a privileged structure in medicinal chemistry. This guide provides a comprehensive technical support center for researchers scaling up this synthesis, addressing common challenges with in-depth, field-proven insights and troubleshooting strategies.
Overview of the Core Synthesis: The Fischer Indole Synthesis
The most common and industrially scalable route to this compound is the Fischer indole synthesis.[1][2] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of a substituted phenylhydrazine with a pyruvate derivative.[1]
Reaction Workflow
Sources
Technical Support Center: Purification of Substituted Indole Esters
Welcome to the technical support center for the purification of substituted indole esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often sensitive compounds. Here, we move beyond simple protocols to explain the underlying chemical principles governing purification strategies, empowering you to troubleshoot effectively and optimize your results.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of substituted indole esters.
Q1: Why is my indole ester turning pink/brown and streaking on my silica gel column?
A: This is a classic sign of on-column degradation. The indole nucleus is electron-rich and highly susceptible to acidic conditions. Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the protonation of the indole ring, leading to dimerization, polymerization, or other unwanted side reactions.[1] These byproducts are often highly colored and polar, resulting in streaking and significant yield loss.[2][3]
Q2: My TLC shows a clean spot, but after the column, I have multiple new spots and low yield. What happened?
A: This indicates that your compound is unstable on the stationary phase.[4] The prolonged exposure to the acidic silica surface during column chromatography, compared to the brief exposure on a TLC plate, allows for significant degradation.[2] A useful diagnostic is a "2D TLC," where you run the plate in one direction, dry it, and then run it again at a 90-degree angle in the same solvent system. If new spots appear off the diagonal, it confirms on-column decomposition.[5]
Q3: How can I remove highly polar, colored impurities from my product?
A: Colored impurities in indole chemistry are often the result of oxidation.[6][7] The electron-rich pyrrole ring is prone to oxidation by atmospheric oxygen, which is accelerated by light and trace metals.[6][8] These oxidized byproducts (like indirubin and indigo) are typically very polar.[7] While they can sometimes be removed by recrystallization or by using a more polar solvent system during chromatography to flush them from the column, prevention is the best strategy.
Q4: I'm struggling to separate my desired indole ester from a closely-eluting impurity. What are my options?
A: When dealing with isomers or analogs with very similar polarity, standard flash chromatography may not provide sufficient resolution. Your options include:
-
Optimize the Mobile Phase: Switch to a different solvent system to alter selectivity. For example, if you are using hexanes/ethyl acetate, try a system with dichloromethane or toluene.[9]
-
Reverse-Phase Chromatography: This technique separates compounds based on hydrophobicity rather than polarity and is often excellent for separating polar to moderately polar compounds that are challenging to resolve on silica.[10][11]
-
Recrystallization: If your product is a solid and of sufficient purity (>90%), recrystallization can be a highly effective and scalable method to remove small amounts of closely-related impurities.[12][13]
In-Depth Troubleshooting Guides
Guide 1: Managing Acid Sensitivity in Indole Ester Purification
The Achilles' heel of many indole derivatives is their instability towards acid.[3] The C3 position of the indole nucleus is particularly nucleophilic and prone to protonation, which can initiate a cascade of decomposition reactions.
Troubleshooting Protocol: Mitigating Acid-Catalyzed Degradation
-
Assess Stability: Before committing your entire batch to a column, perform a stability test. Dissolve a small amount of your crude product in your chosen mobile phase, add a pinch of silica gel, and stir for an hour. Monitor the mixture by TLC to see if any new, lower Rf spots (indicative of polar degradation products) appear.[4]
-
Deactivate the Stationary Phase: If instability is observed, neutralize the silica gel.
-
Method: Prepare a slurry of your silica gel in your non-polar solvent (e.g., hexanes) and add 0.5-1% triethylamine (Et3N) or ammonia in methanol by volume.[9][14] Mix thoroughly and pack the column with this neutralized slurry.
-
Rationale: The basic additive neutralizes the acidic silanol groups on the silica surface, preventing protonation of the indole ring.
-
-
Choose an Alternative Stationary Phase: For highly sensitive compounds, it may be best to avoid silica gel altogether.
-
Neutral Alumina: Alumina is available in neutral, basic, and acidic grades. Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds.[4][9]
-
Reverse-Phase (C18) Silica: In reverse-phase chromatography, the stationary phase is non-polar (C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is often the best choice for polar and acid-sensitive indoles.[10]
-
Guide 2: Preventing and Removing Oxidation Byproducts
Indole oxidation is a common challenge, leading to colored impurities and reduced yields.[6][8] This process is often autocatalytic and difficult to reverse.
Workflow for Minimizing Oxidation
Step-by-Step Protocols:
-
Work Under Inert Atmosphere: When concentrating your reaction mixture or preparing it for chromatography, use nitrogen or argon to displace oxygen, a key driver of oxidation.[6]
-
Use Degassed Solvents: Solvents for chromatography can be degassed by sparging with nitrogen or argon for 15-30 minutes before use. This is particularly important for longer column runs.
-
Protect from Light: Many indole derivatives are light-sensitive.[12] Always store crude materials and purified fractions in amber vials or wrap flasks in aluminum foil.[6]
-
Charcoal Treatment for Recrystallization: If your product is crystalline but colored, activated charcoal can be used to remove colored impurities.
-
Method: Dissolve your crude product in a minimal amount of a suitable hot solvent. Add a very small amount of activated charcoal (spatula tip). Swirl for a few minutes, then perform a hot filtration through Celite or filter paper to remove the charcoal. Allow the filtrate to cool slowly to form crystals.[13]
-
Caution: Charcoal can also adsorb your product, so use it sparingly.
-
Guide 3: High-Resolution Separation of Closely-Eluting Impurities
The purification challenge is often greatest when impurities have similar structures and polarities to the target compound, such as unreacted starting materials from a Fischer indole synthesis or regioisomers.[15][16]
Comparative Table of Purification Techniques
| Technique | Principle | Best For | Key Considerations |
| Normal-Phase Flash Chromatography | Adsorption (Polarity) | Non-polar to moderately polar compounds with good Rf separation (ΔRf > 0.2). | Risk of degradation for acid-sensitive compounds.[4] |
| Reverse-Phase Flash Chromatography | Partitioning (Hydrophobicity) | Polar, water-soluble compounds and separating isomers.[10][17] | Requires aqueous mobile phases; may require sample pre-dissolution in a polar solvent like DMSO or DMF. |
| Recrystallization | Differential Solubility | Removing small amounts (<10%) of impurities from a solid product.[13][18] | Requires a suitable solvent system where solubility differs significantly with temperature. Yield can be low.[19][20] |
Advanced Chromatography Protocol: Reverse-Phase Method Development
-
Analytical TLC/HPLC: First, develop a separation method on an analytical scale.
-
TLC: Use C18-functionalized TLC plates. Spot your sample and develop with various ratios of water/acetonitrile or water/methanol. A small amount of formic acid or TFA (0.1%) can be added to the mobile phase to improve peak shape for acidic or basic compounds.
-
HPLC: Use an analytical C18 column to screen gradients. A typical starting point is a linear gradient from 95:5 Water:Acetonitrile to 5:95 Water:Acetonitrile over 20 minutes.[21]
-
-
Method Translation to Flash Chromatography:
-
Once a good separation is achieved analytically, translate the method to a preparative flash system using a C18 cartridge.[10]
-
The gradient profile will need to be adjusted based on the column size and loading. A common approach is to run a shallow gradient around the elution point identified in the analytical run.
-
-
Sample Loading: Dissolve the crude sample in a minimal amount of a strong solvent (like DMSO, DMF, or methanol) and dilute with water until the point of precipitation. Alternatively, adsorb the sample onto a small amount of C18 silica for solid loading.
Troubleshooting Flowchart for Purification Method Selection
By systematically addressing the inherent chemical properties of substituted indole esters—namely their acid sensitivity and susceptibility to oxidation—researchers can overcome common purification hurdles and achieve high purity and yield.
References
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
Garg, N. K., & Sarpong, R. (2015). Why Do Some Fischer Indolizations Fail?. Angewandte Chemie International Edition, 54(43), 12708-12710. Available from: [Link]
-
troubleshooring flash chromatography purification. (2020). Reddit. Retrieved January 17, 2026, from [Link]
- Process of preparing purified aqueous indole solution. (1992). Google Patents.
-
Di Vona, M. L., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9775-9784. Available from: [Link]
-
Powell, J. B., & Nitsch, J. (1959). Separation of Plant Growth Regulating Substances on Silica Gel Columns. Plant Physiology, 34(4), 461-464. Available from: [Link]
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Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved January 17, 2026, from [Link]
-
Crystallization purification of indole. (2012). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Several Problems of Flash Column Chromatography. (2025). Hawach. Retrieved January 17, 2026, from [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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Kim, S. J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 10(8), 1634. Available from: [Link]
-
Gillam, E. M., et al. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817-13824. Available from: [Link]
-
Fischer Indole Synthesis: Mechanism, Features, Drawbacks. (2024). Science Info. Retrieved January 17, 2026, from [Link]
-
Oxidation of indoles to 2-oxindoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Kumar, S., & Argade, N. P. (2012). Regioselective oxidation of indoles to 2-oxindoles. Organic & Biomolecular Chemistry, 10(40), 8060-8063. Available from: [Link]
-
Kim, S. J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). Processes, 10(8), 1531. Available from: [Link]
-
Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Available from: [Link]
-
Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. (2020). Journal of the American Chemical Society. Available from: [Link]
-
Fischer indole synthesis. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Recent problems with silica gel chromatography. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Kim, S. J., et al. (2022). Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. Processes, 10(11), 2275. Available from: [Link]
-
Why is indole acetic acid not stable under acidic conditions or light. (2023). Reddit. Retrieved January 17, 2026, from [Link]
-
Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. (2025). Sulzer. Retrieved January 17, 2026, from [Link]
-
Chromatography Troubleshooting. (2019). YouTube. Retrieved January 17, 2026, from [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). (2022). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Reversed-Phase Flash Purification. (n.d.). Biotage. Retrieved January 17, 2026, from [Link]
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Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (n.d.). Longdom Publishing. Retrieved January 17, 2026, from [Link]
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. Retrieved January 17, 2026, from [Link]
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Structure elucidation of acid reaction products of indole-3-carbinol: detection in vivo and enzyme induction in vitro. (1995). Chemical Research in Toxicology, 8(3), 469-477. Available from: [Link]
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What compounds are unstable in a silica gel column (chromatography). (2014). Reddit. Retrieved January 17, 2026, from [Link]
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2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. (2022). Frontiers in Chemistry. Available from: [Link]
-
Response characteristics of indole compound standards using HPLC. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (2010). Journal of Chromatography B, 878(27), 2687-2690. Available from: [Link]
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Reasons for decomposition of isolated compounds from plant extracts?. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]
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An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2021). Organic & Biomolecular Chemistry, 19(1), 108-113. Available from: [Link]
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Technical Support Center: A-Z Guide to Identifying Impurities in Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate via NMR Spectroscopy
Welcome to the comprehensive troubleshooting guide for identifying impurities in Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate through Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-tested insights in a direct question-and-answer format to address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR signals for pure this compound in CDCl₃?
A1: The ¹H NMR spectrum of the target compound is characterized by distinct signals from the indole core, the benzyl protecting group, and the methyl ester. The indole N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-12.0 ppm), with its exact chemical shift being highly dependent on solvent and concentration.[1] The protons on the benzene ring of the indole and the benzyl group will appear in the aromatic region, while the methyl ester protons will be a sharp singlet in the upfield region.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Indole N-H | ~8.7 (variable) | Broad Singlet | 1H |
| Aromatic Protons | 7.0 - 7.6 | Multiplet | 8H |
| Benzylic CH₂ | ~5.1 | Singlet | 2H |
| Methyl Ester CH₃ | ~3.9 | Singlet | 3H |
Q2: I see a singlet at approximately 1.56 ppm in my CDCl₃ spectrum. What is it?
A2: A singlet appearing around 1.56 ppm in a CDCl₃ spectrum is a classic sign of water contamination in either your sample or the NMR solvent.[2] To remedy this, ensure your glassware is thoroughly dried and use fresh, anhydrous deuterated solvent for your next NMR sample preparation.
Q3: There's a peak at ~7.26 ppm in my CDCl₃ spectrum that seems larger than expected. What could it be?
A3: The residual, non-deuterated solvent peak for chloroform (CHCl₃) appears at approximately 7.26 ppm. While a small peak is expected, an unusually large one may indicate a less than ideal deuterated solvent quality or that the spectrometer's lock signal is not optimized.
Q4: How can I definitively confirm the identity of a suspected impurity?
A4: The "spiking" method is a straightforward and effective way to confirm an impurity's identity.[2] This involves adding a small, pure sample of the suspected compound to your NMR tube and re-acquiring the spectrum. If the signal increases in intensity, you have successfully identified the impurity. For unknown impurities, 2D NMR techniques such as COSY and HSQC are invaluable for structural elucidation.[2]
Troubleshooting Guide: Common Impurities and Their Identification
This section is designed to help you troubleshoot unexpected peaks in your ¹H NMR spectrum.
Issue 1: Unexpected Signals in the Aromatic Region (δ 7.0-8.0 ppm)
-
Potential Cause 1: Starting Material - 5-(Benzyloxy)-1H-indole-2-carboxylic acid If the esterification reaction is incomplete, you may have residual starting material. The carboxylic acid proton will likely not be visible unless you are using a solvent like DMSO-d₆, where it would appear as a very broad peak far downfield. The aromatic signals will be very similar to the product, making it difficult to distinguish. HPLC or LC-MS would be better techniques to identify this impurity.
-
Potential Cause 2: Benzyl Bromide or Benzyl Chloride If benzyl bromide or benzyl chloride was used to protect the hydroxyl group and was not fully removed, you may see its characteristic aromatic signals.
-
Potential Cause 3: Benzaldehyde Oxidation of benzyl alcohol (a potential starting material or byproduct) can lead to the formation of benzaldehyde, which has a distinctive aldehyde proton signal around 10 ppm and aromatic signals between 7.5-7.9 ppm.
Issue 2: Unexpected Signals in the Aliphatic Region (δ 0-5.0 ppm)
-
Potential Cause 1: Residual Solvents Solvents used during the synthesis or purification process are common culprits for unexpected peaks.[3][4][5][6] Below is a table of common laboratory solvents and their approximate ¹H NMR chemical shifts in CDCl₃.[7][8]
| Solvent | Chemical Shift (δ, ppm) | Multiplicity |
| Acetone | 2.17 | Singlet |
| Dichloromethane | 5.30 | Singlet |
| Diethyl Ether | 3.48 (q), 1.21 (t) | Quartet, Triplet |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Quartet, Singlet, Triplet |
| Hexane | 1.25, 0.88 | Multiplet, Multiplet |
| Methanol | 3.49 | Singlet |
| Toluene | 7.17, 2.34 | Multiplet, Singlet |
-
Potential Cause 2: Grease Silicone grease from glassware joints can appear as broad, rolling humps in the baseline, typically around 0-1 ppm.
Advanced Identification Workflow
For persistent and unidentified impurities, a more systematic approach is necessary. The following workflow can guide your investigation.
Caption: Workflow for NMR impurity identification.
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of your this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Shimming: Before acquiring the spectrum, ensure the spectrometer is properly shimmed to obtain sharp, symmetrical peaks.[9]
Protocol 2: D₂O Exchange for Labile Protons
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample.
-
D₂O Addition: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mixing: Cap the tube and shake it vigorously for 30-60 seconds to facilitate the exchange of labile protons (like N-H) with deuterium.
-
Re-acquisition: Re-acquire the ¹H NMR spectrum. The signal corresponding to the N-H proton should significantly decrease in intensity or disappear entirely.[9]
References
- Vertex AI Search. (2025).
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
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- Reddit. (2016). nmrhelper.com - a new website to help identify NMR impurities.
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- BenchChem. (2025). Technical Support Center: Identifying Impurities in Hydrobenzamide via NMR Spectroscopy.
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- University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
- University of Rochester. (n.d.).
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- Magritek. (n.d.).
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- Matrix Scientific. (n.d.). Methyl 5-(benzyloxy)
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- Sigma-Aldrich. (n.d.).
- Organic Syntheses. (n.d.). 4-benzyloxyindole.
- BLDpharm. (n.d.). Methyl 5-(benzyloxy)
- Matrix Fine Chemicals. (n.d.). 5-(BENZYLOXY)-1H-INDOLE-2-CARBOXYLIC ACID.
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Stability of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate under acidic or basic conditions
Technical Support Center: Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this molecule in various experimental conditions. Understanding the stability of this compound is critical for its successful application in synthesis, biological assays, and formulation development.
Frequently Asked Questions (FAQs) on Stability
This section addresses the most common questions regarding the stability of this compound under acidic and basic conditions.
Q1: What are the primary points of instability on the this compound molecule?
Answer: The structure of this compound contains three key functional groups, each with distinct reactivity that influences its overall stability.
-
Methyl Ester (at C2): This is the most reactive site under both acidic and basic conditions. It is susceptible to hydrolysis, which would yield the corresponding carboxylic acid.
-
Benzyl Ether (at C5): The benzyloxy group is generally more robust than the ester. It is relatively stable to basic and mild acidic conditions but can be cleaved by strong acids.[1][2]
-
Indole Ring: The indole nucleus itself is a weak base and can be sensitive to strong acids.[3][4] Protonation typically occurs at the C3 position, which can disrupt the aromatic system and potentially lead to oligomerization or degradation, especially under harsh acidic conditions.[3][5]
The interplay between these groups determines the compound's degradation profile.
Caption: Key functional groups on this compound.
Q2: How stable is the methyl ester group to hydrolysis?
Answer: The methyl ester at the C2 position is the most significant liability under both acidic and basic conditions.
-
Under Basic Conditions (Saponification): The ester will readily undergo hydrolysis in the presence of aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). This reaction, known as saponification, is typically rapid and irreversible because the resulting carboxylate anion is deprotonated and thus unreactive towards the alcohol byproduct.[6][7] Even mild bases can initiate this process, and ester conjugates of similar indole structures have shown measurable hydrolysis at pH 9 or above.[8][9]
-
Under Acidic Conditions: Acid-catalyzed hydrolysis is also a well-established reaction, but it is an equilibrium process.[6][7] The reaction requires a strong acid catalyst (e.g., HCl, H₂SO₄) and an excess of water to drive the equilibrium towards the carboxylic acid and methanol products. The mechanism is the reverse of a Fischer esterification.[10] For many esters, this process is slower than base-catalyzed hydrolysis.
Q3: What conditions will cleave the 5-benzyloxy ether?
Answer: The benzyl ether is significantly more stable than the methyl ester, particularly under basic conditions.
-
Under Basic Conditions: Benzyl ethers are generally stable and are often used as protecting groups in syntheses involving strong bases.[1] Cleavage under basic conditions is rare and typically requires very harsh conditions not common in routine experiments.[11]
-
Under Acidic Conditions: Benzyl ethers can be cleaved by strong acids such as HBr, BBr₃, or SnCl₄.[1][12] The mechanism often proceeds via an SN1 pathway, where protonation of the ether oxygen is followed by the departure of the stable benzylic carbocation.[13][14] Milder acids or buffered acidic conditions are less likely to cause significant cleavage, making selective hydrolysis of the ester possible if conditions are carefully controlled.[2]
Q4: Is the indole ring itself a concern during acid/base treatment?
Answer: Yes, the stability of the indole ring should not be overlooked, especially in acidic media.
-
Acidic Conditions: Indoles are known to be sensitive to strong acids.[3] The electron-rich nature of the ring, particularly at the C3 position, makes it susceptible to protonation. This protonation disrupts the aromaticity and can lead to the formation of dimeric or polymeric tars.[15] Therefore, prolonged exposure to strong, non-nucleophilic acids should be avoided.
-
Basic Conditions: The indole N-H proton is weakly acidic (pKa ≈ 17-21) and can be deprotonated by very strong bases like NaH or organolithium reagents, but it is stable in the presence of common aqueous bases like NaOH or carbonates.[3][15]
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of starting material and appearance of a more polar spot/peak after workup with aqueous base (e.g., NaHCO₃ wash). | Ester Hydrolysis: The methyl ester has been saponified to the more polar carboxylic acid. | - Avoid basic washes if ester integrity is critical. Use distilled water or a neutral buffer (pH 7). - If a basic wash is necessary, perform it quickly at low temperatures (0°C) and immediately proceed to extraction. |
| Unexpected debenzylation observed after an acidic reaction step or purification on silica gel. | Benzyl Ether Cleavage: The acidic conditions were too strong or exposure time was too long. Silica gel can be acidic and may cause cleavage of sensitive substrates. | - Use milder acids (e.g., acetic acid) or buffered systems if possible. - Neutralize the reaction mixture thoroughly before purification. - Deactivate silica gel by pre-treating with a triethylamine/hexane mixture, or use an alternative stationary phase like alumina. |
| Formation of dark, insoluble material (tar) during a reaction in strong acid. | Indole Ring Polymerization: The indole nucleus has degraded due to excessive protonation at C3. | - Reduce the concentration of the acid and/or lower the reaction temperature. - Use a protic acid with a nucleophilic counter-ion if applicable. - Minimize the reaction time in the acidic medium. |
| Inconsistent reaction outcomes or degradation upon storage in solution. | General Instability: The compound may be degrading due to a combination of factors including pH, light, or temperature. | - Store solutions in a freezer, protected from light. - Buffer solutions to a neutral pH if compatible with the experimental goals. - Perform a forced degradation study (see protocol below) to systematically identify conditions to avoid. |
Mechanistic Insights: Degradation Pathways
Understanding the mechanisms of degradation is key to preventing it.
Caption: Mechanism of irreversible ester hydrolysis under basic conditions.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for systematically evaluating the stability of this compound. Such studies are essential for establishing degradation pathways and identifying stable storage and reaction conditions. [16] Objective: To determine the degradation profile of the target compound under stressed acidic and basic conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
HPLC system with a C18 column and UV detector
Workflow Diagram:
Caption: Workflow for a forced degradation stability study.
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. [16]2. Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution in a sealed vial at 60°C.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).
-
Immediately neutralize the aliquot with an equivalent amount of 1 M NaOH.
-
Dilute with mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis. [16]3. Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at room temperature. Note: Saponification is often rapid at room temperature.
-
At specified time points (e.g., 15 min, 1, 2, 4 hours), withdraw an aliquot.
-
Immediately neutralize with an equivalent amount of 1 M HCl.
-
Dilute with mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis. [16]4. Control Sample: Maintain a sample of the stock solution under the same temperature conditions (room temperature and 60°C) without the addition of acid or base to account for any thermal degradation.
-
-
Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of resolving the parent compound from its potential degradation products (e.g., the carboxylic acid and the debenzylated phenol). Monitor the disappearance of the parent peak and the appearance of new peaks over time.
References
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Kobayashi, T., et al. (2020). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Organic Letters. Retrieved from [Link]
-
Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry. Retrieved from [Link]
-
Indole. (n.d.). In Wikipedia. Retrieved from [Link]
-
ChemHelpASAP. (2019). Synthesis & cleavage of benzyl ethers [Video]. YouTube. Retrieved from [Link]
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Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews. Retrieved from [Link]
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Baldi, B. G., et al. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology. Retrieved from [Link]
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Is indole acidic or basic? (2020). Quora. Retrieved from [Link]
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Letsinger, R. L., & Pollart, D. F. (1956). Cleavage and Rearrangement of Ethers with Bases. I. The Reaction of Dibenzyl and Related Ethers with Potassium t-Butoxide. Journal of the American Chemical Society. Retrieved from [Link]
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Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. (2024). ACS Catalysis. Retrieved from [Link]
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Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
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Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. (n.d.). Safrole. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Retrieved from [Link]
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ChemHelpASAP. (2018). Benzyl ether cleavage [Video]. YouTube. Retrieved from [Link]
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18.3: Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. Retrieved from [Link]
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18.3 Reactions of Ethers: Acidic Cleavage. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Why is indole acetic acid not stable under acidic conditions or light. (2024). Reddit. Retrieved from [Link]
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Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. (1999). Heterocycles. Retrieved from [Link]
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Benzyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). PAHO. Retrieved from [Link]
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Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. (1989). ResearchGate. Retrieved from [Link]
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Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). Retrieved from [Link]
-
How to create a GMP-Compliant Stability Protocol? (2024). QbD Group. Retrieved from [Link]
-
Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (1988). ResearchGate. Retrieved from [Link]
- Method for preparing (s)-indoline-2-carboxylic acid and (s). (2005). Google Patents.
-
Ester hydrolysis. (n.d.). In Wikipedia. Retrieved from [Link]
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Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]
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Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
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5-(Benzyloxy)-1H-indole-2-carboxylic acid. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
5-Benzyloxyindole-2-carboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]
-
Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. (2012). Acta Crystallographica Section E. Retrieved from [Link]
-
Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions. (2021). Frontiers in Earth Science. Retrieved from [Link]
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Methyl 1H-indole-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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Alternative reagents for the synthesis of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals. Here, we will explore common challenges and provide alternative reagents and troubleshooting strategies to ensure the successful synthesis of this important indole derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The synthesis of this compound typically involves three key transformations: formation of the indole ring, esterification of the 2-carboxylic acid, and protection of the 5-hydroxyl group as a benzyl ether. The most prevalent method for indole ring formation is the Fischer indole synthesis.[1][2][3]
Q2: I am having trouble with the Fischer indole synthesis step. What are some common reasons for low yield or reaction failure?
The Fischer indole synthesis can be sensitive to several factors.[1][4] Common issues include:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1][2] Acids that are too strong can cause degradation, while those that are too weak may not effectively promote the reaction.
-
Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to undesired side reactions instead of cyclization.[1][5]
-
Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can lead to unwanted side reactions and lower yields.[1]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl partner can impede the reaction.[1]
Q3: Are there alternatives to benzyl bromide for the O-benzylation step, which can be hazardous?
Yes, while benzyl bromide is commonly used, several alternatives offer milder reaction conditions and improved safety profiles. These include:
-
Benzyl trichloroacetimidate (BTCAI): This reagent can be used under acidic conditions.[6]
-
2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT): This is another option for acid-catalyzed O-benzylation.[6][7]
-
2-Benzyloxy-1-methyl-pyridinium triflate (Bn-OPT): This reagent also provides an alternative for the benzylation step.[6]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and offers targeted solutions.
Problem 1: Low Yield in Fischer Indole Synthesis
You are attempting the Fischer indole synthesis of the indole core and observing significantly lower yields than expected.
dot
Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.
In-Depth Analysis:
The success of the Fischer indole synthesis hinges on the delicate balance of reaction conditions. The acid catalyst facilitates the key[4][4]-sigmatropic rearrangement, but its strength must be carefully chosen.[2] Polyphosphoric acid (PPA) is a common choice; however, it can be harsh. Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) is a viable alternative that can offer better regiocontrol and may be used in diluents like sulfolane or dichloromethane to reduce degradation.[8][9] For substrates prone to N-N bond cleavage, milder Brønsted acids like p-toluenesulfonic acid or Lewis acids such as zinc chloride should be screened.[2] Recent literature also highlights the use of microwave irradiation or ionic liquids to promote the reaction under milder conditions, potentially improving yields.[10]
Alternative Reagent Comparison: Acid Catalysts for Fischer Indole Synthesis
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | High temperature (80-150 °C) | Effective for many substrates.[11][12] | Harsh conditions, can lead to decomposition. |
| Eaton's Reagent | Room temp to 100 °C | Good regiocontrol, can be diluted.[8] | Can be harsh, requires careful handling. |
| p-Toluenesulfonic Acid | Reflux in solvent (e.g., toluene) | Milder than PPA, commercially available.[13] | May be less effective for deactivated substrates. |
| Zinc Chloride (ZnCl₂) | High temperature, often neat | Common Lewis acid catalyst.[2] | Can be difficult to remove from the reaction mixture. |
Problem 2: Difficulty with Product Purification
The desired product is visible on TLC, but co-elutes with impurities during column chromatography.
dot
Caption: Troubleshooting workflow for purification challenges.
In-Depth Analysis:
Indole derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.[4] If you suspect this is the case, neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent can be beneficial.[4] Alternatively, switching to a different stationary phase like alumina or employing reversed-phase chromatography may provide better separation. If co-elution is due to byproducts of similar polarity, such as those from aldol condensation, optimizing the reaction conditions to minimize their formation is the first step.[14] For purification, consider recrystallization as a powerful alternative to chromatography for obtaining highly pure material.
Problem 3: Challenges with O-Benzylation or Debenzylation
You are encountering issues with either attaching or removing the benzyl protecting group from the 5-hydroxyl position.
dot
Caption: Alternative reagents for benzyl group manipulation.
In-Depth Analysis:
For the O-benzylation step, the classic Williamson ether synthesis using benzyl bromide and a base like sodium hydride is effective but can be harsh.[6] As mentioned in the FAQs, reagents like benzyl trichloroacetimidate (BTCAI) and 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) offer milder, acid-catalyzed alternatives.[6][7]
For debenzylation , catalytic hydrogenolysis (H₂/Pd-C) is the most common method.[15] However, if your molecule contains other functional groups sensitive to reduction, this may not be suitable. A notable alternative is oxidative debenzylation. A system using an alkali metal bromide (like KBr) and an oxidant can achieve debenzylation under mild conditions, offering a transition-metal-free option.[16][17]
Experimental Protocols
Protocol 1: Fischer Indole Synthesis using Eaton's Reagent
This protocol provides a method for the cyclization step using an alternative to PPA.
-
Preparation: In a round-bottom flask, combine the appropriate arylhydrazine hydrochloride (1.0 eq) and the corresponding pyruvate ester (1.1 eq).
-
Reagent Addition: Cautiously add Eaton's reagent (P₂O₅ in MeSO₃H, 10 wt equiv) to the mixture at 0 °C with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. For less reactive substrates, gentle heating (40-60 °C) may be required.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice. Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Benzylation using Benzyl Trichloroacetimidate (BTCAI)
This protocol offers a milder, acid-catalyzed alternative to the Williamson ether synthesis.
-
Preparation: Dissolve the 5-hydroxyindole intermediate (1.0 eq) and benzyl trichloroacetimidate (1.5 eq) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH, 0.1 eq), to the solution at 0 °C.
-
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem. (n.d.).
- Troubleshooting common issues in Fischer indole synthesis from hydrazones - Benchchem. (n.d.).
- Improving yield in Fischer indole synthesis of precursors - Benchchem. (n.d.).
- (PDF) Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. (n.d.).
- Why Do Some Fischer Indolizations Fail? - PMC - NIH. (n.d.).
- Technical Support Center: Fischer Indole Synthesis of Substituted Indoles - Benchchem. (n.d.).
- Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines - MDPI. (2024).
- Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed. (2024).
- Regioselective Fischer Indole Route to 3-Unsubstituted Indoles - Research with New Jersey. (1991).
- Eaton's reagent is an alternative of PPA: Solvent free synthesis, molecular docking and ADME studies of new angular and linear carbazole based naphtho naphthyridines - Researchers Universidad San Sebastián. (n.d.).
- Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide | Organic Letters - ACS Publications. (2014).
- Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.).
- Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.).
- Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. (2021).
- Oxidative Debenzylation of N-benzyl Amides and O-benzyl Ethers Using Alkali Metal Bromide - PubMed. (2014).
- Benzyl Protection - Common Organic Chemistry. (n.d.).
- Fischer indole synthesis in the absence of a solvent - SciSpace. (n.d.).
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Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate
This guide provides an in-depth analysis and spectral assignment for Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, offering precise insights into the molecular framework and electronic environment of atoms. For researchers and professionals in drug development, a correct and thorough NMR spectral assignment is the cornerstone of structural verification, ensuring the identity and purity of synthesized compounds.
This document moves beyond a simple listing of spectral data. It delves into the causal relationships behind the observed chemical shifts and coupling patterns, providing a comparative analysis with structurally related indole derivatives. This approach is designed to not only confirm the structure of the title compound but also to deepen the reader's understanding of substituent effects within the indole scaffold.
Molecular Structure and Atom Numbering
To ensure clarity throughout this guide, the following IUPAC-recommended numbering system for the indole ring, along with designations for the substituent groups, will be used. This systematic numbering is fundamental for unambiguous assignment of NMR signals.
Caption: Molecular structure and numbering scheme for this compound.
Part 1: ¹H NMR Spectral Analysis and Assignment
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The assignment is based on chemical shifts (δ), signal multiplicities (spin-spin coupling), and integration values. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃; the choice of solvent can slightly influence the chemical shifts, especially for the labile N-H proton.[1]
Expected ¹H NMR Data (Predicted, based on analogous compounds in DMSO-d₆):
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale and Notes |
| N1-H | ~11.8 | Broad Singlet (br s) | - | 1H | The indole N-H proton is acidic and typically appears as a broad signal far downfield.[2][3] Its chemical shift is highly sensitive to solvent, concentration, and temperature. |
| H7 | ~7.65 | Doublet (d) | J ≈ 8.8 Hz | 1H | H7 is ortho to the electron-donating nitrogen atom. It is coupled only to H6 (ortho-coupling), resulting in a clean doublet.[4] |
| H4 | ~7.40 | Doublet (d) | J ≈ 2.4 Hz | 1H | This proton is deshielded by the indole ring current. It shows a small meta-coupling to H6, appearing as a doublet or a narrow doublet of doublets. |
| H3 | ~7.20 | Singlet (s) or narrow Doublet (d) | J ≈ 1.0 Hz | 1H | The C3-H is adjacent to the C2-ester, which is electron-withdrawing. It may show very weak long-range coupling to the N1-H.[5] |
| H6 | ~6.95 | Doublet of Doublets (dd) | J ≈ 8.8, 2.4 Hz | 1H | H6 is coupled to H7 (ortho, large J) and H4 (meta, small J), resulting in a characteristic doublet of doublets pattern.[4][6] |
| Benzyl H (C14'-H, C18'-H) | ~7.45 | Multiplet (m) | - | 2H | The ortho-protons of the benzyl ring are typically the most deshielded of the phenyl group protons. |
| Benzyl H (C15'-H, C17'-H) | ~7.38 | Multiplet (m) | - | 2H | The meta-protons of the benzyl ring. |
| Benzyl H (C16'-H) | ~7.32 | Multiplet (m) | 1H | The para-proton of the benzyl ring, often appearing as a triplet-like multiplet. | |
| Benzyl CH₂ (C12-H₂) | ~5.15 | Singlet (s) | - | 2H | These benzylic protons are adjacent to an oxygen atom, shifting them downfield. With no adjacent protons, they appear as a sharp singlet. |
| Methyl Ester CH₃ (C10-H₃) | ~3.85 | Singlet (s) | - | 3H | The methyl protons of the ester group are in a predictable region and appear as a singlet due to the absence of adjacent protons. |
Part 2: ¹³C NMR Spectral Analysis and Assignment
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are highly sensitive to the local electronic environment and hybridization of the carbon atoms. Techniques such as DEPT-135 and DEPT-90 are invaluable for distinguishing between quaternary (C), methine (CH), methylene (CH₂), and methyl (CH₃) carbons.[7]
Expected ¹³C NMR Data (Predicted, based on analogous compounds in DMSO-d₆):
| Carbon Assignment | Predicted δ (ppm) | Carbon Type | Rationale and Notes |
| C8 (C=O) | ~161.5 | C | The carbonyl carbon of the ester is the most downfield signal due to the strong deshielding effect of the two attached oxygen atoms. |
| C5 | ~154.0 | C | This carbon is attached to the electronegative oxygen of the benzyloxy group, causing a significant downfield shift. |
| C13' | ~137.5 | C | The ipso-carbon of the benzyl ring, attached to the benzylic CH₂ group. Quaternary signals are often of lower intensity. |
| C7a | ~136.0 | C | A quaternary carbon at the fusion of the two indole rings. |
| C2 | ~133.0 | C | The C2 carbon is substituted with the electron-withdrawing carboxylate group, shifting it downfield. |
| C14'/C18' | ~128.5 | CH | The ortho-carbons of the benzyl phenyl ring. |
| C16' | ~128.0 | CH | The para-carbon of the benzyl phenyl ring. |
| C15'/C17' | ~127.8 | CH | The meta-carbons of the benzyl phenyl ring. |
| C3a | ~126.0 | C | The second quaternary carbon at the ring fusion. |
| C7 | ~114.0 | CH | Aromatic CH carbon of the indole ring. |
| C6 | ~112.5 | CH | Aromatic CH carbon of the indole ring. |
| C4 | ~104.0 | CH | Aromatic CH carbon of the indole ring. |
| C3 | ~103.0 | CH | The C3 carbon is shielded relative to other indole carbons.[8] |
| C12 (CH₂) | ~69.5 | CH₂ | The benzylic carbon, shifted downfield by the adjacent oxygen. |
| C10 (CH₃) | ~52.0 | CH₃ | The methyl carbon of the ester group. |
Part 3: Comparative Spectral Analysis
Understanding how substituents influence chemical shifts is key to spectral interpretation. By comparing the predicted spectrum of our target compound with known data for simpler indole derivatives, we can validate our assignments and appreciate the electronic effects of the benzyloxy and methyl carboxylate groups.
| Compound | H3 (ppm) | H4 (ppm) | H5 (ppm) | H6 (ppm) | H7 (ppm) | C3 (ppm) | C5 (ppm) |
| Indole [9] | ~6.5 | ~7.1 | ~7.1 | ~7.0 | ~7.6 | ~102.2 | ~120.8 |
| Methyl indole-2-carboxylate [10] | ~7.1 | ~7.2 | ~7.2 | ~7.1 | ~7.6 | ~108.0 | ~122.5 |
| 5-Methoxy-2-methylindole [11] | ~6.1 | ~7.0 | - | ~6.7 | ~7.1 | ~100.5 | ~154.0 |
| This compound (Predicted) | ~7.2 | ~7.4 | - | ~6.95 | ~7.65 | ~103.0 | ~154.0 |
Analysis of Substituent Effects:
-
Methyl 2-Carboxylate Group: Comparing Indole to Methyl indole-2-carboxylate, the electron-withdrawing ester at C2 causes a significant downfield shift of the adjacent H3 proton (from ~6.5 to ~7.1 ppm) and C3 carbon (from ~102.2 to ~108.0 ppm).[5] This is a classic example of deshielding due to inductive and resonance effects.
-
5-Benzyloxy Group: The oxygen atom of the benzyloxy group at C5 is strongly electron-donating through resonance. This causes a massive downfield shift of the directly attached C5 carbon to ~154.0 ppm, as seen in the 5-methoxy analog.[12][13] This group also influences the protons on the benzene portion of the indole ring, particularly H4 and H6, by donating electron density.
Part 4: Standard Experimental Protocol for NMR Analysis
Achieving high-quality, reproducible NMR data requires a standardized experimental approach. The following protocol outlines the key steps for sample preparation and data acquisition.
Workflow for NMR Sample Preparation and Analysis
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A Comparative Guide to the Reactivity of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate in Modern Synthetic Chemistry
Introduction: Navigating the Complex Reactivity of the Indole Nucleus
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] However, the rich and often complex reactivity of the indole ring presents a significant challenge for synthetic chemists.[2] The pyrrole moiety is highly electron-rich, making the C3 position exceptionally susceptible to electrophilic attack, while the N-H bond is both acidic and nucleophilic.[3][4] To achieve desired transformations with precision, chemists rely on protecting groups and strategically placed substituents to modulate the inherent reactivity and guide regioselectivity.
This guide provides an in-depth comparison of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate , a versatile and strategically functionalized building block, with other commonly employed protected indoles. We will explore how the interplay between its three key structural features—the unprotected N-H, the C2-electron-withdrawing methyl carboxylate group, and the C5-electron-donating benzyloxy group—dictates its performance in a range of crucial synthetic transformations. Through this analysis, we aim to provide researchers with the field-proven insights necessary to leverage this reagent's unique chemical personality in complex molecule synthesis.
Electrophilic Aromatic Substitution: A Shift in Regioselectivity
The most characteristic reaction of the indole nucleus is electrophilic aromatic substitution (EAS), which overwhelmingly favors the C3 position.[5][6] However, the substitution pattern of this compound fundamentally alters this paradigm.
Causality Behind the Reactivity Shift:
-
C2-Methyl Carboxylate (-COOMe): This strong electron-withdrawing group (EWG) significantly deactivates the pyrrole ring via a negative inductive (-I) and resonance (-M) effect. This dramatically reduces the nucleophilicity of the C3 position, rendering it less susceptible to electrophilic attack compared to an unsubstituted indole.
-
C5-Benzyloxy (-OBn): Conversely, the benzyloxy group is a powerful electron-donating group (EDG) on the benzene ring. Through its positive resonance effect (+M), it increases the electron density at the ortho (C4, C6) and para (C7) positions.
-
Unprotected N-H: The lone pair on the nitrogen atom contributes to the aromaticity of the pyrrole ring, making it inherently electron-rich.
The net result is a redirection of electrophilic attack away from the deactivated C3 position and towards the activated benzene ring, primarily at the C4 and C6 positions. This provides a strategic advantage for functionalizing the carbocyclic portion of the indole, a task that is often challenging with standard N-protected indoles.
Comparative Data: Regioselectivity in EAS
| Indole Derivative | Key Substituents | Primary Site of EAS | Rationale |
| This compound | C2-EWG, C5-EDG | C4 / C6 | C3 is deactivated by C2-EWG. C5-EDG activates the benzene ring. |
| N-Boc-Indole | N-EWG | C3 | The C3 position remains the most nucleophilic site, despite slight deactivation by the N-Boc group.[7] |
| Indole (Unprotected) | None | C3 | Highest electron density and most stable cationic intermediate formation.[4] |
| 5-Bromoindole | C5-EWG (inductive) | C3 | The deactivating effect of the halogen is not strong enough to overcome the intrinsic high reactivity of the C3 position. |
Visualizing Electronic Influence on EAS
Caption: Electronic effects dictate the site of electrophilic attack.
N-Functionalization: Leveraging Enhanced Acidity
While N-protected indoles are designed to prevent reactions at the nitrogen, the free N-H of this compound is a prime site for functionalization. The adjacent C2-ester significantly influences this reactivity.
Causality of Enhanced N-H Acidity:
The electron-withdrawing nature of the methyl carboxylate group at C2 stabilizes the conjugate base (the indolide anion) formed upon deprotonation of the N-H. This increased acidity (lower pKa) means that milder bases can be used for complete deprotonation compared to unsubstituted indole, leading to cleaner and more efficient N-alkylation and N-acylation reactions.[8] This avoids common side reactions like C3-alkylation and the use of hazardous reagents like sodium hydride in DMF, which can have unpredictable behavior.[9]
Comparative Overview of N-Alkylation
| Substrate | Base Requirement | Selectivity | Key Considerations |
| This compound | K₂CO₃, Cs₂CO₃, NaH | High N-selectivity | C2-ester prevents C3-alkylation and facilitates deprotonation.[8][10] |
| Indole (Unprotected) | NaH, LDA (strong bases) | N/C3 competition | C3-alkylation can be a significant side reaction depending on the counter-ion and solvent. |
| N-Boc-Indole | Not applicable | N/A | Nitrogen is protected. |
Experimental Protocol: Regioselective N-Alkylation
This protocol demonstrates a reliable method for the N-alkylation of methyl indole-2-carboxylate derivatives.
Objective: To synthesize Methyl 1-allyl-5-(benzyloxy)-1H-indole-2-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
-
Allyl Bromide (1.2 eq)
-
Acetonitrile (ACN), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and potassium carbonate.
-
Add anhydrous acetonitrile to create a suspension (approx. 0.1 M concentration of the indole).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add allyl bromide dropwise to the stirring suspension.
-
Heat the reaction mixture to 60 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.
Trustworthiness: The use of K₂CO₃ in ACN is a well-established, mild, and highly selective condition for the N-alkylation of indoles bearing an electron-withdrawing group at C2.[8] The protocol's self-validating nature comes from the high regioselectivity, which minimizes the formation of C3-alkylated byproducts, simplifying purification.
Metalation and Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for constructing complex biaryl structures. The substitution pattern and protection status of the indole substrate are critical for success.
Reactivity Analysis:
-
This compound: The presence of a free N-H can sometimes complicate Pd-catalyzed reactions, potentially leading to catalyst inhibition or side reactions.[2] However, numerous protocols now exist that are tolerant of unprotected N-H groups.[11] For this substrate, cross-coupling is most viable if a halogen is present on the benzene ring (e.g., at C4, C6, or C7). Directed metalation (lithiation) at C3 is highly disfavored due to the C2-EWG. Metalation at C7 could be possible using specialized directing groups on the nitrogen, but this would require prior N-functionalization.[7]
-
N-Protected Indoles: N-protection is frequently used to ensure high yields and clean reactions in cross-coupling.[12] It prevents N-arylation and allows for regioselective C-H activation or metalation (e.g., directed lithiation at C2) that is not feasible with N-H free indoles.
Comparative Data: Suzuki-Miyaura Coupling Conditions
| Substrate | Typical Conditions | Role of Substituents |
| Methyl 4-Bromo-5-(benzyloxy)-1H-indole-2-carboxylate | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 80-100 °C | Unprotected N-H is tolerated. Reaction proceeds on the bromo-substituted benzene ring. |
| N-Boc-3-bromoindole | Pd(dppf)Cl₂, K₂CO₃, DME, 80 °C | N-Boc group protects the nitrogen and ensures coupling occurs at C3.[13] |
| N-Tosyl-2-bromoindole | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 90 °C | N-Tosyl group is robust and directs reactivity to C2.[12] |
Workflow for Comparative Suzuki Coupling Study
Caption: A logical workflow for comparing cross-coupling performance.
Orthogonal Deprotection Strategies
A key advantage of this compound is the ability to selectively remove its functional groups under orthogonal conditions, enabling stepwise elaboration of the molecule.
-
C5-Benzyloxy Ether Cleavage: The benzyl ether is reliably cleaved via catalytic hydrogenolysis (e.g., H₂, Pd/C in EtOH or EtOAc). This method is mild and highly selective, leaving most other functional groups, including the methyl ester, intact.[14][15]
-
C2-Methyl Ester Hydrolysis: The ester can be saponified to the corresponding carboxylic acid using basic conditions (e.g., LiOH or NaOH in a THF/water mixture).[16] This resulting indole-2-carboxylic acid is a valuable intermediate that can be used in amide couplings or be decarboxylated (often by heating) to provide access to the C2-unsubstituted indole.[17][18]
This orthogonality contrasts sharply with many N-protected indoles where deprotection might require harsh acidic (e.g., TFA for N-Boc) or reductive (for N-Ts) conditions that could affect other parts of the molecule.
Experimental Protocol: Selective Debenzylation
Objective: To synthesize Methyl 5-hydroxy-1H-indole-2-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Palladium on Carbon (10% Pd/C, 5-10 mol% Pd)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve this compound in a suitable solvent (EtOH or EtOAc) in a flask appropriate for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add to the solvent carefully.
-
Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC until all starting material is consumed. The product, being a phenol, will be more polar.
-
Once complete, carefully vent the hydrogen and purge the flask with an inert gas (N₂ or Ar).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the product, which is often pure enough for subsequent steps or can be further purified by recrystallization or chromatography.
Conclusion
This compound is not merely another protected indole; it is a sophisticated building block whose reactivity is finely tuned by the electronic interplay of its substituents.
-
Compared to N-protected indoles , its primary distinction is the redirection of electrophilic attack from the pyrrole ring to the activated benzene ring, opening pathways for unique functionalization patterns.
-
Its unprotected N-H, rendered more acidic by the C2-ester, allows for clean and efficient N-functionalization under milder conditions than unsubstituted indole.
-
While the free N-H requires consideration in cross-coupling reactions , modern protocols accommodate it well, and its true strength lies in the orthogonal deprotection of the benzyl ether and methyl ester, providing exceptional synthetic flexibility.
For the drug development professional, understanding these nuances allows for the rational design of synthetic routes to complex, highly substituted indole-based targets, making this reagent a powerful tool in the molecular architect's arsenal.
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Movassaghi, M., & Schmidt, M. A. (2005). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Organic Letters. [Link]
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Zbieg, J. R., et al. (2016). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. Nature Communications. [Link]
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Al-Soud, Y. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]
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Campaigne, E., & Archer, W. L. (1953). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
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Bull, J. A., et al. (2017). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry. [Link]
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Somei, M., et al. (2010). ChemInform Abstract: p-Methoxybenzyl Group as a Protecting Group of the Nitrogen in Indole Derivatives: Deprotection by DDQ or Trifluoroacetic Acid. ChemInform. [Link]
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Ishikura, M., & Abe, T. (1998). Electrophilic Substitution of Indole on the Benzene Moiety: A Synthesis of 5-Acyl- and 5-Aroylindoles. Heterocycles. [Link]
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Boger, D. L., et al. (2000). Synthesis of 5-hydroxy- and 5-O-benzyl-1H-indole-2-carboxylic acids. Bioorganic & Medicinal Chemistry Letters. [Link]
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Fun, H.-K., et al. (2012). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Acta Crystallographica Section E. [Link]
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A Comparative Guide to the Purity Assessment of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate by HPLC and NMR
Introduction
Methyl 5-(benzyloxy)-1H-indole-2-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is of paramount importance to guarantee the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of this specific indole derivative. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from field experience to empower researchers, scientists, and drug development professionals in their quality control endeavors.
The purity of a pharmaceutical compound is not merely a quantitative value but a critical attribute that reflects the robustness of the synthetic process and the absence of potentially harmful impurities. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[1][2][3][4][5] This guide is structured to provide a practical framework for establishing a scientifically sound purity assessment strategy for this compound.
Understanding Potential Impurities
A thorough understanding of the synthetic route is crucial for anticipating potential impurities. The synthesis of indole derivatives can involve several steps, each with the potential to introduce starting materials, by-products, or degradation products into the final compound.[6][7][8] For this compound, potential impurities could include:
-
Starting materials: Unreacted precursors from the indole ring formation or esterification steps.
-
By-products: Isomers or products from side reactions. For instance, incomplete cyclization or alternative reaction pathways can lead to structurally related impurities.[9][10]
-
Degradation products: Indoles can be susceptible to oxidation, especially if exposed to air and light, which might result in colored impurities.[11] Hydrolysis of the ester group is another potential degradation pathway.
-
Residual solvents: Solvents used during synthesis and purification.[2]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high sensitivity, resolving power, and quantitative accuracy. A well-developed HPLC method can separate the main compound from a wide range of impurities, allowing for their detection and quantification even at trace levels.
The Rationale Behind HPLC Method Development
The goal of the HPLC method is to achieve baseline separation of the main peak from all potential and actual impurities. The choice of stationary phase, mobile phase, and detection wavelength is critical. For a moderately polar compound like this compound, a reversed-phase C18 column is a logical starting point. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired retention and separation. Gradient elution is often preferred over isocratic elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated within a reasonable run time.
UV detection is the most common choice for chromophoric compounds like indoles. The detection wavelength should be set at the UV maximum of the analyte to ensure high sensitivity.
Experimental Protocol: A Validated HPLC Method
The following protocol is a robust starting point for the purity determination of this compound. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose.[12][13][14]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Data Presentation: Interpreting the Chromatogram
The purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
| Component | Retention Time (min) | Area (%) | Specification |
| Impurity 1 (Starting Material) | 4.5 | 0.08 | ≤ 0.10% |
| Impurity 2 (By-product) | 8.2 | 0.12 | ≤ 0.15% |
| This compound | 15.7 | 99.75 | ≥ 99.5% |
| Impurity 3 (Degradation) | 21.3 | 0.05 | Not Detected |
This table presents hypothetical data for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Quantitative Analysis
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). It serves as an excellent orthogonal technique to HPLC, confirming the identity of the main component and potentially identifying unknown impurities.
The Power of NMR in Purity Assessment
While HPLC is adept at separating components, NMR provides unambiguous structural confirmation. A ¹H NMR spectrum of this compound will show characteristic signals for the indole ring protons, the benzyloxy group, and the methyl ester. The chemical shifts, coupling patterns, and integration of these signals provide a unique fingerprint of the molecule.
Quantitative NMR (qNMR) is a powerful method for determining purity without the need for a reference standard of the analyte itself.[15][16][17][18] By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.[19]
Experimental Protocol: ¹H NMR for Identity and qNMR for Purity
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation for Identity:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Sample Preparation for qNMR:
-
Accurately weigh about 10-20 mg of the sample and a similar molar amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.[19]
-
Dissolve the mixture in a known volume of a deuterated solvent.
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard 1D proton
-
Number of Scans: 16-64 (for identity), 64-128 (for qNMR for good signal-to-noise)
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals being integrated (crucial for qNMR).
-
Acquisition Time: Sufficient to resolve all signals.
Data Presentation: Spectral Interpretation and Purity Calculation
The ¹H NMR spectrum should be carefully analyzed to assign all peaks to the corresponding protons in the molecule.
| Proton Assignment | Chemical Shift (ppm, DMSO-d₆) | Multiplicity | Integration |
| Indole NH | ~11.8 | br s | 1H |
| Aromatic Protons (Indole & Benzyl) | 7.0 - 7.6 | m | 8H |
| Indole H-3 | ~7.1 | s | 1H |
| Benzyloxy CH₂ | ~5.2 | s | 2H |
| Methyl Ester CH₃ | ~3.8 | s | 3H |
These are approximate chemical shifts and may vary slightly based on solvent and concentration.
For qNMR, the purity is calculated using the following formula[17][18]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Comparison of HPLC and NMR for Purity Assessment
| Feature | HPLC | NMR |
| Principle | Chromatographic separation based on polarity | Nuclear spin resonance based on chemical environment |
| Primary Use | Separation and quantification of impurities | Structural elucidation and quantification |
| Sensitivity | High (ppm to ppb levels) | Lower (typically requires >0.1% for detection) |
| Quantification | Requires a reference standard of the analyte | Can be absolute (qNMR) with an internal standard |
| Impurity Identification | Based on retention time, requires mass spectrometry for structural confirmation | Can provide structural information on impurities if they are present at sufficient concentration |
| Throughput | Relatively high | Lower, especially for qNMR with long relaxation delays |
| Orthogonality | Excellent when used together | Excellent when used together |
Conclusion: A Synergistic Approach
Both HPLC and NMR are indispensable tools for the comprehensive purity assessment of this compound. HPLC excels in its ability to separate and quantify a wide range of impurities with high sensitivity, making it the method of choice for routine quality control and stability testing. NMR, on the other hand, provides unequivocal structural confirmation of the main component and serves as a powerful, absolute method for purity determination through qNMR.
A robust quality control strategy should leverage the strengths of both techniques. HPLC should be used for routine purity testing against a qualified reference standard. NMR should be employed for the initial structural confirmation of new batches and can be used as a primary method for the certification of reference standards or to investigate any discrepancies observed in the HPLC results. By adopting this synergistic approach, researchers and drug development professionals can ensure the highest level of quality and confidence in their materials, ultimately contributing to the development of safe and effective medicines.
References
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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What do common indole impurities look like? (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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4-benzyloxyindole. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
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Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency. Retrieved January 17, 2026, from [Link]
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A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved January 17, 2026, from [Link]
- Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. (n.d.). Google Patents.
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Identification and synthesis of impurities formed during sertindole preparation. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved January 17, 2026, from [Link]
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ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). International Council for Harmonisation. Retrieved January 17, 2026, from [Link]
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High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. (1999, December 6). PubMed. Retrieved January 17, 2026, from [Link]
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VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (n.d.). International Atomic Energy Agency. Retrieved January 17, 2026, from [Link]
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Synthesis and Chemistry of Indole. (n.d.). Retrieved January 17, 2026, from [Link]
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Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved January 17, 2026, from [Link]
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Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Purity by Absolute qNMR Instructions. (n.d.). Retrieved January 17, 2026, from [Link]
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Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved January 17, 2026, from [Link]
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Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
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Quantitative NMR Spectroscopy. (2017, November). Retrieved January 17, 2026, from [Link]
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Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025, January 17). Medicines Control Agency The Gambia. Retrieved January 17, 2026, from [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved January 17, 2026, from [Link]
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ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). European Medicines Agency. Retrieved January 17, 2026, from [Link]
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Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. Retrieved January 17, 2026, from [Link]
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Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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5-(Benzyloxy)-1H-indole-2-carboxylic acid. (n.d.). Amerigo Scientific. Retrieved January 17, 2026, from [Link]
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qNMR Purity Recipe Book (1 - Sample Preparation). (n.d.). Mestrelab Research. Retrieved January 17, 2026, from [Link]
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5-Benzyloxy-3-methyl-1-tosyl-1H-indole. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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A Spectroscopic Guide to Indole-2-Carboxylate Esters: A Comparative Analysis for Researchers
Welcome to a comprehensive examination of the spectroscopic characteristics of indole-2-carboxylate esters. This guide is designed for researchers, medicinal chemists, and professionals in drug development who frequently encounter this important heterocyclic scaffold. Our objective is to move beyond a simple recitation of data, providing instead an in-depth, comparative analysis grounded in experimental evidence and spectroscopic principles. We will explore how subtle structural modifications to the indole-2-carboxylate core—specifically variations in the ester moiety and substitutions on the indole ring—translate into distinct spectroscopic signatures. This understanding is paramount for accurate structural elucidation, purity assessment, and the development of structure-activity relationships (SAR).
The Indole-2-Carboxylate Scaffold: Spectroscopic Significance
The indole-2-carboxylate framework is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The electronic nature of the indole ring system, coupled with the electron-withdrawing carboxylate group at the 2-position, gives rise to characteristic spectroscopic properties. The lone pair of electrons on the indole nitrogen participates in the aromatic system, creating a π-electron rich heterocycle. The ester group at the C2 position modulates this electronic environment, influencing the energy of electronic transitions (UV-Vis and Fluorescence) and the chemical environment of the nuclei (NMR). Understanding these nuances is critical for both routine characterization and the rational design of new chemical entities.
Comparative Spectroscopic Analysis
In this section, we will compare and contrast the spectroscopic profiles of a representative set of indole-2-carboxylate esters. Our analysis will focus on three primary techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Fluorescence Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environments
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For indole-2-carboxylate esters, ¹H and ¹³C NMR provide a wealth of information regarding the substitution pattern on the indole ring and the nature of the ester group.
¹H NMR Spectroscopy
The ¹H NMR spectra of indole-2-carboxylate esters exhibit characteristic signals for the indole ring protons and the protons of the ester alkyl group. The chemical shifts of the indole protons are particularly sensitive to the electronic effects of substituents.
-
Indole NH Proton: In the absence of N-substitution, the indole NH proton typically appears as a broad singlet at a downfield chemical shift (δ > 11.0 ppm in DMSO-d₆), a consequence of its acidic nature and involvement in hydrogen bonding.
-
Indole Ring Protons: The protons on the benzene portion of the indole ring (H4, H5, H6, H7) typically appear in the aromatic region (δ 7.0–7.8 ppm) and their coupling patterns provide valuable information about the substitution pattern. The H3 proton, adjacent to the carboxylate group, is also found in this region and its chemical shift is influenced by substituents at other positions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insights into the carbon framework of the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon is a key diagnostic signal, typically resonating in the range of δ 160–165 ppm.
-
Indole Ring Carbons: The chemical shifts of the indole ring carbons are influenced by the electronic nature of the substituents. For instance, electron-withdrawing groups will generally shift the resonances of attached and ortho/para carbons downfield.
Comparative Data for Selected Indole-2-Carboxylate Esters
The following table summarizes the ¹H and ¹³C NMR chemical shifts for a selection of indole-2-carboxylate esters, illustrating the impact of varying the ester group and ring substituents.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Methyl 1H-indole-2-carboxylate | DMSO-d₆ | 11.91 (s, 1H, NH), 7.66 (d, 1H), 7.49 (d, 1H), 7.27 (dd, 1H), 7.18 (s, 1H), 7.09 (dd, 1H), 3.88 (s, 3H, OCH₃) | 162.3 (C=O), 137.9, 127.5, 127.2, 125.1, 122.5, 120.7, 113.1, 108.3, 52.2 (OCH₃) | [1] |
| Ethyl 1H-indole-2-carboxylate | CDCl₃ | 9.25 (s, 1H, NH), 7.69 (d, 1H), 7.42 (d, 1H), 7.33–7.30 (m, 1H), 7.24 (s, 1H), 7.15 (t, 1H), 4.43 (q, 2H, OCH₂CH₃), 1.42 (t, 3H, OCH₂CH₃) | 161.9 (C=O), 136.7, 128.8, 127.3, 125.1, 122.4, 120.6, 111.8, 108.5, 61.0 (OCH₂CH₃), 14.5 (OCH₂CH₃) | |
| Isopropyl 1H-indole-2-carboxylate | CDCl₃ | 9.36 (s, 1H, NH), 7.60 (d, 1H), 7.35 (d, 1H), 7.23 (t, 1H), 7.16 (s, 1H), 7.07 (t, 1H), 5.27 (hept, 1H, OCH(CH₃)₂), 1.39 (d, 6H, OCH(CH₃)₂) | 161.6 (C=O), 136.8, 127.7, 127.3, 125.0, 122.4, 120.5, 111.8, 108.4, 68.7 (OCH(CH₃)₂), 22.1 (OCH(CH₃)₂) | |
| Methyl 6-chloro-1H-indole-2-carboxylate | CDCl₃ | 9.22 (s, 1H, NH), 7.59 (dd, 1H), 7.18 (d, 1H), 7.08 (dd, 1H), 6.91 (td, 1H), 3.94 (s, 3H, OCH₃) | 161.6 (C=O), 136.6, 128.6, 127.0, 123.7, 110.2, 108.7, 97.6, 52.2 (OCH₃) | |
| Methyl 6-fluoro-1H-indole-2-carboxylate | CDCl₃ | 9.22 (s, 1H, NH), 7.59 (dd, 1H), 7.18 (d, 1H), 7.08 (dd, 1H), 6.91 (td, 1H), 3.94 (s, 3H, OCH₃) | 161.6 (C=O), 161.1 (d, J=239 Hz), 136.6 (d, J=13 Hz), 128.6 (d, J=16 Hz), 127.0 (d, J=56 Hz), 123.7, 110.2 (d, J=25 Hz), 108.7 (d, J=5 Hz), 97.6 (d, J=26 Hz), 52.2 (OCH₃) |
Causality Behind Chemical Shift Variations:
-
Ester Alkyl Group: As the alkyl group of the ester becomes more sterically hindered (methyl < ethyl < isopropyl), there is a slight upfield shift in the chemical shift of the ester protons and carbons directly attached to the oxygen. This is a result of minor changes in the electronic environment and conformational preferences.
-
Ring Substituents: The introduction of electron-withdrawing groups like halogens (e.g., chloro, fluoro) on the indole ring generally leads to a downfield shift of the aromatic protons and carbons, particularly those in close proximity to the substituent. Conversely, electron-donating groups would be expected to cause an upfield shift.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole chromophore exhibits characteristic absorption bands arising from π → π* transitions. The two lowest energy transitions are referred to as the ¹Lₐ and ¹Lₑ bands. The position and intensity of these bands are sensitive to the substitution pattern on the indole ring and the solvent polarity.[2]
General Observations for Indole-2-Carboxylates:
-
Indole-2-carboxylates typically display a strong absorption maximum in the range of 290-310 nm, with a shoulder or a second maximum at shorter wavelengths.
-
The ester group at the C2 position, being electron-withdrawing, generally causes a red shift (bathochromic shift) of the absorption bands compared to unsubstituted indole.
Comparative UV-Vis Data
While comprehensive comparative studies on a wide range of esters are limited, we can infer trends from the available data for indole-2-carboxylic acid and related derivatives.
| Compound | Solvent | λₘₐₓ (nm) | Comments | Reference |
| Indole-2-carboxylic acid | Water (pH 7.0) | ~295 | Exhibits pH-dependent absorption. | [3] |
| Indole-2-carboxylic acid | Water (pH 2.5) | ~290 | [3] | |
| 5-Ethylindole-2-carboxylic acid | Not specified | ~300 | The ethyl group at the 5-position likely contributes to a slight red shift. | [4] |
Influence of Substituents and Solvent:
-
Substituents: Electron-donating groups (e.g., -OH, -OCH₃) on the indole ring tend to cause a bathochromic shift and an increase in molar absorptivity. Electron-withdrawing groups (e.g., -NO₂) also typically lead to a red shift.[5]
-
Solvent Polarity: Increasing the polarity of the solvent often leads to a red shift in the absorption maxima of indoles, particularly for the ¹Lₐ band.[6]
Fluorescence Spectroscopy: Exploring the Excited State
Fluorescence spectroscopy is a highly sensitive technique that provides information about the excited state of a molecule. Many indole derivatives are naturally fluorescent, a property that is exploited in various biological and analytical applications.
Fluorescence of Indole-2-Carboxylates:
The fluorescence properties of indole-2-carboxylate esters are influenced by factors similar to those affecting their UV-Vis absorption, including substitution and solvent polarity. The emission spectra are often broad and featureless, characteristic of emission from the ¹Lₐ state.
Comparative Fluorescence Data
Detailed comparative fluorescence data for a series of indole-2-carboxylate esters is not extensively documented in the literature. However, studies on indole-2-carboxylic acid provide a valuable starting point.
| Compound | Solvent | Excitation λ (nm) | Emission λₘₐₓ (nm) | Comments | Reference |
| Indole-2-carboxylic acid | Water (pH 7.0) | ~295 | ~350 | [3] | |
| Indole-2-carboxylic acid | Water (pH 2.5) | ~290 | ~350 (major), ~410 (minor) | Dual fluorescence observed. | [3] |
Structure-Fluorescence Relationships:
-
Ester Group: The nature of the ester group is expected to have a minor influence on the fluorescence properties compared to substitutions on the indole ring.
-
Ring Substituents: The position and electronic nature of substituents on the indole ring can significantly impact the fluorescence quantum yield and emission wavelength. Electron-donating groups can enhance fluorescence, while electron-withdrawing groups may quench it.[2]
-
Solvent Effects: The Stokes shift (the difference in wavelength between the absorption and emission maxima) is often sensitive to solvent polarity, providing insights into the change in dipole moment upon excitation.
Experimental Protocols: A Self-Validating Approach
To ensure the reliability and reproducibility of spectroscopic data, it is crucial to follow well-defined experimental protocols. The following are detailed, step-by-step methodologies for the spectroscopic analysis of indole-2-carboxylate esters.
Protocol 1: NMR Spectroscopic Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and comparison.
Materials:
-
Indole-2-carboxylate ester sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the indole-2-carboxylate ester into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width and number of scans.
-
Acquire the ¹H NMR spectrum.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).
-
Integrate the signals and determine the coupling constants.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus.
-
Set the appropriate spectral width and number of scans (typically more scans are required for ¹³C than for ¹H).
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Process and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Protocol 2: UV-Vis Spectroscopic Analysis
Objective: To determine the absorption maxima and molar absorptivity of indole-2-carboxylate esters.
Materials:
-
Indole-2-carboxylate ester sample
-
Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the ester and prepare a stock solution of known concentration (e.g., 1 mM) in the chosen solvent.
-
-
Working Solution Preparation:
-
Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance values in the optimal range of the spectrophotometer (typically 0.1-1.0).
-
-
Data Acquisition:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
-
Rinse the cuvette with the sample solution and then fill it with the sample.
-
Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
-
-
Data Analysis:
-
If desired, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Protocol 3: Fluorescence Spectroscopic Analysis
Objective: To determine the excitation and emission spectra and relative fluorescence intensity of indole-2-carboxylate esters.
Materials:
-
Indole-2-carboxylate ester sample
-
Spectroscopic grade solvent
-
Volumetric flasks and pipettes
-
Quartz fluorescence cuvettes
-
Spectrofluorometer
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the ester in the chosen solvent. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).
-
-
Emission Spectrum Acquisition:
-
Set the excitation wavelength to the λₘₐₓ determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a range of wavelengths longer than the excitation wavelength to record the emission spectrum.
-
Identify the wavelength of maximum emission.
-
-
Excitation Spectrum Acquisition:
-
Set the emission monochromator to the wavelength of maximum emission.
-
Scan the excitation monochromator over a range of wavelengths to record the excitation spectrum.
-
The excitation spectrum should ideally match the absorption spectrum.
-
-
Data Analysis:
-
Note the excitation and emission maxima.
-
If comparing multiple samples, ensure that the instrument settings (e.g., slit widths, detector voltage) are kept constant.
-
Visualizing the Workflow and Concepts
To further clarify the experimental and conceptual frameworks, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for the spectroscopic comparison of indole-2-carboxylate esters.
Caption: Conceptual relationships in the spectroscopy of indole-2-carboxylates.
Conclusion
This guide has provided a comparative overview of the spectroscopic properties of indole-2-carboxylate esters, with a focus on NMR, UV-Vis, and fluorescence spectroscopy. The key takeaway for researchers is that while the fundamental spectroscopic characteristics are dictated by the indole-2-carboxylate core, subtle structural modifications can lead to predictable and informative changes in the resulting spectra. A thorough understanding of these structure-spectra relationships, facilitated by robust experimental protocols, is indispensable for the confident characterization and rational design of novel indole-2-carboxylate-based molecules.
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Al-Hourani, B. J., Al-Jaber, H. I., El-Elimat, T., & Al-Qawasmeh, R. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
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Huijser, A., Rode, M. F., Corani, A., Sobolewski, A. L., & Sundström, V. (2012). Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations. Physical Chemistry Chemical Physics, 14(6), 2078-2086. [Link]
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Aaron, J. J., Tine, A., Gaye, M. D., & Parkanyi, C. (1986). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a Theoretical Study. Croatica Chemica Acta, 59(1), 161-175. [Link]
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Gaddis, N. C., & Weber, K. C. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Journal of Fluorescence, 23(6), 1195–1205. [Link]
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Andonovski, B. S., & Stojković, G. M. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta, 72(4), 711-726. [Link]
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Karabacak, M., et al. (2020). The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline. Journal of Molecular Structure, 1221, 128807. [Link]
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Advantages of using a benzyloxy protecting group over other protecting groups in indole synthesis
A Comparative Guide to Benzyloxycarbonyl (Cbz) Protection in Indole Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. The indole nucleus, a privileged scaffold in a myriad of pharmaceuticals and natural products, presents a unique synthetic challenge due to the reactivity of its N-H bond. This guide provides an in-depth comparison of the benzyloxycarbonyl (Cbz, or Z) protecting group against other common alternatives for indole N-protection, grounded in mechanistic principles and supported by experimental data.
The Strategic Imperative for Indole N-Protection
The indole N-H proton is acidic (pKa ≈ 17) and its nitrogen is nucleophilic. Unprotected, it can interfere with a wide range of synthetic transformations, including organometallic reactions, strong base-mediated lithiations, and electrophilic additions.[1] Protection of this nitrogen atom is therefore not merely a procedural step but a strategic decision that influences reaction pathways, stability, and the overall efficiency of the synthetic route. The ideal protecting group should be:
-
Easy to install in high yield.
-
Stable to a wide range of downstream reaction conditions.
-
Removable (cleavable) under mild and selective conditions that do not affect other functional groups.
-
Orthogonal to other protecting groups present in the molecule.[2]
The Benzyloxycarbonyl (Cbz) group excels in these areas, offering a unique combination of robustness and mild, selective cleavage that often makes it superior to other common choices.
The Benzyloxycarbonyl (Cbz) Group: A Profile
The Cbz group is introduced by treating the indole with benzyl chloroformate (Cbz-Cl) under basic conditions.[3][4] This converts the nucleophilic secondary amine of the indole into a significantly less reactive carbamate.[5] This transformation renders the nitrogen lone pair delocalized into the carbonyl group, drastically reducing its basicity and nucleophilicity and deactivating the indole ring towards certain electrophilic substitutions.[5]
The defining advantage of the Cbz group lies in its primary deprotection method: catalytic hydrogenolysis .[6] This reaction, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source, cleaves the benzylic C-O bond. The resulting unstable carbamic acid spontaneously decarboxylates to liberate the free indole, with toluene and carbon dioxide as the only byproducts.[3][4] This process is exceptionally clean and occurs under neutral pH, a critical feature for sensitive substrates.[6]
Comparative Analysis: Cbz vs. Other N-Protecting Groups
The choice of a protecting group is always context-dependent. The superiority of Cbz is most evident when compared against the stability and cleavage conditions of its common alternatives.
Cbz vs. Boc (tert-Butoxycarbonyl)
The Boc group is perhaps the most common amine protecting group, but its lability to acid is a significant drawback for indole chemistry. Indole rings themselves can be unstable under strongly acidic conditions, leading to polymerization or degradation.[7] The Cbz group, being stable to the acidic conditions (e.g., TFA, HCl) used to cleave Boc groups, provides a crucial element of orthogonality .[8][9] A synthetic strategy can employ both groups, allowing for the selective deprotection of a Boc-protected amine elsewhere in the molecule while leaving the N-Cbz indole intact.[10]
Cbz vs. Ts (Tosyl)
The p-toluenesulfonyl (Ts) group is known for its exceptional stability. While this robustness is an advantage for withstanding harsh reaction conditions, it becomes a major liability during deprotection. Cleavage of an N-Ts group from an indole often requires forcing conditions, such as refluxing with strong bases like cesium carbonate in alcohol or using potent reducing agents.[11][12][13] These harsh methods can compromise other functional groups and are incompatible with delicate, late-stage intermediates. In contrast, the mild, neutral conditions of hydrogenolysis for Cbz cleavage offer a far more selective and functional group-tolerant approach.
Cbz vs. Bn (Benzyl)
The N-benzyl group is structurally similar to Cbz and is also cleaved by catalytic hydrogenolysis.[14] However, a critical electronic difference exists. The N-benzyl group is an alkyl substituent and is less electron-withdrawing than the N-Cbz carbamate. Consequently, the N-Bn indole is more electron-rich and reactive. The Cbz group's electron-withdrawing nature provides greater deactivation of the indole nitrogen, which can be advantageous in preventing unwanted side reactions. Furthermore, the carbamate functionality of the N-Cbz group can be exploited in unique transformations, such as palladium-catalyzed decarboxylative C3-benzylations, where the protecting group itself becomes part of the reaction.[15]
Data Presentation: Comparison of Indole N-Protecting Groups
| Feature | Benzyloxycarbonyl (Cbz) | tert-Butoxycarbonyl (Boc) | Tosyl (Ts) | Benzyl (Bn) |
| Structure | Indole-N-CO-OBn | Indole-N-CO-OtBu | Indole-N-SO₂-Tol | Indole-N-Bn |
| Typical Introduction | Cbz-Cl, Base | (Boc)₂O, Base | Ts-Cl, Base | Bn-Br, Base |
| Cleavage Conditions | Catalytic Hydrogenolysis (H₂, Pd/C)[6] | Strong Acid (TFA, HCl)[16] | Harsh ; Strong Base (Cs₂CO₃, reflux) or Reduction (Mg/MeOH)[11][14] | Catalytic Hydrogenolysis (H₂, Pd/C)[14] |
| Stability Profile | Stable to acid (mild), base.[17] | Labile to acid; stable to base, hydrogenolysis.[14] | Very stable to acid, base, redox. | Stable to acid, base. |
| Orthogonality | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[8] | Orthogonal to hydrogenolysis-labile (Cbz, Bn) and base-labile (Fmoc) groups. | Limited orthogonality due to harsh removal. | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. |
| Key Advantages | Mild, neutral, and highly selective cleavage.[6] Often enhances crystallinity.[18] | Easily removed; well-established protocols. | Extremely robust; withstands harsh reagents. | Robust; clean cleavage. |
| Key Disadvantages | Incompatible with reducible groups (alkenes, alkynes, other benzyl ethers). Catalyst can be poisoned.[19][20] | Acid-lability can damage sensitive substrates like indole itself.[7] | Extremely harsh removal conditions limit functional group compatibility.[12] | Cleavage conditions overlap with Cbz; less deactivating than Cbz. |
Experimental Protocols & Workflows
Trustworthy protocols are the foundation of reproducible science. Below are detailed, step-by-step methodologies for the protection and deprotection of the indole nitrogen using the Cbz group.
Experimental Protocol 1: N-Protection of Indole with Benzyl Chloroformate (Cbz-Cl)
This procedure is a generalized Schotten-Baumann condition for N-protection.
-
Dissolution: Dissolve indole (1.0 equiv) in a suitable solvent such as THF or CH₂Cl₂.
-
Base Addition: Add an aqueous solution of a base, such as 2 M sodium carbonate (Na₂CO₃) (2.0-3.0 equiv). Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Acylation: Add benzyl chloroformate (Cbz-Cl) (1.1-1.2 equiv) dropwise to the stirring mixture, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Separate the organic layer. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or flash column chromatography to yield the pure N-Cbz-indole.[18]
Workflow for Cbz Protection
Caption: Workflow for the N-protection of indole using Cbz-Cl.
Experimental Protocol 2: N-Deprotection of Cbz-Indole via Catalytic Hydrogenolysis
This procedure describes the standard method for Cbz group removal.
-
Setup: To a solution of N-Cbz-indole (1.0 equiv) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) in a flask equipped with a stir bar, add Palladium on carbon (10% Pd/C) (5-10 mol% by weight).[19]
-
Hydrogenation: Seal the flask and carefully purge the atmosphere with hydrogen gas (H₂), typically by evacuating and backfilling the flask three times. Maintain a positive pressure of H₂ using a balloon or a hydrogenation apparatus.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from 4 to 24 hours depending on the substrate and catalyst activity.[20]
-
Filtration: Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas (e.g., Nitrogen or Argon). Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in air.[20]
-
Isolation: Rinse the filter cake with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected indole, which is often pure enough for subsequent steps.
Decision Logic for Protecting Group Selection
Caption: Decision tree for selecting an indole N-protecting group.
Conclusion and Future Outlook
The benzyloxycarbonyl (Cbz) group provides a powerful and often superior strategy for the protection of indoles in complex organic synthesis. Its primary advantage—mild and selective removal via catalytic hydrogenolysis—grants it orthogonality to many other common protecting groups and ensures the preservation of sensitive functionalities.[3][8] While no protecting group is universally perfect, the Cbz group's blend of stability, ease of use, and gentle cleavage conditions solidifies its role as an indispensable tool for researchers in medicinal chemistry and drug development. As synthetic targets become increasingly complex, the logical and strategic deployment of robust and orthogonal protecting groups like Cbz will remain a cornerstone of innovation.
References
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
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Macdonald, J. C., et al. (2021). Synthesis of a Series of Diaminoindoles. ACS Omega. Retrieved from [Link]
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Khlebnikov, V. (2018). Response to "Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?". ResearchGate. Retrieved from [Link]
- Park, I.-K., et al. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles. Organic Letters, 11(23), 5454–5456.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Lipshutz, B. H., et al. (2020). Cbz deprotection conditions: screening of catalysts and sources of H2.
- Karmakar, S., & Pahari, P. (2013). Efficient Indole N-Detosylation Using Thioglycolate.
- Bajwa, J. S. (2006). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate.
- Orita, A., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 4(10), 14358–14364.
- Balaraman, K., & Gunanathan, C. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic & Biomolecular Chemistry, 9(19), 6714-6718.
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. Retrieved from [Link]
- Zhang, Q., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science, 8(1), 113-122.
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Bajwa, J. S., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Scilit. Retrieved from [Link]
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Asymmetric. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
- Zhang, C., et al. (2012). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Indian Journal of Advances in Chemical Science.
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Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
- Molina, P., et al. (2001). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 6(5), 455-463.
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StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Ketcha, D. M., & Gribble, G. W. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(26), 5451-5457.
- Dhayalan, V., et al. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances.
- Romero, A., et al. (2020). Deprotection of N-Ts indole substrates.
- Rowles, R. L., et al. (2021). Developing deprotectase biocatalysts for synthesis. Chemical Science, 12(15), 5535-5540.
-
Organic Syntheses. (2015). Preparation of Mono-‐Cbz Protected Guanidines. Retrieved from [Link]
- Gawande, M. B., et al. (2013). An efficient and chemoselective Cbz-protection of amines using silica–sulfuric acid at room temperature.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-benzylindole. Retrieved from [Link]
- Trost, B. M., & Quancard, J. (2013). Palladium-Catalyzed Decarboxylative Allylation and Benzylation of N-Alloc and N-Cbz Indoles. Journal of the American Chemical Society, 128(19), 6314-6315.
- Reddit. (2024). Why is indole acetic acid not stable under acidic conditions or light. r/chemistry.
- Cera, G., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(24), 5997.
- Sugiura, M., et al. (1995). [Chemistry of indoles: new reactivities of indole nucleus and its synthetic application]. Yakugaku Zasshi, 115(11), 837-859.
- Wang, Z., et al. (2018). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
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A Comparative Guide to the Characterization of Intermediates in the Synthesis of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of substituted indoles, such as Methyl 5-(benzyloxy)-1H-indole-2-carboxylate, is a cornerstone of medicinal chemistry and materials science. This compound serves as a critical building block for a variety of pharmacologically active agents. The success of any multi-step synthesis hinges on the unambiguous identification and characterization of its intermediates. This guide provides an in-depth, comparative analysis of the key intermediates generated via two common and powerful synthetic strategies for constructing the indole scaffold: the Fischer Indole Synthesis and the Reissert Indole Synthesis. By presenting detailed experimental protocols and side-by-side spectral data (NMR, IR, MS), we aim to equip researchers with the expertise to confidently monitor reaction progress, troubleshoot synthetic challenges, and validate the structural integrity of these crucial molecular precursors.
Part 1: The Fischer Indole Synthesis Pathway: Characterizing the Hydrazone Intermediate
The Fischer indole synthesis is arguably the most renowned method for preparing indoles, involving the acid-catalyzed cyclization of an arylhydrazone.[1][2] The reaction's reliability and broad scope make it a frequent choice in both academic and industrial laboratories. The key to a successful Fischer synthesis is the clean formation of the initial arylhydrazone intermediate, whose purity directly impacts the yield and purity of the final indole product.
The pathway begins with the condensation of (4-(benzyloxy)phenyl)hydrazine with an appropriate keto-ester, in this case, methyl pyruvate. This reaction forms the critical intermediate, Methyl 2-((2-(4-(benzyloxy)phenyl)hydrazono)propanoate) .
Experimental Protocol: Synthesis of the Hydrazone Intermediate
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-(benzyloxy)phenyl)hydrazine (5.0 g, 23.3 mmol) and absolute ethanol (40 mL).
-
Reagent Addition: Stir the mixture until the hydrazine is fully dissolved. To this solution, add methyl pyruvate (2.6 g, 25.6 mmol) dropwise over 5 minutes at room temperature.
-
Reaction: A pale yellow precipitate typically begins to form immediately. Heat the mixture to a gentle reflux for 1 hour to ensure complete reaction.
-
Isolation: Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.
-
Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 15 mL). Dry the product under vacuum to yield the hydrazone intermediate as a crystalline solid.
Logical Flow: Fischer Indole Synthesis
Caption: Workflow for the Fischer Indole Synthesis.
Characterization Data: Hydrazone Intermediate
The following data are representative of a successful synthesis of the hydrazone intermediate. The primary goal of characterization is to confirm the formation of the C=N double bond and the presence of all constituent parts of the molecule.
| Data Type | Key Feature | Expected Observation & Rationale |
| ¹H NMR | N-H Protons | Two distinct singlets are expected: one for the benzylic N-H and one for the hydrazone N-H (often broad), typically in the δ 8.0-10.0 ppm range. Their presence confirms the hydrazine moiety is intact. |
| Methyl Group | A singlet around δ 2.0-2.2 ppm corresponding to the methyl group adjacent to the C=N bond. This is a key indicator of the pyruvate fragment's incorporation. | |
| Aromatic Protons | Signals corresponding to the benzyloxy phenyl ring and the benzylic protons (a singlet around δ 5.1 ppm) will be present, alongside the AA'BB' system of the 4-substituted phenyl ring. | |
| ¹³C NMR | Imine Carbon (C=N) | A characteristic signal in the δ 140-160 ppm range, confirming the formation of the hydrazone. This signal is absent in the starting materials. |
| Ester Carbonyl (C=O) | A signal around δ 165 ppm, confirming the ester group remains intact. | |
| IR Spectroscopy | N-H Stretch | A sharp to medium band around 3300-3400 cm⁻¹ corresponding to the N-H bond. |
| C=N Stretch | A medium intensity band around 1620-1640 cm⁻¹, indicative of the newly formed imine bond. | |
| C=O Stretch | A strong, sharp band around 1730-1740 cm⁻¹ from the methyl ester carbonyl group. | |
| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺) | The spectrum should show a clear molecular ion peak corresponding to the calculated mass of the hydrazone (C₁₇H₁₈N₂O₃, MW ≈ 298.34 g/mol ). This provides definitive proof of the condensation. |
Part 2: The Reissert Indole Synthesis Pathway: From Nitro to Indole
The Reissert synthesis offers an alternative and powerful route, particularly useful when the corresponding arylhydrazines for a Fischer synthesis are unstable or difficult to access.[3][4] This method begins with an ortho-nitrotoluene derivative, which undergoes condensation with diethyl oxalate, followed by a reductive cyclization to form the indole-2-carboxylate.
For the target molecule, a suitable starting material would be 4-(benzyloxy)-2-nitrotoluene. The first key intermediate is Ethyl 2-(4-(benzyloxy)-2-nitrophenyl)-2-oxoacetate . Its characterization is critical to confirm the initial C-C bond formation.
Experimental Protocol: Synthesis of the Oxoacetate Intermediate
-
Base Preparation: In a three-necked flask under a nitrogen atmosphere, prepare a solution of potassium ethoxide by dissolving potassium metal (1.2 g, 30.7 mmol) in anhydrous ethanol (50 mL).
-
Reagent Addition: To the cooled ethoxide solution, add a mixture of 4-(benzyloxy)-2-nitrotoluene (5.0 g, 20.5 mmol) and diethyl oxalate (4.5 g, 30.7 mmol).
-
Reaction: Stir the deep red mixture at room temperature for 12-16 hours.
-
Workup: Pour the reaction mixture into a beaker containing ice (100 g) and acidify to pH ~2-3 with dilute sulfuric acid. An oily precipitate will form.
-
Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the oxoacetate intermediate.
Logical Flow: Reissert Indole Synthesis
Caption: Workflow for the Reissert Indole Synthesis.
Characterization Data: Oxoacetate Intermediate
Confirming the structure of Ethyl 2-(4-(benzyloxy)-2-nitrophenyl)-2-oxoacetate involves identifying the newly introduced keto-ester moiety and verifying the retention of the nitro and benzyloxy groups.
| Data Type | Key Feature | Expected Observation & Rationale |
| ¹H NMR | Methylene Protons | The benzylic CH₂ protons of the starting material will be absent. A new singlet for the CH₂ group between the aromatic ring and the carbonyl will appear, likely around δ 4.3-4.5 ppm. |
| Ethyl Ester Group | A quartet (CH₂) and a triplet (CH₃) characteristic of the ethyl group will be present, confirming the incorporation of the oxalate unit. | |
| Aromatic Protons | The aromatic signals will shift due to the new electron-withdrawing substituent. The proton ortho to the nitro group will be significantly downfield. | |
| ¹³C NMR | Carbonyl Carbons | Two distinct carbonyl signals are expected: one for the ketone (δ 185-195 ppm) and one for the ester (δ 160-165 ppm). |
| IR Spectroscopy | NO₂ Stretches | Strong, characteristic asymmetric and symmetric stretching bands for the nitro group will be present around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively. |
| C=O Stretches | Two distinct carbonyl absorption bands should be visible. The keto C=O stretch will appear around 1680-1700 cm⁻¹, and the ester C=O stretch will be at a higher frequency, around 1730-1745 cm⁻¹. | |
| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺) | The spectrum should display the molecular ion peak for C₁₇H₁₅NO₆ (MW ≈ 345.31 g/mol ). Fragmentation may show the loss of the ethoxy group (-45) or the entire ester group. |
Part 3: Comparative Analysis of Intermediates
A direct comparison of the key intermediates from both pathways reveals how different synthetic strategies manifest in spectroscopic data. This comparison is invaluable for confirming which reaction pathway is proceeding as expected.
| Spectroscopic Feature | Fischer Intermediate (Hydrazone) | Reissert Intermediate (Oxoacetate) | Rationale for Difference |
| Key Functional Group | Imine (C=N) | α-Keto ester, Nitro (NO₂) | Reflects the core mechanistic difference: condensation vs. C-H activation/condensation. |
| ¹³C NMR (Key Signals) | C=N: ~140-160 ppm | C=O (keto): ~185-195 ppm; C=O (ester): ~160-165 ppm | The hydrazone has one sp² carbon in the key linkage, while the Reissert intermediate has two sp² carbonyl carbons. |
| IR (Key Stretches) | C=N: ~1620-1640 cm⁻¹ | NO₂: ~1530 & 1350 cm⁻¹; C=O (keto): ~1690 cm⁻¹ | The IR spectrum provides a clear fingerprint. The presence of strong nitro group bands is a definitive marker for the Reissert pathway intermediate. |
| Nitrogen Environment | Hydrazine (N-N) | Nitro (NO₂) | This fundamental difference is evident in the reactivity and subsequent steps. The hydrazine is poised for rearrangement, while the nitro group requires reduction. |
Conclusion
The rigorous characterization of synthetic intermediates is not merely a procedural step but a foundational pillar of successful drug development and chemical synthesis. By understanding the expected spectroscopic signatures of key intermediates, such as the hydrazone in the Fischer pathway and the α-keto ester in the Reissert pathway, researchers can navigate complex synthetic routes with greater confidence and efficiency. This guide demonstrates that a comparative approach, grounded in detailed experimental data, provides the necessary framework for validating reaction progress and ensuring the ultimate success of the synthesis of this compound.
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Gassman, P. G., & van Bergen, T. J. (1977). Indoles from Anilines: Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 56, 72. DOI: 10.15227/orgsyn.056.0072. [Link][6]
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American Chemical Society. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link][7]
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National Institutes of Health. (2012). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. PMC. [Link][8]
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ResearchGate. (2013). 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. [Link][9][10]
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ResearchGate. (2016). Reissert-Indole-Synthesis.pdf. [Link][4]
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ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives. [Link][12]
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PubMed. (1981). [Modeling intramolecular interactions in proteins: IR-spectroscopy study of complexes of indole and its derivatives]. [Link][13]
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SciSpace. (2002). Fischer indole synthesis in the absence of a solvent. [Link][2]
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National Institutes of Health. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. [Link][16]
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National Institutes of Health. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link][17]
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Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. [Link][18]
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X-ray crystallographic analysis of indole derivatives for structural confirmation.
An In-Depth Guide to the X-ray Crystallographic Analysis of Indole Derivatives for Unambiguous Structural Confirmation
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of innovation. Found in a vast array of natural products, pharmaceuticals, and agrochemicals, its derivatives possess remarkable biological activity.[1][2][3] However, the journey from a novel synthesized compound to a validated drug candidate is paved with analytical challenges. Subtle changes in substitution can lead to profound differences in conformation, stereochemistry, and intermolecular interactions, all of which dictate biological function. Therefore, unambiguous structural confirmation is not merely a procedural step but the bedrock of reliable and reproducible science.
This guide provides an in-depth comparison of techniques for the structural elucidation of indole derivatives, with a primary focus on the gold standard: single-crystal X-ray diffraction (SC-XRD). We will move beyond simple protocols to explore the causality behind experimental choices, grounded in years of field experience and authoritative standards, to equip you with the knowledge to confidently determine and validate your molecular structures.
The Gold Standard: Why Single-Crystal X-ray Diffraction Reigns Supreme
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for characterizing bulk material and confirming connectivity, they fall short of providing the definitive, high-resolution three-dimensional picture of a molecule in the solid state. SC-XRD is the only method that can unambiguously determine the precise spatial arrangement of atoms, bond lengths, bond angles, and the absolute configuration of chiral centers.[4][5][6]
For indole derivatives, this is particularly crucial. The indole ring system is rich in electronic features, capable of engaging in a variety of subtle, non-covalent interactions that govern how molecules pack in a crystal lattice and, by extension, how they might interact with a biological target. These include:
-
Hydrogen Bonding: The indole N-H group is a classic hydrogen bond donor.
-
π-π Stacking: The aromatic bicyclic system readily stacks with other aromatic moieties.
-
N-H···π Interactions: A key interaction where the indole N-H proton interacts with the electron-rich face of a nearby aromatic ring.[1]
-
Dipole-Dipole Interactions: Resulting from the inherent polarity of the indole nucleus and its substituents.[1]
SC-XRD not only confirms the covalent structure but also provides a detailed map of these critical intermolecular forces, offering insights that are invaluable for understanding solid-state properties like polymorphism and for designing next-generation analogues.[7]
The Crystallographic Workflow: A Practical Guide from Powder to Publication-Ready Structure
Obtaining a high-quality crystal structure is a multi-step process that combines careful experimental technique with robust computational analysis and validation. Each step is critical to the success of the final outcome.
Part 1: The Art and Science of Crystallization
This is often the most challenging, yet most critical, phase of the entire analysis. Without a single crystal of sufficient size and quality, X-ray diffraction is impossible. The goal is to create a supersaturated solution from which molecules can slowly and methodically deposit onto a growing lattice. For indole derivatives, a systematic approach to screening solvents and techniques is essential.
Detailed Experimental Protocol: Screening for Crystallization of an Indole Derivative
-
Solubility Screening (The Foundation):
-
Objective: To identify a "good" solvent (in which the compound is readily soluble) and a "poor" or "anti-solvent" (in which the compound is poorly soluble).
-
Procedure: In separate small vials, test the solubility of ~1-2 mg of your indole derivative in 0.1 mL aliquots of a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, water).
-
Causality: A successful crystallization often relies on a solvent system where the compound has marginal solubility. A binary system, combining a "good" and "poor" solvent, provides fine control over the saturation point. For many indole derivatives, combinations like methanol/water, ethanol/water, or dichloromethane/hexane are effective starting points.[8]
-
-
Primary Crystallization Techniques:
-
Slow Evaporation:
-
Method: Dissolve the compound in a "good" or moderately volatile solvent to near saturation. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed.
-
Mechanism: The solvent slowly evaporates, gradually increasing the concentration of the solute to the point of supersaturation and nucleation.
-
Insight: This is the simplest method but can sometimes lead to rapid crystal formation and lower quality. It works best with solvents of moderate volatility like ethyl acetate or acetone.
-
-
Vapor Diffusion (Liquid/Liquid or Gas/Liquid):
-
Method: This is often the most successful technique for obtaining high-quality crystals from small amounts of material.[9]
-
Dissolve your compound (~2-5 mg) in a minimal amount of a "good," less volatile solvent (e.g., toluene, dichloromethane) in a small, open inner vial.
-
Place this inner vial inside a larger, sealable outer vial (the "reservoir") containing a larger volume of a "poor," more volatile anti-solvent (e.g., hexane, pentane).
-
Seal the outer vial and leave it undisturbed.
-
-
Mechanism: The volatile anti-solvent from the reservoir slowly diffuses into the inner vial's solution. This gradually lowers the solubility of the indole derivative, inducing slow, controlled crystallization.
-
Expertise: The relative volumes and vapor pressures of the two solvents are key variables. A slow diffusion rate is paramount for growing large, well-ordered crystals.
-
-
Solvent Layering (Liquid Diffusion):
-
Method: Dissolve the compound in a minimal amount of a dense "good" solvent. Carefully layer a less dense, miscible "poor" solvent on top without mixing.
-
Mechanism: Slow diffusion at the interface of the two liquids creates a localized zone of supersaturation where crystals can form.
-
Insight: This technique is particularly useful when vapor diffusion is too rapid or when using less volatile solvent/anti-solvent pairs.
-
-
Cooling Crystallization:
-
Method: Prepare a saturated or near-saturated solution of the compound at an elevated temperature. Allow it to cool slowly to room temperature, and then potentially transfer it to a refrigerator (4 °C) or freezer (-20 °C).[10]
-
Mechanism: Solubility decreases as the temperature drops, leading to crystallization.
-
Causality: The rate of cooling is critical. Rapid cooling often yields powders or microcrystals, while slow, controlled cooling promotes the growth of larger single crystals.
-
-
Workflow for X-ray Crystallographic Analysis
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A Senior Scientist's Comparative Guide to Validated Analytical Methods for the Quantification of Indole-2-Carboxylates
Introduction: The Analytical Imperative for Indole-2-Carboxylates
Indole-2-carboxylates and their derivatives represent a cornerstone class of heterocyclic compounds, serving as critical intermediates in the synthesis of pharmaceuticals, including HIV-1 integrase inhibitors and antihypertensive agents.[1] Beyond synthetic chemistry, their presence in biological systems hints at potential roles as metabolic biomarkers. The accurate and precise quantification of these molecules is therefore not merely an academic exercise; it is a fundamental requirement for robust quality control in drug manufacturing, pharmacokinetic studies, and metabolic research.
This guide provides a comparative analysis of validated analytical methodologies for the quantification of indole-2-carboxylates. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, grounding our discussion in the principles of analytical validation to ensure every protocol is a self-validating system. This content is designed for researchers, scientists, and drug development professionals who require reliable and reproducible quantification strategies.
Core Analytical Techniques: A Comparative Overview
The choice of an analytical technique is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, desired throughput, and cost considerations. For indole-2-carboxylates, the primary chromatographic techniques employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a workhorse of the analytical laboratory. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). The choice of detector is critical and depends on the physicochemical properties of the analyte.
-
HPLC with UV-Visible (UV-Vis) Detection: This is the most common HPLC detection method. It relies on the principle that molecules with chromophores (light-absorbing groups) will absorb light at specific wavelengths. The indole ring system possesses a natural chromophore, making UV detection a viable strategy.
-
Expertise & Experience: The key to a successful HPLC-UV method is selecting a wavelength that maximizes the analyte's absorbance while minimizing interference from matrix components. For indole derivatives, this is often in the range of 220-280 nm.[2][3] The choice of a C18 reversed-phase column is standard, offering robust separation of many indole-2-carboxylate derivatives.[2]
-
Trustworthiness: Method validation according to International Conference on Harmonisation (ICH) guidelines is essential.[4][5] This involves demonstrating specificity, linearity, accuracy, precision, and establishing detection and quantification limits.
-
-
HPLC with Refractive Index (RI) Detection: Unlike UV detection, the RI detector is nearly universal, as it measures the change in the refractive index of the mobile phase as the analyte elutes. This makes it particularly useful for compounds that lack a strong chromophore, such as the saturated ring system of octahydro-1H-indole-2-carboxylic acid.[6][7][8]
-
Expertise & Experience: The primary challenge with RI detection is its sensitivity to changes in mobile phase composition, temperature, and flow rate. Therefore, isocratic elution (a constant mobile phase composition) is mandatory, and a stable column temperature must be maintained.[6][9] This method's value is exemplified in quality control settings for synthetic intermediates where high concentrations are expected and cost-effectiveness is paramount.[7][8]
-
Trustworthiness: Validation confirms the method's suitability for its intended purpose. For an RI method quantifying isomers of a key starting material, validation demonstrates its ability to reliably assess purity and isomeric content.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For applications demanding the highest sensitivity and specificity, particularly in complex biological matrices like plasma, serum, or tissue homogenates, LC-MS/MS is the gold standard.[10][11] This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.
-
Principle & Causality: After chromatographic separation, analytes are ionized (e.g., via Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) and enter the mass spectrometer. In a tandem MS (MS/MS) setup, a specific parent ion (precursor ion) corresponding to the analyte's mass-to-charge ratio (m/z) is selected, fragmented, and a specific fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and significantly reduces background noise, enabling ultra-trace level quantification.[10][11]
-
Expertise & Experience: The development of a robust LC-MS/MS method requires careful optimization of both chromatographic and mass spectrometric parameters. For carboxylic acids, which can be challenging to ionize, derivatization with reagents like phenylenediamine can be employed to introduce a readily ionizable group, dramatically improving sensitivity.[12] However, for many indole-2-carboxylates, direct analysis in negative ion mode (deprotonating the carboxylic acid) is often successful. The use of a deuterated internal standard (e.g., indole-d7 for indole analysis) is crucial to correct for matrix effects and variations in instrument response.[10][11]
-
Trustworthiness: A validated LC-MS/MS method provides unequivocal identification and quantification. Validation parameters are similar to HPLC but often include an assessment of matrix effects, which can suppress or enhance ionization.[12]
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes the performance characteristics of the discussed techniques, with data synthesized from validated, published methods.
| Parameter | HPLC-RI | HPLC-UV | LC-MS/MS |
| Principle | Differential Refractive Index | UV-Vis Absorbance | Mass-to-Charge Ratio (MRM) |
| Specificity | Low to Moderate | Moderate | Very High |
| Primary Application | High-concentration QC, non-chromophoric analytes | Routine analysis, purity testing | Bioanalysis, trace-level quantification |
| LOD | ~6 µg/mL[6] | Analyte Dependent (~0.1-1 µg/mL) | As low as 0.01 ng/mL[10] |
| LOQ | ~22-24 µg/mL[6] | Analyte Dependent (~0.5-5 µg/mL) | ~0.1-1 ng/mL[10] |
| Linearity (r²) | >0.999 | Typically >0.999 | Typically >0.99 |
| Accuracy (% Recovery) | 93.9% - 107.9% | Typically 95-105% | 90% - 105% |
| Key Advantage | Cost-effective, universal for non-chromophores | Robust, widely available | Unmatched sensitivity and specificity |
| Key Limitation | Isocratic only, low sensitivity, temperature sensitive | Requires a chromophore, moderate sensitivity | High cost, matrix effects |
Experimental Workflows & Protocols
A robust analytical method is built on a well-designed workflow. The following diagrams and protocols illustrate the practical application of these techniques.
Workflow 1: HPLC-RI for Isomer Purity of a Pharmaceutical Intermediate
Caption: Workflow for HPLC-RI analysis of indole-2-carboxylate isomers.
Protocol: Validated HPLC-RI Method for Octahydro-1H-indole-2-carboxylic Acid Isomers
This protocol is adapted from a validated method for the quality control of a pharmaceutical starting material.[6][8]
-
System & Reagents:
-
HPLC system with a Refractive Index (RI) detector.
-
Stationary Phase: C18 column (e.g., Inertsil ODS-4, 250 mm × 4.6 mm, 5 µm).[6][9]
-
Mobile Phase: 10 mM potassium phosphate buffer, adjusted to pH 3.0 with phosphoric acid.
-
Reference standards for (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid and its other isomers.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the primary isomer and other isomers in the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the test sample in the mobile phase to a final concentration of approximately 5 mg/mL.[6]
-
Filtration: Filter all solutions through a 0.45 µm nylon syringe filter before injection.
-
-
Validation & System Suitability:
-
Specificity: Demonstrate that the peaks for all isomers are well-resolved from each other and from any potential impurities.
-
Linearity: Establish a linear range from the Limit of Quantification (LOQ) to 150% of the target concentration for all isomers. A correlation coefficient (r²) of >0.999 is expected.[7]
-
Accuracy: Perform recovery studies by spiking the sample with known amounts of each isomer at different concentration levels. Recoveries should be within 90-110%.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days/by different analysts). The relative standard deviation (%RSD) should typically be less than 2%.
-
Workflow 2: LC-MS/MS for Quantification in a Biological Matrix
Caption: Workflow for LC-MS/MS analysis in a biological matrix.
Protocol: General LC-MS/MS Method for Indole-2-Carboxylic Acid in Plasma
This protocol synthesizes best practices for the sensitive analysis of small molecules in biological fluids.[10][11][12][13]
-
System & Reagents:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Stationary Phase: High-efficiency C18 column (e.g., 2.1 mm ID, <2 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.
-
LC-MS grade solvents and reagents.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[10]
-
Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% A, 5% B).
-
-
LC-MS/MS Conditions:
-
LC Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes to elute the analyte, hold, and then return to initial conditions to re-equilibrate.
-
Ionization Source: Electrospray Ionization (ESI), likely in negative mode to detect the deprotonated [M-H]⁻ ion.
-
MRM Transitions: Optimize the precursor ion (m/z of the [M-H]⁻ ion) and a stable, high-intensity product ion for both the analyte and the internal standard. This is the most critical step of method development.
-
Validation: The method must be fully validated for its intended use, including assessments of accuracy, precision, linearity, and matrix effects, following regulatory guidelines.
-
Conclusion and Method Selection Strategy
The quantification of indole-2-carboxylates can be achieved through a variety of validated analytical methods. The optimal choice is contingent on the analytical objective.
-
For routine quality control of bulk materials or synthetic intermediates where concentrations are high and cost is a factor, a validated HPLC-RI or HPLC-UV method offers a robust, reliable, and cost-effective solution.
-
For trace-level quantification in complex biological matrices , such as in pharmacokinetic or biomarker discovery studies, the superior sensitivity and specificity of a validated LC-MS/MS method are indispensable.
Ultimately, the integrity of any study relies on the quality of its data. By understanding the principles behind each technique and rigorously applying the principles of method validation, researchers can select and implement the most appropriate analytical strategy, ensuring data that is not only accurate and precise but also defensible and fit for purpose.
References
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Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science, 3(136). Available at: [Link]
-
ResearchGate. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector | Request PDF. Available at: [Link]
-
MDPI. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Separations. Available at: [Link]
-
Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Available at: [Link]
-
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carbo. Available at: [Link]
-
Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
MDPI. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Available at: [Link]
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Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Available at: [Link]
-
PubMed. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites. Available at: [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2020). Analytical Method Validation Parameters: An Updated Review. Available at: [Link]
-
ResearchGate. (2022). (PDF) A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Available at: [Link]
-
European Medicines Agency. (2011). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
MDPI. (2022). A Facile HPLC-UV-Based Method for Determining the Concentration of the Bacterial Universal Signal Autoinducer-2 in Environmental Samples. International Journal of Molecular Sciences. Available at: [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Available at: [Link]
-
RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of 5-Substituted Indole-2-Carboxylates
The 5-substituted indole-2-carboxylate framework is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmaceuticals targeting a wide array of diseases. Its prevalence in drug candidates, from antivirals to anti-cancer agents, underscores the critical need for efficient, scalable, and versatile synthetic routes. The choice of synthesis is a pivotal decision in any drug development program, directly impacting yield, purity, cost, and the ability to generate diverse analogues for structure-activity relationship (SAR) studies.
This guide provides an in-depth comparison of the principal synthetic strategies for accessing 5-substituted indole-2-carboxylates. We will move beyond simple procedural lists to dissect the causality behind experimental choices, comparing classical thermal cyclizations with modern transition-metal-catalyzed methods. Each route is evaluated for its substrate scope, functional group tolerance, scalability, and overall efficiency, supported by quantitative data and detailed, field-tested protocols.
Classical Approaches: Pillars of Indole Synthesis
For decades, named reactions involving acid-catalyzed or reductive cyclizations have been the workhorses for indole synthesis. While sometimes limited by harsh conditions, their reliability and use of inexpensive starting materials ensure their continued relevance.
The Fischer Indole Synthesis
The Fischer synthesis, first reported in 1883, remains one of the most widely utilized methods for indole construction.[1][2] The core of the reaction is the acid-catalyzed cyclization and rearrangement of an arylhydrazone, formed from the condensation of a 4-substituted phenylhydrazine and an α-ketoester, typically ethyl or methyl pyruvate.
Mechanistic Rationale: The reaction proceeds via a critical[3][3]-sigmatropic rearrangement of the enehydrazine tautomer. The choice of acid catalyst (e.g., ZnCl₂, polyphosphoric acid (PPA), or Brønsted acids) is crucial; it must be strong enough to promote the rearrangement without causing degradation of the starting materials or product. The elimination of ammonia drives the final aromatization step to furnish the stable indole ring.
Workflow: Fischer Indole Synthesis
Caption: Fischer Indole Synthesis Workflow.
Advantages:
-
Well-established and highly reliable for a range of substrates.
-
Utilizes relatively inexpensive and common starting materials.
Limitations:
-
The synthesis of the required 4-substituted phenylhydrazine can be non-trivial.
-
Harsh acidic conditions and high temperatures can be incompatible with sensitive functional groups.
-
The reaction is often not "atom-economical" due to the expulsion of ammonia.
Representative Protocol: Synthesis of Ethyl 5-bromo-1H-indole-2-carboxylate
-
Hydrazone Formation: To a solution of 4-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and ethyl pyruvate (1.05 eq). Stir the mixture at room temperature for 2 hours. The resulting phenylhydrazone often precipitates and can be filtered, washed with cold ethanol, and dried.
-
Cyclization: Add the dried hydrazone (1.0 eq) portion-wise to polyphosphoric acid (PPA) (10 eq by weight) preheated to 80°C. Heat the mixture to 120°C and maintain for 30 minutes.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The solid product precipitates. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then with a cold 5% sodium bicarbonate solution.
-
Purification: Recrystallize the crude product from ethanol to afford the pure ethyl 5-bromo-1H-indole-2-carboxylate.
The Reissert Indole Synthesis
The Reissert synthesis is a powerful alternative that begins with an ortho-substituted nitrotoluene rather than a hydrazine.[4] It involves the condensation of a 4-substituted-2-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting 2-nitrophenylpyruvate.
Mechanistic Rationale: The initial step is a base-mediated Claisen condensation where the acidic methyl group of the nitrotoluene attacks diethyl oxalate. The subsequent, and critical, step is the reduction of the nitro group to an amine. This is most commonly achieved with chemical reductants like zinc or iron in acetic acid, or catalytic hydrogenation (e.g., H₂/Pd-C). The newly formed aniline then undergoes spontaneous intramolecular cyclization onto the adjacent ketone, followed by dehydration to form the indole ring. The choice of reducing agent is paramount to avoid over-reduction of other functionalities.
Workflow: Reissert Indole Synthesis
Caption: Reissert Indole Synthesis Workflow.
Advantages:
-
Starts from readily available and often inexpensive 4-substituted-2-nitrotoluenes.
-
Avoids the need to handle potentially unstable hydrazines.
-
Generally provides high yields of the desired indole-2-carboxylate.
Limitations:
-
The reduction step can affect other sensitive functional groups in the molecule (e.g., alkenes, alkynes, other nitro groups).
-
Requires stoichiometric amounts of reducing agents, which can complicate purification and generate significant waste.
Representative Protocol: Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate [4]
-
Condensation: To a solution of sodium ethoxide (prepared from sodium metal (1.1 eq) in absolute ethanol), add 4-methoxy-2-nitrotoluene (1.0 eq) followed by dropwise addition of diethyl oxalate (1.2 eq) while maintaining the temperature below 10°C. Stir the mixture at room temperature for 12 hours.
-
Workup & Isolation: Pour the reaction mixture into a mixture of ice and dilute sulfuric acid. The precipitated solid, ethyl 2-(4-methoxy-2-nitrophenyl)-2-oxoacetate, is filtered, washed with water, and dried.
-
Reductive Cyclization: Suspend the pyruvate intermediate (1.0 eq) in acetic acid. Add zinc dust (4.0 eq) portion-wise while maintaining the temperature below 40°C. After the addition is complete, heat the mixture to 80°C for 1 hour.
-
Purification: Cool the reaction, filter off the excess zinc, and pour the filtrate into a large volume of ice water. The product precipitates and is collected by filtration. Wash the solid with water and recrystallize from an ethanol/water mixture.
Modern Methods: The Power of Palladium Catalysis
Transition-metal catalysis, particularly with palladium, has revolutionized indole synthesis. These methods often proceed under milder conditions, exhibit broader functional group tolerance, and allow for a more modular and convergent approach to complex targets.
The Larock Indole Synthesis
The Larock heteroannulation is a one-pot reaction that constructs 2,3-disubstituted indoles from an o-haloaniline and an internal alkyne.[5][6] To generate a 5-substituted indole-2-carboxylate, a 4-substituted-2-iodoaniline is reacted with an alkyne bearing an ester group, such as an ethyl 2-alkynoate.
Mechanistic Rationale: The reaction is initiated by the oxidative addition of Pd(0) to the aryl iodide. This is followed by regioselective insertion of the alkyne into the Aryl-Pd(II) bond. The resulting vinyl-palladium intermediate then undergoes an intramolecular C-N bond-forming reductive elimination to generate the indole ring and regenerate the Pd(0) catalyst. The regioselectivity is generally excellent, with the aryl group adding to the less sterically hindered carbon of the alkyne and the nitrogen attacking the more hindered carbon.[7]
Catalytic Cycle: Larock Indole Synthesis
Caption: Larock Indole Synthesis Catalytic Cycle.
Advantages:
-
Excellent functional group tolerance and mild reaction conditions.
-
Convergent approach, allowing two complex fragments to be joined late-stage.
-
High regioselectivity for unsymmetrical alkynes.[7]
Limitations:
-
Requires the synthesis of o-iodoanilines, which can be more expensive than nitrotoluenes or hydrazines.
-
The cost and potential toxicity of the palladium catalyst can be a concern for large-scale synthesis.
Sonogashira Coupling / Cyclization Cascade
This highly modular strategy involves a sequential Sonogashira coupling of a 4-substituted-2-haloaniline with a terminal alkyne (e.g., ethyl propiolate), followed by an in-situ cyclization to form the indole.[8][9] This can often be performed as a one-pot, two-step procedure.
Mechanistic Rationale: The first step is a standard Sonogashira coupling, catalyzed by both palladium and copper, to form a C(sp²)-C(sp) bond, yielding a 2-alkynyl aniline intermediate.[10] The subsequent cyclization can be promoted by a base (e.g., K₂CO₃) or another palladium-catalyzed step, depending on the substrate and conditions. The base-mediated cyclization involves a 5-endo-dig cyclization of the aniline nitrogen onto the alkyne.
Workflow: Sonogashira/Cyclization Cascade
Caption: Sonogashira/Cyclization Cascade Workflow.
Advantages:
-
Extremely modular; a wide variety of anilines and alkynes can be combined.
-
Tolerates a broad range of functional groups.
-
Can often be performed in a one-pot fashion, improving operational efficiency.[11]
Limitations:
-
Requires careful optimization to prevent side reactions, such as alkyne homocoupling (Glaser coupling).
-
The use of two different catalysts (Pd and Cu) adds complexity.
Palladium-Catalyzed Intramolecular C-H Amination
A more recent and atom-economical approach involves the direct, oxidative C-H amination to form the indole ring.[12] One prominent example is the cyclization of 2-acetamido-3-aryl-acrylates, which are readily prepared from substituted benzaldehydes.[13][14]
Mechanistic Rationale: The reaction is believed to proceed via a concerted metalation-deprotonation (CMD) pathway, where the Pd(II) catalyst coordinates to the enamide and activates an ortho C-H bond on the aryl ring. This is followed by an intramolecular C-N bond-forming reductive elimination. A key feature of this method is the use of an oxidant to regenerate the active Pd(II) catalyst. Pleasingly, molecular oxygen can often serve as the terminal oxidant, making the process environmentally benign.[12]
Advantages:
-
High atom economy by functionalizing an existing C-H bond.
-
Avoids the need for pre-functionalized starting materials like halo- or nitro-anilines.
-
Can utilize environmentally friendly oxidants like O₂.
Limitations:
-
The substrate scope can be narrower compared to cross-coupling methods.
-
May require a specific N-protecting group (like N-acetyl) which must be removed in a subsequent step.[12]
Quantitative Performance Comparison
To provide an objective assessment, the following table summarizes the performance of these key synthetic routes for preparing representative 5-substituted indole-2-carboxylates. Yields are representative and can vary based on the specific substrate and optimization.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Yield (%) | Functional Group Tolerance | Scalability |
| Fischer Synthesis | 4-R-Phenylhydrazine, Ethyl Pyruvate | PPA, ZnCl₂, H₂SO₄ | 60-85% | Poor-Moderate | Good |
| Reissert Synthesis | 4-R-2-Nitrotoluene, Diethyl Oxalate | NaOEt; Zn/AcOH, H₂/Pd-C | 70-90% | Moderate | Excellent |
| Larock Synthesis | 4-R-2-Iodoaniline, Alkyne Ester | Pd(OAc)₂, PPh₃, Base | 75-95% | Excellent | Moderate |
| Sonogashira/Cyclization | 4-R-2-Iodoaniline, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 70-95% | Excellent | Moderate |
| C-H Amination | 2-Acetamido-3-(4-R-aryl)acrylate | Pd(OAc)₂, O₂ (oxidant) | 65-90% | Good | Good |
Conclusion and Expert Recommendations
The synthesis of 5-substituted indole-2-carboxylates is a mature field with a rich variety of robust and reliable methods. The optimal choice is dictated by the specific goals of the research program.
-
For large-scale, cost-driven synthesis of a specific target where the starting materials are readily available, the Reissert Synthesis often provides the most economical and scalable route, despite its use of stoichiometric reductants.
-
For medicinal chemistry and SAR studies , where flexibility and speed are paramount, modern palladium-catalyzed methods are superior. The Sonogashira/Cyclization Cascade is exceptionally modular, allowing for the rapid generation of diverse analogues by simply swapping the aniline or alkyne coupling partners.
-
For late-stage functionalization and complex substrates with sensitive functional groups, the Larock Synthesis offers mild conditions and excellent tolerance, making it a powerful tool for intricate synthetic challenges.
-
When prioritizing "green chemistry" and atom economy , the direct C-H Amination route is an attractive, forward-looking strategy that minimizes pre-functionalization and waste, provided the specific substrate is compatible.
Ultimately, a thorough understanding of the mechanistic underpinnings, advantages, and limitations of each method empowers the researcher to make strategic decisions, accelerating the path from chemical design to therapeutic innovation.
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Biological activity comparison of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate analogs
An In-Depth Comparative Guide to the Biological Activity of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate Analogs
Introduction: The Indole Scaffold as a Cornerstone in Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle, is celebrated in medicinal chemistry as a "privileged scaffold." This distinction arises from its presence in a vast array of natural products and therapeutically active compounds, enabling it to interact with a wide range of biological targets.[1] Indole derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Among the myriad of indole-based compounds, this compound serves as a valuable core structure for the development of novel therapeutic agents. The benzyloxy group at the 5-position and the methyl carboxylate at the 2-position offer key points for structural modification, allowing for the fine-tuning of biological activity.
This guide provides a comparative analysis of the biological activities of various analogs derived from this core structure. We will delve into their anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Synthetic Strategies for Analog Development
The synthesis of this compound and its analogs typically involves well-established organic chemistry reactions. A common route begins with a substituted aniline, which undergoes cyclization to form the indole ring, often via a Fischer indole synthesis or similar methods. The functional groups at various positions can then be introduced or modified. For instance, the hydroxyl group at the 5-position is protected as a benzyl ether, and the carboxylic acid at the 2-position is esterified.[3]
Analog design focuses on systematic structural modifications to explore the structure-activity relationship (SAR). Key modification strategies include:
-
N1-Substitution: Introducing various alkyl or aryl groups on the indole nitrogen.
-
C3-Substitution: Attaching different functional groups at the 3-position.
-
Benzene Ring Modification: Altering or adding substituents on the benzenoid portion of the indole ring.
-
Ester Group Variation: Replacing the methyl ester at the C2 position with other esters or amides.[4]
These modifications can profoundly influence the molecule's steric, electronic, and lipophilic properties, thereby altering its binding affinity for biological targets and its overall pharmacological profile.
Caption: General workflow for the synthesis of target analogs.
Comparative Analysis of Biological Activities
Anticancer Activity
The indole scaffold is a cornerstone in the development of anticancer agents, with indole alkaloids like vincristine and vinblastine being prime examples of their therapeutic success.[5] Indole derivatives can exert their antiproliferative effects through various mechanisms, including the disruption of microtubule dynamics, inhibition of protein kinases, induction of apoptosis (programmed cell death), and cell cycle arrest.[6]
Analogs of indole-2-carboxylic acid have been extensively studied for their potential to treat various cancers, including liver, breast, and colon cancer.[7][8] For example, a study on novel 1H-indole-2-carboxylic acid derivatives identified a compound, C11, that showed potent inhibitory activities against several human liver cancer cell lines, including chemotherapy-resistant cells.[7] The anticancer effect was linked to the induction of G1-S phase cell cycle arrest.[7]
Table 1: Comparative Cytotoxicity of Selected Indole-2-Carboxylate Analogs
| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analog A | N-thiazolyl-indole-2-carboxamide (6i) | MCF-7 (Breast) | 6.10 ± 0.4 | [9] |
| Analog B | N-thiazolyl-indole-2-carboxamide (6v) | MCF-7 (Breast) | 6.49 ± 0.3 | [9] |
| Analog C | 2,4-Cl₂ substituted conjugate | MCF-7 (Breast) | 12.2 | [10] |
| Analog D | 4-NO₂ substituted conjugate | MCF-7 (Breast) | 14.5 | [10] |
| Analog E | Indole-chalcone derivative | NCI-60 Panel | < 0.004 (GI₅₀) | [1] |
| ICA-Cu | Dinuclear Copper(II) Complex | MDA-MB-231 (Breast) | >90% inhibition at 20 µM | [8] |
| ICA-Cu | Dinuclear Copper(II) Complex | MCF-7 (Breast) | >90% inhibition at 20 µM | [8] |
| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 20.2 | [10] |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency. GI₅₀: The concentration for 50% of maximal inhibition of cell proliferation.
Structure-Activity Relationship (SAR) Insights: The data suggests that modifications to the core indole structure significantly impact cytotoxic activity. For instance, hybridization of the indole-2-carboxamide scaffold with a thiazole ring can yield potent compounds.[9] Furthermore, substitutions on appended aromatic rings, such as di-chloro or nitro groups, can enhance activity against breast cancer cells, even surpassing the reference drug doxorubicin in some cases.[10]
Mechanism of Action: Apoptosis Induction A primary mechanism by which indole analogs exert their anticancer effects is the induction of apoptosis. This process involves the activation of a cascade of caspases, leading to controlled cell death. Indole derivatives can trigger apoptosis by modulating the expression of pro-apoptotic (e.g., Bax, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[10]
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility via Broth Microdilution
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [11][12][13]It involves exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium.
Step-by-Step Protocol:
-
Inoculum Preparation: From a fresh culture, select well-isolated bacterial colonies and suspend them in a sterile saline solution. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [14]2. Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL.
-
Inoculation: Dilute the standardized bacterial suspension so that when added to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL. [14]Add the diluted inoculum to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours. [14]5. MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. [13]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol 3: In Vitro Anti-inflammatory Assessment (Nitric Oxide Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). NO levels are quantified indirectly by measuring its stable metabolite, nitrite, using the Griess reagent. [15] Step-by-Step Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours. [15]2. Treatment: Pre-treat the cells with various non-toxic concentrations of the test analogs for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control). Incubate for 24 hours.
-
Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant in a separate plate.
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes in the dark. A purple/magenta color will develop. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production compared to the LPS-only control.
Conclusion and Future Outlook
The this compound scaffold is a highly versatile platform for the development of novel therapeutic agents. By systematically modifying its structure, researchers have successfully generated analogs with potent and diverse biological activities, including promising anticancer, antimicrobial, and anti-inflammatory properties.
-
Anticancer Potential: Analogs have demonstrated significant cytotoxicity against various cancer cell lines, often through mechanisms like apoptosis induction and cell cycle arrest. [7]* Antimicrobial Efficacy: Derivatives have shown potent activity against clinically relevant bacteria and fungi, including drug-resistant strains, highlighting their potential to address the growing threat of antimicrobial resistance. [16]* Anti-inflammatory Effects: Indole-2-carboxamides have emerged as effective inhibitors of pro-inflammatory mediators, suggesting their utility in treating inflammatory diseases. [17] Future research should focus on optimizing the lead compounds identified in these studies to improve their potency, selectivity, and pharmacokinetic profiles. In vivo studies in relevant animal models are a critical next step to validate the therapeutic potential of the most promising analogs. Furthermore, continued exploration of the structure-activity relationships and detailed mechanistic studies will provide deeper insights, guiding the rational design of the next generation of indole-based drugs.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate
Introduction: Beyond Synthesis, Ensuring a Safe Conclusion
As researchers dedicated to advancing drug discovery and development, our focus is often on the synthesis and application of novel compounds like Methyl 5-(benzyloxy)-1H-indole-2-carboxylate. This indole derivative is a valuable building block in the creation of complex molecules, including those targeted at various receptors and enzymes.[1][2] However, our responsibility does not end upon the successful completion of a reaction. The integrity of our work and the safety of our laboratories and environment hinge upon the meticulous management of chemical waste.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and its associated waste streams. Moving beyond a simple checklist, we will explore the causality behind these procedures, ensuring that every step is understood, validated, and executed with the highest degree of scientific diligence and safety.
Section 1: Hazard Identification and Risk Assessment - The Foundation of Safe Disposal
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. This dictates every subsequent action, from personal protective equipment (PPE) selection to waste segregation. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from closely related benzyloxyindole derivatives provide a strong basis for risk assessment.[3][4][5]
Expected Hazard Profile:
Based on analogous compounds, this compound should be handled as a hazardous substance. The primary hazards are summarized below.
| Hazard Category | GHS Pictogram | Hazard Statement Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[3][4][5] | |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4] | |
| Respiratory Irritation | H335 | May cause respiratory irritation.[4] |
Causality: The indole nucleus and associated functional groups can interact with biological tissues, leading to irritation. Understanding these hazards mandates the use of appropriate PPE, including nitrile gloves, safety goggles or a face shield, and a laboratory coat, at all times during handling and disposal.[3][6] All operations involving the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][7]
Section 2: The Disposal Workflow - A Step-by-Step Protocol
The proper disposal of this compound is governed by local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9][10] The following protocol is a universal best practice designed to meet these stringent requirements.
Step 1: Waste Characterization and Segregation
All waste streams containing this compound must be treated as hazardous waste.[11][12] Proper segregation at the point of generation is the most critical step to prevent dangerous reactions and ensure compliant disposal.[13]
-
Solid Waste: This stream includes:
-
Unused or expired this compound.
-
Contaminated consumables (e.g., weighing paper, gloves, paper towels, silica gel from chromatography).
-
-
Liquid Waste: This stream includes:
-
Solutions containing the compound.
-
Solvent rinsates from cleaning contaminated glassware.
-
Combined mother liquors or reaction mixtures.
-
Causality: Do not mix solid and liquid waste streams.[13] Furthermore, segregate this waste from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent uncontrolled exothermic reactions or gas evolution.[5]
Step 2: Container Selection and Labeling
The integrity of the waste containment system is paramount for safety.
-
Select a Compatible Container:
-
For solid waste, use a high-density polyethylene (HDPE) pail or a wide-mouth glass jar with a secure, screw-on cap.[6]
-
For liquid waste, use a designated, chemically-resistant (e.g., HDPE or glass) solvent waste container. Ensure compatibility with all solvents in the waste mixture.
-
-
Label the Container Before Use:
-
The container must be clearly and indelibly labeled before any waste is added.[6][12]
-
The label must include:
-
Step 3: Waste Accumulation and Storage
-
Add Waste Safely: Perform all waste additions inside a chemical fume hood.
-
Keep Containers Closed: The waste container must be securely capped at all times, except when actively adding waste.[11][12] This prevents the release of volatile organic compounds (VOCs) and protects the lab atmosphere.
-
Use Secondary Containment: Store the waste container in a designated satellite accumulation area within the laboratory. This area should have secondary containment (such as a spill tray) that can hold the entire volume of the container in case of a leak.[12][13]
Step 4: Final Disposal
-
Do Not Exceed Accumulation Limits: Be aware of your institution's and region's limits on the volume of waste that can be stored in a lab and the time limits for accumulation.
-
Schedule a Pickup: Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS or EH&S) office to schedule a waste pickup.[14] Do not transport hazardous waste yourself.[11]
-
Manifesting: Your EHS department will handle the final packaging, manifesting, and transportation of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[8]
The entire process, from generation to final disposal, is often referred to as "cradle-to-grave" management, for which the generator (the laboratory) holds ultimate responsibility.[9]
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing waste streams of this compound.
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Personal protective equipment for handling Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate
A Strategic Guide to the Safe Handling of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and scientific advancement, the integrity of our laboratory practices is as critical as the discoveries we aim to achieve. This compound, a member of the substituted indole family, represents a class of compounds with significant potential in medicinal chemistry and drug development.[1][2] However, its safe and effective use demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, actionable information for the handling and disposal of this compound, ensuring the safety of personnel and the integrity of research.
Hazard Profile: An Evidence-Based Assessment
Anticipated Hazards:
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[6]
-
Serious Eye Irritation: The compound, particularly in powdered form, can cause significant eye irritation upon contact.[7][8]
-
Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.[5][9]
-
Harmful if Swallowed: Ingestion of the compound could be harmful.[9]
This proactive approach to hazard assessment, grounded in the known properties of analogous compounds, forms the basis of the subsequent safety recommendations.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a high risk of splashes.[10][11] | To protect against accidental splashes and airborne particles that can cause serious eye irritation.[7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[10][12] | To prevent skin contact, which can lead to irritation.[6] Powder-free gloves are recommended to avoid aerosolization of the compound.[11] |
| Body Protection | A standard laboratory coat must be worn at all times. For procedures with a higher risk of spillage, a chemically resistant apron or coveralls should be considered.[4][13] | To minimize skin exposure and protect personal clothing from contamination.[12] |
| Respiratory Protection | For handling procedures that may generate dust, a NIOSH/MSHA-approved respirator (e.g., N95) should be used.[4] | To prevent the inhalation of fine particles that can cause respiratory tract irritation.[5][9] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure and preventing contamination. The following procedural steps provide a clear and logical sequence for the safe handling of this compound.
Preparation and Precautionary Measures
-
Review Safety Protocols: Before commencing any work, thoroughly review this guide and any internal Standard Operating Procedures (SOPs).[14]
-
Designated Work Area: All handling of the compound should occur in a designated area, preferably within a certified chemical fume hood to minimize inhalation risks.[15]
-
Gather Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Verify Equipment Functionality: Confirm that the chemical fume hood and any other engineering controls are functioning correctly.[15]
Handling the Compound
-
Don Appropriate PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Careful Transfer: When transferring the solid, use techniques that minimize dust generation. Avoid scooping or pouring in a manner that creates airborne particles.
-
Weighing: If weighing the compound, do so within the fume hood or in a balance enclosure to contain any dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
Storage
-
Container Integrity: Store the compound in a tightly sealed, clearly labeled container.[4]
-
Controlled Environment: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6]
-
Secure Storage: The storage location should be secure and accessible only to authorized personnel.[9]
Spill Management
-
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Containment: For minor spills, and only if trained to do so, contain the spill using an appropriate absorbent material. Avoid dry sweeping, which can generate dust.
-
Cleanup: Wearing appropriate PPE, carefully clean the affected area. Collect all contaminated materials in a sealed container for proper disposal.
-
Decontamination: Thoroughly decontaminate the spill area and any equipment used in the cleanup process.
Disposal Plan
-
Hazardous Waste: this compound and any materials contaminated with it must be treated as hazardous waste.[4]
-
Waste Containers: Use designated, properly labeled, and sealed containers for all chemical waste.[16]
-
Licensed Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with institutional, local, and national regulations.[4]
Workflow Visualization
The following diagram illustrates the standard operational workflow for the safe handling of this compound.
Caption: Safe Handling Workflow for this compound.
Building a Culture of Safety
Adherence to these protocols is not merely a matter of compliance; it is a commitment to the well-being of every individual in the laboratory and the foundation of reproducible, high-quality research. By integrating these practices into your daily workflow, you contribute to a robust safety culture that protects both people and science. For further information, always consult your institution's Environmental Health and Safety (EHS) department and refer to the latest safety guidelines.[17]
References
- Benchchem. Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
- Benchchem. Personal protective equipment for handling 5-chloro-2,3-dimethyl-1H-indole.
- Benchchem. Personal protective equipment for handling 3-Allyl-1H-indole.
- Fisher Scientific. (2010).
- Sigma-Aldrich. (2025).
- Thermo Fisher Scientific. (2025).
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- Fisher Scientific. (2010).
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- The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- PubMed. (n.d.). Novel Strategies for the Solid Phase Synthesis of Substituted Indolines and Indoles.
- Occupational Safety and Health Administration. (n.d.).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
